2-Chloro-5-methylpyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKIBEOVARIBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370301 | |
| Record name | 2-Chloro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34552-13-1 | |
| Record name | 2-Chloro-5-methylpyridin-3-amine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50370301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-5-methylpyridin-3-amine
This guide provides a comprehensive technical overview of 2-Chloro-5-methylpyridin-3-amine (CAS No. 34552-13-1), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. By synthesizing fundamental chemical principles with practical, field-proven insights, this document will explore the compound's structure, reactivity, and synthetic utility, enabling its effective application in the design and synthesis of novel chemical entities.
Core Molecular Structure and Physicochemical Properties
This compound, also known as 3-Amino-2-chloro-5-methylpyridine, is a substituted pyridine derivative featuring an amino group, a chloro group, and a methyl group. These substituents electronically influence the pyridine ring, dictating its reactivity and potential for further functionalization.
The pyridine nitrogen acts as an electron-withdrawing group, which, compounded by the inductive effect of the chlorine atom at the 2-position, significantly decreases electron density at the ortho and para positions.[1] Conversely, the methyl group at the 5-position is a weak electron-donating group, slightly increasing the electron density of the ring.[1] This electronic landscape is crucial for understanding the regioselectivity of its reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34552-13-1 | [2][3] |
| Molecular Formula | C₆H₇ClN₂ | [2][3] |
| Molecular Weight | 142.59 g/mol | [2][3] |
| Appearance | Powder | [2] |
| Melting Point | 86-91 °C | [2] |
| SMILES | Cc1cc(N)c(Cl)nc1 | [2] |
| InChI Key | CQKIBEOVARIBDN-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
While specific spectra for this compound are not widely published, data from analogous structures, such as 3-Amino-2-chloropyridine, provide a strong basis for predicting its characteristic spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts will be influenced by the electronic nature of the substituents.
-
¹³C NMR: The carbon NMR will display six unique signals corresponding to the carbons of the pyridine ring and the methyl group.
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.[4][5]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.[6]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is primarily centered around the nucleophilic amino group and the reactive chloro substituent on the electron-deficient pyridine ring. This dual functionality makes it a versatile intermediate in the synthesis of complex heterocyclic systems, particularly those with pharmaceutical and agrochemical applications.[7][8]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen.[9][10] This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alcohols, and thiols, often under thermal or microwave conditions.[11][12]
The general mechanism for SNAr on a 2-chloropyridine involves the addition of a nucleophile to form a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.[9][10] The stability of the intermediate, which is enhanced by the electron-withdrawing pyridine nitrogen, is key to the facility of this reaction.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the pyridine ring and various aryl or vinyl groups from boronic acids or their esters.[13][14] While 2-chloropyridines are less reactive than their bromo or iodo counterparts, successful coupling can be achieved with the appropriate choice of a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos), and a suitable base (e.g., K₃PO₄, Cs₂CO₃).[15][16]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling the 2-chloro position with a primary or secondary amine.[17][18] This reaction is particularly useful for synthesizing more complex substituted aminopyridines. Similar to the Suzuki coupling, this transformation requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[19] The choice of a bulky, electron-rich ligand is crucial for achieving high yields, especially with less reactive chloropyridines.[19]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction, dilute with an organic solvent, and wash with water or an aqueous ammonium chloride solution.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography to obtain the desired N-aryl or N-alkyl aminopyridine.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[2] Based on data for analogous compounds, it is classified as harmful if swallowed and can cause skin and serious eye irritation.[20][21] It may also cause respiratory irritation.[20]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles.[22][23]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[22][23]
-
Respiratory Protection: Use a NIOSH-approved respirator if dusts are generated and ventilation is inadequate.[22]
Handling and Storage:
-
Avoid breathing dust.[22]
-
Wash hands thoroughly after handling.[20]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
In case of accidental exposure, it is crucial to seek immediate medical attention. For skin contact, wash off immediately with plenty of water.[20] For eye contact, rinse cautiously with water for several minutes.[20]
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis. Its value lies in the differential reactivity of the amino and chloro groups, which allows for selective functionalization through a variety of modern synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of its electronic properties and reactivity is essential for leveraging this versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.[7][8]
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An In-depth Technical Guide to 6-Amino-5-chloro-3-picoline (CAS: 31430-41-8): A Key Intermediate in Chemical Synthesis
This guide provides a comprehensive technical overview of 6-Amino-5-chloro-3-picoline, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical and physical properties, synthesis and purification methodologies, core reactivity principles, and applications, grounded in authoritative sources and practical insights.
Introduction and Core Properties
6-Amino-5-chloro-3-picoline, also known as 3-Chloro-5-methylpyridin-2-ylamine, is a substituted pyridine derivative whose structural features—an amino group, a chlorine atom, and a methyl group on a pyridine ring—make it a versatile precursor in organic synthesis.[1] Its strategic importance lies in its utility as an intermediate for constructing more complex, biologically active molecules.[1][2]
The arrangement of substituents on the pyridine ring creates a unique electronic and steric environment, influencing its reactivity and making it a valuable component in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as agrochemicals like herbicides and pesticides.[1][2]
Caption: Chemical structure of 6-Amino-5-chloro-3-picoline.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 31430-41-8 | [3][4][5] |
| Molecular Formula | C₆H₇ClN₂ | [1][3][6] |
| Molecular Weight | 142.59 g/mol | [1][3][6] |
| Synonyms | 3-Chloro-5-methylpyridin-2-ylamine, 2-Amino-3-chloro-5-methylpyridine | [3][7] |
| Appearance | Light yellow to brown to dark green powder/crystal | [1][8] |
| Melting Point | 58 - 62 °C | [1][7] |
| Boiling Point | 231.6 ± 35.0 °C at 760 mmHg | [7] |
| Purity | ≥ 98% (GC) is commonly available | [1] |
Synthesis and Purification Workflow
The synthesis of 6-Amino-5-chloro-3-picoline typically involves the regioselective chlorination of an appropriate aminopicoline precursor. A common and logical starting material is 2-Amino-5-methylpyridine (also known as 2-amino-3-picoline). The challenge in this synthesis lies in controlling the chlorination to favor substitution at the C3 position, adjacent to the amino group, while avoiding over-chlorination.
The choice of chlorinating agent and reaction conditions is critical. Methods utilizing hydrochloric acid and an oxidizing agent like hydrogen peroxide or sodium hypochlorite are often employed as they offer a safer alternative to direct chlorination with Cl₂ gas.[9]
Caption: Generalized experimental workflow for the synthesis of 6-Amino-5-chloro-3-picoline.
Protocol 1: Laboratory-Scale Synthesis
This protocol is a representative method based on established principles of pyridine chemistry.[9]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-methylpyridine (1.0 eq) in concentrated hydrochloric acid (approx. 10 volumes) at room temperature.
-
Cooling: Cool the resulting solution to 0-10 °C in an ice bath.
-
Chlorination: Slowly add a solution of sodium hypochlorite (NaClO, ~1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C. The causality here is crucial: slow addition and low temperature prevent runaway reactions and minimize the formation of di-chlorinated byproducts.
-
Reaction: After the addition is complete, allow the mixture to stir at a constant temperature for 2 hours, then warm to 25 °C and continue stirring for an additional 4 hours to ensure the reaction goes to completion.[9]
-
Work-up: Carefully neutralize the reaction mixture by the slow addition of a cold aqueous sodium hydroxide solution until the pH is approximately 7-8. This step precipitates the crude product.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloroethane or ethyl acetate (3 x 5 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 6-Amino-5-chloro-3-picoline.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent. A common choice is a mixture of ethanol and water or toluene.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. The purity can be verified by GC or HPLC analysis.[1]
Reactivity and Mechanistic Rationale
The reactivity of 6-Amino-5-chloro-3-picoline is governed by the interplay of its substituents. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to the nitrogen (C2, C4, C6).
-
Amino Group (-NH₂): A strong activating, electron-donating group that directs electrophiles to the ortho and para positions (C3, C5).
-
Chloro Group (-Cl): An electron-withdrawing group via induction but a weak deactivator in electrophilic substitution. Crucially, it serves as an excellent leaving group in nucleophilic substitution reactions.
-
Methyl Group (-CH₃): A weak activating, electron-donating group.
In this molecule, the chlorine atom is at the C5 position. However, its reactivity is best understood by considering the alternative nomenclature: 3-Chloro-5-methylpyridin-2-ylamine. Here, the amino group is at C2 and the chloro group is at C3. The amino group at the C2 position is a powerful nucleophile, and the chlorine at C3 can participate in substitution reactions, though it is less activated for SNAr than a halogen at the C2 or C6 positions.[10] The primary utility of this compound comes from using the nucleophilic amino group for further derivatization or engaging the C-Cl bond in metal-catalyzed cross-coupling reactions.
Caption: Logical diagram of substituent effects on reactivity.
Applications in Drug Discovery and Agrochemicals
6-Amino-5-chloro-3-picoline is a valuable building block due to the versatile reactivity of its functional groups.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure is incorporated into molecules designed as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The pyridine core is a common scaffold in medicinal chemistry, and the specific substitution pattern of this compound allows for the targeted synthesis of complex heterocyclic systems. For example, related aminopyridine structures are used in the development of kinase inhibitors.[11]
-
Agrochemicals: In the agrochemical industry, this compound is used to formulate herbicides and pesticides.[1] The development of novel picolinic acid herbicides, for instance, often relies on substituted aminopicoline precursors to create compounds with high efficacy and specific modes of action.[12]
-
Organic Synthesis: Beyond specific industries, it is a versatile reagent for constructing more complex molecular architectures in general organic synthesis research.[1][2]
Safety, Handling, and Storage
Proper handling of 6-Amino-5-chloro-3-picoline is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[3][7]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [7] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation | [3][7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in areas with appropriate exhaust ventilation. An accessible safety shower and eye wash station must be available.[3]
-
Eye Protection: Wear safety goggles with side-shields.[3]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[3]
-
Safe Handling: Avoid inhalation of dust and contact with eyes and skin. Avoid dust formation during handling.[3]
Storage
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Recommended storage is at room temperature, though some suppliers suggest refrigerated conditions for long-term stability.[1][8]
Conclusion
6-Amino-5-chloro-3-picoline (CAS: 31430-41-8) is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its defined physicochemical properties, established synthesis routes, and versatile reactivity make it an indispensable intermediate for chemists. A thorough understanding of its handling, reactivity, and application empowers researchers to design and execute synthetic pathways efficiently and safely, paving the way for the discovery of novel pharmaceuticals and advanced agrochemicals.
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Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Retrieved from [Link]
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Abdelgawad, M. A., et al. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. Retrieved from [Link]
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Synthesis pathway for 2-Chloro-5-methylpyridin-3-amine
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methylpyridin-3-amine
Abstract
This compound is a pivotal heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.[1][2] Its unique substitution pattern, featuring a nucleophilic amino group, a labile chloro substituent, and a methyl group, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic pathways to this valuable intermediate. We will explore the strategic considerations, mechanistic underpinnings, and practical execution of key synthetic routes, including the reduction of a nitro precursor, selective amination of a dichloro-pyridine, and the Hofmann rearrangement of a nicotinamide derivative. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and actionable protocols for the synthesis of this compound.
Introduction and Strategic Overview
The pyridine scaffold is a cornerstone of modern medicinal chemistry, and its functionalization dictates biological activity. This compound serves as a crucial intermediate, enabling the synthesis of compounds for applications ranging from anti-inflammatory agents to crop protection chemicals.[2] The strategic challenge in its synthesis lies in the precise installation of three different substituents onto the pyridine ring in the correct regiochemical arrangement.
A retrosynthetic analysis reveals several viable disconnection points, suggesting multiple forward-synthesis strategies. The most common approaches leverage the directing effects of existing substituents to introduce new functional groups sequentially.
Caption: Retrosynthetic analysis of this compound.
This guide will focus on three primary, field-proven pathways:
-
Pathway A: Reduction of 2-Chloro-5-methyl-3-nitropyridine.
-
Pathway B: Selective Nucleophilic Aromatic Substitution (SNAr) on 2,3-Dichloro-5-methylpyridine.
-
Pathway C: Hofmann Rearrangement of 2-Chloro-5-methylnicotinamide.
Pathway A: Synthesis via Nitro Group Reduction
This is arguably the most prevalent and reliable route, capitalizing on well-established nitration and reduction chemistries. The strategy involves introducing a nitro group at the 3-position, which is then reduced in the final step to the desired amine.
Caption: Workflow for the synthesis via nitro group reduction.
Step 2.1: Synthesis of the Key Intermediate: 2-Chloro-5-methyl-3-nitropyridine
The synthesis begins with the nitration of 2-hydroxy-5-methylpyridine. The hydroxyl group is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The 3- and 5-positions are both ortho to the hydroxyl group. The methyl group at the 5-position provides some steric hindrance, favoring nitration at the 3-position.
The subsequent chlorination of the resulting 2-hydroxy-5-methyl-3-nitropyridine is a critical step. The pyridone tautomer is converted to the chloro-pyridine using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[3]
Experimental Protocol: Synthesis of 2-Chloro-5-methyl-3-nitropyridine[3]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol, 1.54 g).
-
Reagent Addition: In a fume hood, carefully add thionyl chloride (15 mL) followed by a catalytic amount of dimethylformamide (DMF, ~0.1 mL).
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure.
-
Purification: Dilute the residue with cold water. Extract the aqueous solution with dichloromethane (3 x 20 mL). Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the title compound. The product is typically a white to orange crystalline solid.
Step 2.2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to a primary amine. This transformation is one of the most reliable in organic synthesis and can be achieved through various methods.
-
Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method. It often proceeds with high yield and generates water as the only byproduct.
-
Metal/Acid Reduction: A classic and cost-effective method involves using a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This method is robust and tolerant of many functional groups.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a safer alternative to using hydrogen gas.
Experimental Protocol: Reduction using Fe/HCl
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, create a slurry of iron powder (3-5 equivalents) in a mixture of ethanol and water.
-
Activation: Add a small amount of concentrated HCl and heat the mixture to ~70-80 °C to activate the iron surface.
-
Substrate Addition: Add a solution of 2-Chloro-5-methyl-3-nitropyridine (1 equivalent) in ethanol dropwise, maintaining the internal temperature below 90 °C. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, maintain the reflux for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous solution with aqueous NaOH or Na₂CO₃ to a pH > 9 and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified by column chromatography or recrystallization.
Pathway B: Synthesis via Selective Amination
This pathway involves the selective amination of 2,3-dichloro-5-methylpyridine. The success of this route hinges on the differential reactivity of the two chlorine atoms. The chlorine at the 2-position is generally more activated towards nucleophilic aromatic substitution due to its proximity to the electron-withdrawing ring nitrogen. However, the 3-position can also be targeted under specific conditions. For amination, high pressure and temperature in an autoclave with aqueous ammonia are often employed.[4]
Causality of Reactivity: The pyridine nitrogen withdraws electron density from the ring, particularly from the α (2,6) and γ (4) positions, making them susceptible to nucleophilic attack. While the C-2 chlorine is more electronically activated, the C-3 position can react, and selectivity can be influenced by the nucleophile and reaction conditions.
Experimental Protocol: Amination of 2,3-Dichloro-5-methylpyridine[4] (Note: This is an adaptation from a related substrate and requires optimization.)
-
Reaction Setup: Place 2,3-dichloro-5-methylpyridine (1 equivalent) and concentrated aqueous ammonia (e.g., 28% solution, large excess) into a high-pressure autoclave.
-
Reaction: Seal the autoclave and heat the mixture to 100-150 °C. The internal pressure will increase significantly. Maintain the reaction for several hours (e.g., 5-24 hours).
-
Work-up: After cooling the autoclave to room temperature, carefully vent the excess ammonia.
-
Isolation: Transfer the reaction mixture and collect the solid product by filtration. Wash the crystals with water and dry to obtain the crude product.
-
Purification: The product may contain the isomeric 3-chloro-2-amino product and unreacted starting material. Purification by column chromatography is typically required to isolate the desired this compound.
Pathway C: Synthesis via Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5][6] This pathway would start with 2-chloro-5-methylnicotinamide.
Mechanism Insight: The reaction proceeds by treating the amide with bromine (or another halogen) and a strong base. This forms an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to an isocyanate, which is then hydrolyzed to the primary amine, releasing carbon dioxide.[5][6][7]
Experimental Protocol: Hofmann Rearrangement (Note: This is a generalized protocol and requires specific optimization.)
-
Hypobromite Formation: In a flask cooled in an ice bath, prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a solution of sodium hydroxide (4-5 equivalents) in water.
-
Amide Addition: Add a solution of 2-chloro-5-methylnicotinamide (1 equivalent) in a minimal amount of water or a co-solvent, keeping the temperature low (0-5 °C).
-
Reaction: Slowly warm the reaction mixture to room temperature, then heat to 50-75 °C for 1-2 hours. The reaction progress can be monitored for the cessation of CO₂ evolution.
-
Work-up and Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude amine can be purified by chromatography or distillation.
Data and Pathway Comparison
| Feature | Pathway A (Nitro Reduction) | Pathway B (Selective Amination) | Pathway C (Hofmann Rearrangement) |
| Starting Materials | 2-Hydroxy-5-methylpyridine | 2,3-Dichloro-5-methylpyridine | 2-Chloro-5-methylnicotinic acid |
| Key Transformations | Nitration, Chlorination, Reduction | Nucleophilic Aromatic Substitution | Amide formation, Rearrangement |
| Overall Yield | Generally Good to High | Moderate, depends on selectivity | Moderate to Good |
| Advantages | Reliable, well-understood reactions, high yields.[3][8] | Potentially shorter route if dichloro precursor is available. | Classic, reliable rearrangement. |
| Disadvantages | Multi-step process, use of strong acids/nitrating agents. | Requires high pressure/temperature, potential for isomeric byproducts.[4] | Requires preparation of the amide precursor, loss of a carbon atom (from the acid). |
| Scalability | Highly scalable. | Requires specialized high-pressure equipment. | Scalable, but CO₂ evolution must be managed. |
Conclusion
The synthesis of this compound can be accomplished through several strategic pathways. The reduction of a 2-chloro-5-methyl-3-nitropyridine intermediate (Pathway A) stands out as the most robust and widely applicable method, benefiting from predictable reactivity and high yields. While selective amination (Pathway B) and the Hofmann rearrangement (Pathway C) are viable alternatives, they present challenges related to regioselectivity and precursor availability, respectively. The selection of the optimal synthetic route will ultimately depend on the specific constraints of the project, including raw material availability, equipment, and scalability requirements.
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-
Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. [Link]
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- 2-Amino-3-chloro-5-trifluoromethylpyridine.
- 2-amino-5-methylpyridine preparation method.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Preparation of 2-chloro-5-methylpyridine.
-
Sandmeyer reaction. Wikipedia. [Link]
-
Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. [Link]
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-
The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. Synthonix. [Link]
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Hofmann rearrangement. Wikipedia. [Link]
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HOFMANN REARRANGEMENT. PHARMD GURU. [Link]
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The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
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2-Chloro-5-methyl-3-nitropyridine. PMC - NIH. [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
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Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. YouTube. [Link]
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C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]
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3-Amino-2-chloro-5-methylpyridine molecular structure
An In-Depth Technical Guide to the Molecular Structure and Properties of 3-Amino-2-chloro-5-methylpyridine
Abstract
This technical guide provides a comprehensive analysis of 3-Amino-2-chloro-5-methylpyridine (CAS No. 34552-13-1), a heterocyclic compound of significant interest to researchers in pharmaceutical and agrochemical development. The document elucidates the molecule's structural features, supported by a detailed examination of its expected spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this guide discusses its physicochemical properties, outlines a representative synthetic pathway, and explores its applications as a versatile intermediate in the synthesis of complex bioactive molecules. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. This paper is intended for scientists and professionals who require a deep technical understanding of this important chemical building block.
Chemical Identity and Physicochemical Profile
3-Amino-2-chloro-5-methylpyridine is a substituted pyridine derivative. The pyridine ring is a foundational structure in numerous biologically active compounds, making its derivatives valuable scaffolds in medicinal chemistry and drug design.[1][2] The specific arrangement of an amino, a chloro, and a methyl group on this scaffold imparts unique reactivity and properties.
| Property | Value | Source(s) |
| CAS Number | 34552-13-1 | [3] |
| Molecular Formula | C₆H₇ClN₂ | [3] |
| Molecular Weight | 142.59 g/mol | [3] |
| Appearance | Powder / Solid | |
| Melting Point | 86-91 °C | |
| SMILES String | Cc1cnc(Cl)c(N)c1 | |
| InChI Key | CQKIBEOVARIBDN-UHFFFAOYSA-N |
Elucidation of the Molecular Structure
The core of 3-Amino-2-chloro-5-methylpyridine is an aromatic pyridine ring. The substituents are positioned as follows: a chloro group at C2, an amino group at C3, and a methyl group at C5. This specific arrangement dictates the molecule's electronic properties and reactivity. The amino and methyl groups are electron-donating, increasing the electron density of the ring, while the chloro group is electron-withdrawing via induction.
Caption: Molecular structure of 3-Amino-2-chloro-5-methylpyridine.
Spectroscopic Signature for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this exact isomer require experimental acquisition, a theoretical analysis based on established principles of spectroscopy provides a reliable reference.[4][5]
| Technique | Expected Signature |
| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak at m/z ≈ 142. A characteristic isotopic M+2 peak at m/z ≈ 144 with ~33% the intensity of M⁺ due to the ³⁷Cl isotope. |
| Infrared (IR) Spectroscopy | ~3400-3300 cm⁻¹ (N-H stretch, amine), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1600-1450 cm⁻¹ (C=C and C=N ring stretch). |
| ¹H NMR Spectroscopy | δ ~7.5-8.0 ppm (1H, doublet, H6), δ ~6.8-7.2 ppm (1H, doublet, H4), δ ~4.0-5.0 ppm (2H, broad singlet, NH₂), δ ~2.2-2.4 ppm (3H, singlet, CH₃). |
| ¹³C NMR Spectroscopy | 6 distinct signals: ~150-160 ppm (C2-Cl), ~140-150 ppm (C6), ~135-145 ppm (C3-NH₂), ~130-140 ppm (C5-CH₃), ~120-130 ppm (C4), ~15-20 ppm (CH₃). |
Mass Spectrometry (MS)
In electron-impact mass spectrometry, the most crucial observation is the molecular ion peak. For 3-Amino-2-chloro-5-methylpyridine, this would appear at a mass-to-charge ratio (m/z) of approximately 142. The presence of a single chlorine atom provides a definitive isotopic signature: a second peak (M+2) at m/z 144, with an intensity roughly one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present.[4] The primary amine (-NH₂) group would be evident from two characteristic N-H stretching bands in the 3400-3300 cm⁻¹ region. The aromatic nature is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C/C=N ring stretching absorptions in the 1600-1450 cm⁻¹ fingerprint region. The aliphatic C-H bonds of the methyl group will show stretching vibrations below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.
-
¹H NMR: The two protons on the pyridine ring are in different chemical environments and would appear as distinct signals, likely doublets due to coupling with each other. The H6 proton is adjacent to the ring nitrogen, leading to a downfield shift compared to the H4 proton. The amine protons typically appear as a broad singlet, and the methyl protons will be a sharp singlet in the upfield region.
-
¹³C NMR: A total of six signals are expected, one for each unique carbon atom. The carbons directly attached to the electronegative chlorine (C2) and nitrogen (C3) atoms will be the most downfield among the ring carbons. The methyl carbon will appear significantly upfield.
Synthesis and Chemical Reactivity
3-Amino-2-chloro-5-methylpyridine is a synthetic intermediate. While various methods exist for producing substituted pyridines, a common approach involves the construction and subsequent modification of the pyridine ring.[6][7][8] A representative multi-step synthesis often starts from simpler acyclic precursors, followed by cyclization, chlorination, and functional group interconversion.
Caption: Generalized synthetic workflow for 3-Amino-2-chloro-5-methylpyridine.
Exemplary Synthesis Protocol: Chlorination Step
This protocol describes the chlorination of a pyridone intermediate, a key step in forming the 2-chloro functionality.[7]
-
Reagent Preparation: In a fume hood, charge a dry three-neck flask equipped with a reflux condenser and a mechanical stirrer with phosphorus oxychloride (POCl₃, ~3 eq.) and phosphorus pentachloride (PCl₅, ~0.3 eq.).
-
Reactant Addition: Slowly add the precursor, 3-cyano-5-methyl-2-pyridone (1 eq.), to the stirred solution of chlorinating agents.
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Quenching: Slowly and cautiously add water to the cooled residue to quench any remaining reactive species.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., methylene chloride).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude 2-chloro-3-cyano-5-methylpyridine product, which can be purified further.
Applications in Drug Discovery and Agrochemicals
The true value of 3-Amino-2-chloro-5-methylpyridine lies in its role as a versatile chemical building block.[9] The three distinct functional groups—the nucleophilic amine, the reactive chloro group (susceptible to nucleophilic aromatic substitution), and the methyl group—offer multiple handles for synthetic elaboration.
-
Pharmaceutical Development: This compound serves as a crucial intermediate in synthesizing a range of pharmaceuticals, particularly those targeting inflammation and microbial infections.[9][10] The chlorinated pyridine motif is present in over 250 FDA-approved drugs, highlighting its importance in medicinal chemistry.[11]
-
Agrochemical Synthesis: It is also employed in the creation of advanced herbicides and pesticides, where the pyridine core is often essential for biological activity.[1][10]
Safety, Handling, and Storage
Due to its hazardous nature, 3-Amino-2-chloro-5-methylpyridine must be handled with appropriate safety precautions.
-
Signal Word: Danger
-
Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritant 2, Serious Eye Damage 1, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12] Use a NIOSH-approved respirator or work in a certified fume hood to avoid inhalation of the powder.[12]
-
Engineering Controls: Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible.[12][13]
-
Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.[12][13]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[12][14] Keep away from incompatible materials such as strong oxidizing agents and acids.[14]
Conclusion
3-Amino-2-chloro-5-methylpyridine is a structurally rich heterocyclic compound with significant utility in synthetic chemistry. Its well-defined molecular architecture, characterized by a unique substitution pattern on a pyridine core, makes it a valuable precursor for drug discovery and agrochemical research. A thorough understanding of its spectroscopic properties is paramount for its correct identification and use in complex synthetic endeavors. When handled with the appropriate safety measures, this compound serves as a powerful tool for the development of novel and effective chemical entities.
References
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Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. European Patent Office. EP 1064265 B1. Retrieved from [Link]
- Nummy, L. J. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. United States Patent Application US 2002/0052507 A1.
- Nummy, L. J. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. United States Patent US 6,399,781 B1.
- Grozinger, K. (2001). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. European Patent Office. EP 1070053 B1.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Retrieved from [Link]
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G. S. S. K. A. and K. V. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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Esselman, B. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]
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M. P., A. R. P., and S. M. M. S. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Retrieved from [Link]
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Spectroscopic Analysis of 2-Chloro-5-methylpyridin-3-amine: A Technical Guide
An In-depth Examination of NMR and IR Data for a Key Synthetic Intermediate
Abstract
This technical guide provides a detailed overview of the spectroscopic data for the compound 2-Chloro-5-methylpyridin-3-amine (also known as 2-Amino-3-chloro-5-methylpyridine), a significant building block in the development of pharmaceutical and agrochemical compounds. A comprehensive analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is presented to facilitate its unambiguous identification and characterization in a research and development setting. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering a foundational understanding of the molecule's structural features as revealed by spectroscopic methods.
Introduction: The Significance of this compound
This compound, with the Chemical Abstracts Service (CAS) number 31430-41-8 , is a substituted pyridine derivative. The unique arrangement of its functional groups—an amino group, a chloro group, and a methyl group on the pyridine ring—makes it a versatile intermediate in organic synthesis. The precise characterization of such molecules is paramount to ensure the identity and purity of downstream products, a critical aspect in the rigorous environment of pharmaceutical and agrochemical research. Spectroscopic techniques, particularly NMR and IR spectroscopy, are fundamental tools for this purpose, providing a "fingerprint" of the molecule's structure and bonding. This guide will delve into the expected spectroscopic features of this compound, providing a basis for its identification and quality assessment.
Molecular Structure and Spectroscopic Correlation
The structural attributes of this compound are directly correlated with its spectroscopic output. Understanding these relationships is key to interpreting the data accurately.
Diagram 1: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J) |
| Aromatic-H (on C4) | 7.0 - 7.5 | Doublet | 1H | ~2-3 Hz |
| Aromatic-H (on C6) | 7.5 - 8.0 | Doublet | 1H | ~2-3 Hz |
| NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | - |
| CH₃ | 2.0 - 2.5 | Singlet | 3H | - |
Rationale behind the Assignments:
-
Aromatic Protons: The two aromatic protons are on adjacent carbons and are expected to show doublet splitting due to coupling with each other. The electron-donating amino group and the electron-withdrawing chloro and nitro groups will influence their precise chemical shifts.
-
Amine Protons: The protons of the amino group typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.
-
Methyl Protons: The methyl group protons will appear as a sharp singlet as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 140 - 145 |
| C3 | 130 - 135 |
| C4 | 125 - 130 |
| C5 | 135 - 140 |
| C6 | 145 - 150 |
| CH₃ | 15 - 20 |
Rationale behind the Assignments:
-
The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. The carbon attached to the nitrogen (C2 and C6) and the carbon attached to the chloro group (C3) are expected to be significantly deshielded.
-
The methyl carbon will have a characteristic chemical shift in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of the chemical bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amine) | 3300 - 3500 | Medium-Strong | Symmetric & Asymmetric Stretch |
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Medium-Weak | Stretch |
| C=C, C=N (Aromatic Ring) | 1550 - 1650 | Medium-Strong | Stretch |
| N-H (Amine) | 1500 - 1600 | Medium | Bend |
| C-Cl | 700 - 800 | Strong | Stretch |
Interpretation of the IR Spectrum:
-
The presence of the primary amine group will be clearly indicated by the characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region.
-
The aromatic C-H and aliphatic C-H stretching vibrations will be observed around 3000 cm⁻¹.
-
The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to absorptions in the 1550-1650 cm⁻¹ region.
-
A strong absorption band in the lower wavenumber region (700-800 cm⁻¹) will be indicative of the C-Cl bond.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized protocols for obtaining NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Diagram 2: General Workflow for NMR Analysis
Caption: A streamlined workflow for NMR sample preparation and analysis.
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Conclusion
The spectroscopic data of this compound provides a detailed structural confirmation of the molecule. The predicted ¹H NMR, ¹³C NMR, and IR spectra offer a reliable reference for its identification and purity assessment in a laboratory setting. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible data, which is a cornerstone of scientific integrity in chemical research and development.
References
Introduction: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Physical Properties of 6-Amino-5-chloro-3-picoline
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Amino-5-chloro-3-picoline (CAS: 31430-41-8), a pivotal heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental causality and theoretical underpinnings of these properties. Detailed, field-proven protocols for characterization are provided to ensure scientific integrity and reproducibility. The guide is structured to serve as a practical resource for laboratory scientists and a foundational document for process development and quality control professionals.
6-Amino-5-chloro-3-picoline, also known by its IUPAC-preferred name 2-Amino-3-chloro-5-methylpyridine, is a substituted pyridine derivative of significant interest.[1][3][4] Its unique arrangement of an amino group, a chloro substituent, and a methyl group on the pyridine core imparts a valuable combination of reactivity and stability. This structure makes it an essential precursor for creating more complex molecular architectures, particularly in the development of novel anti-inflammatory agents, antimicrobial compounds, and specialized agricultural chemicals.[1][2] Understanding its fundamental physical properties is not merely an academic exercise; it is a critical prerequisite for its effective use in synthesis, ensuring process control, predicting its behavior in various media, and confirming its identity and purity.
Core Molecular and Physicochemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers and physical constants. These values are the cornerstone of quality control, reaction stoichiometry, and safety assessments. The key properties of 6-Amino-5-chloro-3-picoline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 31430-41-8 | [1][4] |
| Molecular Formula | C₆H₇ClN₂ | [1][3] |
| Molecular Weight | 142.59 g/mol | [1][3] |
| Appearance | Light yellow to brown powder/crystal | [1][4] |
| Melting Point | 58 - 62 °C | [1] |
| Boiling Point | 231.6 ± 35.0 °C (at 760 mmHg) | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| XLogP3 (Lipophilicity) | 2.30 | [3] |
In-Depth Analysis of Key Physical Properties
The values presented above provide a snapshot, but a deeper, more functional understanding is required for advanced applications. This section explores the causality and experimental context of these properties.
Melting Point: A Critical Indicator of Purity
The reported melting range of 58-62 °C is relatively sharp, suggesting a well-defined crystalline solid.[1] In a research and development context, the melting point is the first line of defense for assessing purity. The presence of impurities, such as residual solvents or synthetic byproducts, will typically cause a depression and broadening of the melting range. This phenomenon, known as freezing-point depression, is a direct consequence of the thermodynamic principles described by Raoult's Law. Therefore, a sharp melting point within the specified range is a strong, albeit not definitive, indicator of high purity.
This protocol describes a self-validating system for accurate melting point determination.
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any larger crystals. The sample must be thoroughly dried to eliminate solvents that would lead to an artificially low reading.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is optimal for clear observation.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).
-
Ramp Rate: For a known compound like this, a rapid ramp rate (10-15 °C/min) can be used to approach ~50 °C. The ramp rate should then be reduced to a slow 1-2 °C/min to ensure thermal equilibrium between the sample and the thermometer.
-
Observation & Recording:
-
Record the temperature at which the first drop of liquid appears (the lower end of the range).
-
Record the temperature at which the last solid particle melts (the upper end of the range).
-
-
Validation: Perform the measurement in triplicate. The recorded ranges should be consistent within 0.5 °C. A calibrated reference standard (e.g., benzophenone) should be run periodically to validate instrument performance.
Solubility Profile: Guiding Solvent Selection
Qualitative data indicates that 6-Amino-5-chloro-3-picoline is soluble in common organic solvents like alcohols and dichloromethane but only slightly soluble in water.[5][6] This profile is logical given its molecular structure:
-
Polar Moieties: The amino group (-NH₂) and the pyridine nitrogen provide sites for hydrogen bonding, contributing to solubility in polar solvents.
-
Nonpolar Moieties: The methyl group, the chlorinated aromatic ring, and the overall carbon backbone contribute to its nonpolar character, favoring solubility in organic media.
For applications in drug development or reaction optimization, a quantitative understanding of solubility is essential. The isothermal shake-flask method is the gold-standard protocol for this determination.
Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.
Acidity and Basicity (pKa): The Key to pH-Dependent Behavior
The pKa, or acid dissociation constant, is arguably one of the most important physicochemical parameters for a drug candidate or a reactant in pH-sensitive reactions. It governs the state of ionization of a molecule at a given pH, which in turn dictates its solubility, permeability, and receptor-binding interactions. 6-Amino-5-chloro-3-picoline possesses two basic centers: the pyridine ring nitrogen and the exocyclic amino group.
-
Pyridine Nitrogen: The pKa of unsubstituted pyridine is ~5.2. The electron-donating methyl group would be expected to slightly increase this value, while the electron-withdrawing chloro and amino groups would decrease it.
-
Amino Group: The pKa of aniline is ~4.6. The pyridine ring is electron-withdrawing, which would be expected to lower the pKa of the amino group significantly, making it less basic than typical alkylamines.
Without a direct experimental value, it is crucial to determine it empirically. Potentiometric titration is a robust method for this purpose.
Caption: Potential protonation equilibria for the molecule.
Spectroscopic Characterization for Structural Verification
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For a professional in drug development, confirming the structure of a key intermediate is a non-negotiable step in ensuring the integrity of the synthetic pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to:
-
Two aromatic protons on the pyridine ring (doublets, likely between 7.0-8.5 ppm).
-
A singlet for the methyl group protons (~2.3-2.5 ppm).
-
A broad singlet for the two amino group protons, whose chemical shift is highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum should reveal six distinct signals for the six carbon atoms in the molecule.
-
Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for its ability to resolve N-H proton signals.
-
Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the tube and gently invert or vortex until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Analysis: The sample is now ready for analysis on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
N-H Stretching: A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretching: Bands just below 3000 cm⁻¹ (methyl) and just above 3000 cm⁻¹ (aromatic).
-
C=C and C=N Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region, typical for aromatic and heteroaromatic rings.
-
C-Cl Stretching: A strong band in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula.
-
Molecular Ion (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight of 142.59 g/mol .
-
Isotopic Pattern: A critical validation point is the presence of the chlorine isotope pattern. There will be two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2). This 3:1 ratio is a definitive signature for a monochlorinated compound.
Safety and Handling Considerations
While a full Safety Data Sheet (SDS) should always be consulted, available data indicates that 6-Amino-5-chloro-3-picoline should be handled with appropriate care.
-
Hazards: It is classified as causing skin and serious eye irritation.[3][7]
-
Handling: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][8][9]
Conclusion
6-Amino-5-chloro-3-picoline is a compound whose utility is directly linked to its distinct physical properties. Its defined melting point, predictable solubility profile, and characteristic spectroscopic fingerprint are not just data points but are essential tools for the research scientist. They enable identity confirmation, purity assessment, and the rational design of experimental conditions. The protocols and insights provided in this guide are intended to empower researchers to utilize this valuable building block with confidence, ensuring the integrity and success of their scientific endeavors.
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A Strategic Guide to Unveiling the Therapeutic Potential of 2-Chloro-5-methylpyridin-3-amine: A Technical Whitepaper for Drug Discovery
This guide provides a comprehensive, technically-grounded framework for the biological activity screening of 2-Chloro-5-methylpyridin-3-amine. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a strategic, causality-driven approach to drug discovery. We will navigate the rationale behind experimental choices, ensuring a self-validating and robust screening cascade.
Introduction: The Pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to endogenous molecules make it an ideal framework for interacting with diverse biological targets.[3][4] Pyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[5][6][7][8]
This compound, the subject of this guide, is a versatile chemical intermediate.[9] The strategic placement of its chloro, methyl, and amino groups offers multiple points for chemical modification, allowing for the creation of diverse compound libraries.[4][9][10] This guide outlines a systematic approach to screen this core molecule and its potential derivatives to identify and characterize novel therapeutic activities.
A Tiered Approach to Biological Activity Screening
A successful screening campaign is a balance of breadth and depth, starting with broad, high-throughput methods and progressing to more focused, mechanism-of-action studies. This tiered approach, outlined below, is designed to efficiently identify promising activities while minimizing resource expenditure.
Caption: A tiered workflow for biological activity screening.
Tier 1: Broad Spectrum Phenotypic Screening
The initial phase aims to cast a wide net to detect any significant biological effects of this compound.
General Cytotoxicity and Cell Viability Screening
Given that many pyridine derivatives exhibit anticancer properties, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.[11][12]
The XTT assay is a reliable and efficient colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[13][14][15] It is often preferred over the MTT assay due to its use of a water-soluble formazan, which simplifies the protocol by eliminating a solubilization step.[13][15]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours.
-
Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.[13][14] Add 50 µL of the activated XTT solution to each well.
-
Incubation and Measurement: Incubate the plates for 2-4 hours at 37°C in a CO₂ incubator.[13] Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Cell Line | Cancer Type | Putative IC₅₀ (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| HepG2 | Hepatocellular Carcinoma | 28.5 |
| A549 | Lung Carcinoma | > 100 |
| HCT116 | Colorectal Carcinoma | 8.9 |
Antimicrobial Screening
Pyridine derivatives have also shown promise as antimicrobial agents.[7][16] A basic screen against a panel of pathogenic bacteria and fungi is therefore warranted.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Prepare standardized inoculums of test organisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in appropriate broth media in a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Tier 2: Target-Based and Secondary Screening
If the initial phenotypic screens yield promising results, the next step is to investigate the potential mechanism of action.
Kinase Inhibition Profiling
Many anticancer drugs function by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[17][18] The pyridine scaffold is a common feature in many kinase inhibitors.[12]
Caption: A simplified kinase signaling pathway.
In vitro kinase assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[19][20]
-
Assay Setup: In a microplate, combine the purified kinase of interest (e.g., members of the MAPK pathway like RAF or MEK), a suitable substrate, and ATP.
-
Compound Addition: Add this compound at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylation is quantified. This can be done using various methods, including radiometric assays that measure the incorporation of radioactive phosphate or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[18][21]
-
Data Analysis: Determine the IC₅₀ of the compound for each kinase tested.
| Kinase Target | IC₅₀ (µM) |
| BRAF | 5.8 |
| MEK1 | 25.1 |
| ERK2 | > 100 |
| EGFR | 45.6 |
| VEGFR2 | 38.2 |
Tier 3: In Vivo Model Validation
Positive results in in vitro assays must be validated in a biological system that more closely mimics a whole organism.
Anticancer Efficacy in a Mouse Xenograft Model
Human tumor xenografts in immunodeficient mice are a standard preclinical model for evaluating the efficacy of potential anticancer drugs.[22][23][24]
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT116, based on the hypothetical in vitro data) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into a vehicle control group and a treatment group. Administer this compound (at a predetermined dose and schedule) to the treatment group, typically via oral gavage or intraperitoneal injection.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Safety and Toxicological Considerations
Early assessment of a compound's safety profile is crucial. While a full toxicological workup is beyond the scope of initial screening, preliminary data can be gathered. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard information. For instance, related compounds like 2-chloro-5-methylpyridin-4-amine have warnings for being harmful if swallowed or in contact with skin, and causing skin and eye irritation.[25] Safety data sheets (SDS) for similar molecules indicate that they should be handled with care, using personal protective equipment.[26][27][28]
Conclusion
This guide has outlined a logical and comprehensive strategy for the biological activity screening of this compound. By employing a tiered approach that progresses from broad phenotypic screening to specific target-based assays and finally to in vivo validation, researchers can efficiently and effectively explore the therapeutic potential of this promising chemical scaffold. The key to success lies in the careful interpretation of data at each stage to make informed decisions about the continued development of this compound or its derivatives.
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The Ascent of Substituted Pyridinamines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Impact
Abstract
Substituted pyridinamines represent a cornerstone of modern medicinal chemistry, forming the structural core of a diverse array of therapeutic agents. From their early beginnings in the antimicrobial sulfonamides to their contemporary roles in treating complex conditions like schizophrenia and hair loss, the journey of substituted pyridinamines is a testament to the power of synthetic innovation and serendipitous discovery. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and mechanism of action of key substituted pyridinamines. We will delve into the intricate details of their structure-activity relationships, provide step-by-step synthetic protocols for landmark compounds, and visualize their complex signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this vital class of therapeutic molecules.
A Historical Perspective: From Sulfa Drugs to Dopamine Stabilizers
The story of substituted pyridinamines is intrinsically linked to the dawn of the antibiotic age. One of the earliest and most significant breakthroughs was the discovery of Sulfapyridine . Synthesized in 1937 by Montague Phillips at May & Baker Ltd., it was one of the first generation of sulfonamide antibiotics.[1][2] This discovery was a pivotal moment in medicine, providing the first effective treatment for pneumonia and other bacterial infections before the widespread availability of penicillin.[2][3] The synthesis of sulfapyridine was a landmark achievement, demonstrating the therapeutic potential of incorporating a substituted pyridine ring into a drug molecule.[4]
The mid-20th century saw the expansion of research into aminopyridine-containing compounds, leading to the development of the first-generation antihistamines. Among these, Pyrilamine (also known as Mepyramine) and Tripelennamine emerged as important therapeutic options for allergic conditions.[5][6][7] These drugs act as competitive antagonists of the histamine H1 receptor, alleviating the symptoms of allergies.[8][9] Their development highlighted the versatility of the 2-aminopyridine scaffold in targeting G protein-coupled receptors.[10][11][12]
A significant leap in the therapeutic application of substituted pyridinamines came with the serendipitous discovery of Minoxidil's effect on hair growth. Originally developed as an oral medication for severe hypertension due to its potent vasodilatory properties, researchers observed an unexpected side effect of hypertrichosis (excessive hair growth).[13] This led to the development of a topical formulation of Minoxidil (Rogaine®), which became the first FDA-approved treatment for androgenetic alopecia.[14]
The latter part of the 20th century witnessed the application of substituted pyridinamine chemistry to the complex challenges of central nervous system disorders. The development of Aripiprazole (Abilify®) marked a paradigm shift in the treatment of schizophrenia.[15] It was the first approved drug to act as a dopamine D2 receptor partial agonist, a novel mechanism that offered a better side-effect profile compared to traditional antipsychotics.[16][17] This "dopamine system stabilizer" concept opened up new avenues for the treatment of a range of psychiatric disorders.
The history of substituted pyridinamines is a continuous narrative of scientific curiosity and innovation, evolving from simple antibacterial agents to highly specific modulators of complex biological pathways.
Key Substituted Pyridinamine Drugs: A Deep Dive
This section will provide a detailed examination of three exemplary substituted pyridinamine drugs that showcase the chemical diversity and therapeutic breadth of this class of compounds: Minoxidil, Aripiprazole, and Pirenzepine.
Minoxidil: From Vasodilator to Hair Growth Stimulant
Minoxidil, a pyrimidine derivative, is a compelling example of drug repurposing. Its journey from a potent antihypertensive to a widely used hair loss treatment underscores the importance of clinical observation.
Minoxidil's primary mechanism of action in promoting hair growth is not fully elucidated, but it is understood to involve multiple pathways.[13] As a potassium channel opener, it causes hyperpolarization of cell membranes.[14] This action is thought to lead to vasodilation, increasing blood flow to the hair follicles and thereby enhancing the delivery of oxygen and nutrients.[13]
Furthermore, Minoxidil is a prodrug that is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1 in the hair follicle.[14] Minoxidil sulfate is believed to stimulate the production of vascular endothelial growth factor (VEGF), which promotes angiogenesis around the hair follicles.[18] It is also thought to prolong the anagen (growth) phase of the hair cycle and increase the size of hair follicles.[19]
The synthesis of Minoxidil typically involves a multi-step process starting from 2,4-diamino-6-chloropyrimidine. The following is a representative protocol:
-
N-Oxidation of 2,4-diamino-6-chloropyrimidine:
-
Dissolve 2,4-diamino-6-chloropyrimidine in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, for example, hydrogen peroxide (30%), dropwise at a controlled temperature (e.g., 60-70°C).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product, 2,4-diamino-6-chloropyrimidine-3-oxide.
-
Filter, wash with water, and dry the solid product.
-
-
Nucleophilic Substitution with Piperidine:
-
Combine 2,4-diamino-6-chloropyrimidine-3-oxide with an excess of piperidine.
-
Heat the mixture to reflux (around 100-110°C) for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and add water to precipitate the crude Minoxidil.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure Minoxidil.
-
Aripiprazole: A Dopamine System Stabilizer
Aripiprazole is a second-generation (atypical) antipsychotic with a unique pharmacological profile that has made it a first-line treatment for schizophrenia and bipolar disorder.
Aripiprazole's primary mechanism of action is its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and its antagonism at serotonin 5-HT2A receptors.[15] As a D2 partial agonist, it acts as a "dopamine system stabilizer." In brain regions with excessive dopamine (hyperdopaminergic states), such as the mesolimbic pathway in schizophrenia, it acts as a functional antagonist, reducing dopaminergic activity. Conversely, in regions with low dopamine (hypodopaminergic states), such as the mesocortical pathway, it acts as a functional agonist, increasing dopaminergic activity.[16] This dual action is thought to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.[17]
The synthesis of Aripiprazole is a multi-step process that typically involves the coupling of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.
-
Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one:
-
Start with 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
-
React it with 1,4-dibromobutane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Coupling Reaction:
-
Dissolve 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine in a high-boiling point solvent such as acetonitrile or DMF.
-
Add a base (e.g., sodium carbonate or triethylamine) to scavenge the HBr formed during the reaction.
-
Heat the mixture to reflux for an extended period (e.g., 24-48 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and pour it into water to precipitate the crude Aripiprazole.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure Aripiprazole.
-
Pirenzepine: A Selective Muscarinic Antagonist
Pirenzepine is a tricyclic pyridobenzodiazepine that acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. It was developed for the treatment of peptic ulcers.
Pirenzepine selectively blocks M1 muscarinic receptors, which are found on parasympathetic ganglia in the stomach wall. By inhibiting these receptors, pirenzepine reduces the vagally stimulated release of acetylcholine, which in turn decreases gastric acid secretion from parietal cells. Its selectivity for M1 receptors over M2 and M3 receptors results in fewer of the typical anticholinergic side effects (e.g., dry mouth, blurred vision) associated with non-selective muscarinic antagonists.
The synthesis of Pirenzepine is complex, involving the construction of the tricyclic pyridobenzodiazepine core. A key intermediate in its synthesis is 5,11-dihydro-6H-pyrido[2,3-b][1][8]benzodiazepin-6-one. A general approach involves the cyclization of 2-amino-N-(2-chloropyridin-3-yl)benzamide in the presence of an acid catalyst.[20]
Structure-Activity Relationships (SAR) of Substituted Pyridinamines
The biological activity of substituted pyridinamines is highly dependent on the nature and position of substituents on the pyridine or pyrimidine ring. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.
Diaminopyrimidines as Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is a privileged structure in the design of kinase inhibitors.[21][22] The two amino groups can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.
-
Substituents at the 5- and 6-positions: These positions are often explored to enhance potency and selectivity. Bulky and hydrophobic groups at the 5-position can occupy the hydrophobic pocket of the ATP-binding site. Substituents at the 6-position can extend into the solvent-exposed region, providing opportunities to improve pharmacokinetic properties. For example, in a series of focal adhesion kinase (FAK) inhibitors, modifications at these positions led to compounds with nanomolar IC50 values.[21]
Aminopyridines as Ion Channel Modulators
4-Aminopyridine and its derivatives are known to be potent blockers of voltage-gated potassium channels.[23][24][25] The SAR for this class of compounds is well-defined:
-
Position of the Amino Group: The 4-amino isomer is significantly more potent as a potassium channel blocker than the 2- or 3-amino isomers.
-
Substitution on the Amino Group: N-alkylation of the amino group generally reduces activity.
-
Substitution on the Pyridine Ring: Introduction of substituents on the pyridine ring can modulate the potency and selectivity for different potassium channel subtypes.
Quantitative Data Summary
The following tables summarize key pharmacological data for a selection of substituted pyridinamines, providing a comparative overview of their potency and selectivity.
Table 1: Pharmacological Data for Selected Substituted Pyridinamine Drugs
| Drug | Target(s) | K_i (nM) | IC_50 (µM) | Therapeutic Use |
| Aripiprazole | D2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist) | 0.34 (D2), 1.7 (5-HT1A), 3.4 (5-HT2A)[15][16] | - | Antipsychotic |
| Minoxidil | ATP-sensitive K+ channels | - | - | Hair loss treatment |
| Pirenzepine | M1 muscarinic receptor (antagonist) | - | - | Peptic ulcer treatment |
| Pyrilamine | Histamine H1 receptor (inverse agonist) | - | - | Antihistamine |
| Sulfapyridine | Dihydropteroate synthase | - | - | Antibacterial |
Table 2: In Vitro Antiproliferative Activity of Diaminopyrimidine Derivatives against A549 Cancer Cell Line
| Compound | R1 | R2 | IC_50 (µM)[26] |
| 9k | 3-Cl-4-F-Ph | H | 2.14 |
| 13f | 3-Cl-4-F-Ph | H | 1.98 |
Conclusion and Future Directions
The field of substituted pyridinamines continues to be a fertile ground for drug discovery. From their historical roots as antibacterial agents to their current applications in a wide range of diseases, these versatile scaffolds have consistently provided a foundation for the development of novel therapeutics. The ongoing exploration of their structure-activity relationships, coupled with advances in synthetic chemistry and a deeper understanding of their biological targets, promises to yield a new generation of substituted pyridinamine drugs with enhanced efficacy and safety profiles. Future research will likely focus on developing more selective kinase inhibitors for cancer therapy, novel ion channel modulators for neurological disorders, and new agents targeting emerging infectious diseases. The rich history and continued success of substituted pyridinamines ensure their enduring importance in the landscape of medicinal chemistry.
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Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - NIH. (2001). Antimicrobial Agents and Chemotherapy, 45(1), 187-195. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Reactivity of 3-(1-Piperidinyl)-1-(4-fluorophenyl)-1-propanone Hydrochloride (CAS 1828-12-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Piperidinyl)-1-(4-fluorophenyl)-1-propanone, a β-aminoketone, and its hydrochloride salt (CAS 1828-12-2) are of significant interest in medicinal chemistry and drug development.[1][2] As a Mannich base, its chemical behavior is characterized by the interplay between the aromatic ketone and the piperidine ring, connected by a flexible propyl chain.[3][4] Understanding the stability and reactivity of this molecule is paramount for its successful development as a therapeutic agent, ensuring its quality, safety, and efficacy. This guide provides a comprehensive overview of the stability and reactivity profile of 3-(1-Piperidinyl)-1-(4-fluorophenyl)-1-propanone hydrochloride, based on established principles of β-aminoketone chemistry and regulatory guidelines for forced degradation studies.
Chemical Stability Profile
The stability of 3-(1-Piperidinyl)-1-(4-fluorophenyl)-1-propanone hydrochloride is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a β-aminoketone, it is susceptible to specific degradation pathways.[5][6][7]
pH-Dependent Stability
The pH of the environment plays a critical role in the stability of β-aminoketones.
-
Acidic Conditions: Under acidic conditions, the piperidine nitrogen is protonated, forming a more stable ammonium salt. This protonation generally protects the molecule from elimination reactions. Therefore, 3-(1-Piperidinyl)-1-(4-fluorophenyl)-1-propanone is expected to be relatively stable in acidic media.[5][6][7]
-
Neutral to Basic Conditions: As the pH increases towards neutral and alkaline conditions, the free base form of the piperidine nitrogen becomes more prevalent. This can facilitate a retro-Michael (dealumination) reaction, leading to the elimination of the piperidine moiety and the formation of an α,β-unsaturated ketone (4-fluoro-phenylpropenone). This degradation pathway is a key consideration for the formulation and storage of this compound.[5][6][7] Some β-aminoketones have been observed to eliminate rapidly at a pH of around 7.4.[5][6]
Thermal Stability
Thermal stress can induce degradation of the molecule. The energy input can lead to the cleavage of the weakest bonds in the structure. For 3-(1-Piperidinyl)-1-(4-fluorophenyl)-1-propanone, potential thermal degradation pathways could involve the cleavage of the C-N bond between the propyl chain and the piperidine ring or other fragmentation processes. The presence of functional groups like the carbonyl and the aromatic ring can influence the overall thermal stability.[8][9][10]
Photostability
Aromatic ketones are known to be photoreactive.[11][12][13][14][15] The fluorophenyl ketone moiety in 3-(1-Piperidinyl)-1-(4-fluorophenyl)-1-propanone can absorb UV radiation, leading to the formation of excited states. These excited states can then undergo various photochemical reactions, such as photoreduction or the generation of radical species, which can initiate further degradation.[11][12][14] Therefore, protection from light is crucial during storage and handling.
Oxidative Stability
The tertiary amine of the piperidine ring and the benzylic protons alpha to the carbonyl group are potential sites for oxidation.[16][17][18][19] Oxidizing agents can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opening of the piperidine moiety. The ketone group itself can also be susceptible to certain oxidative cleavage reactions under harsh conditions.
Summary of Predicted Stability
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (pH < 4) | Relatively Stable | Minimal degradation expected. |
| Neutral to Basic (pH > 7) | Potentially Unstable | 4-Fluoro-phenylpropenone, Piperidine |
| Elevated Temperature | Susceptible to Degradation | Fragmentation products, cleavage of C-N bond. |
| Light Exposure (UV/Vis) | Potentially Unstable | Photoreduction products, radical-mediated degradants. |
| Oxidizing Agents | Susceptible to Degradation | N-oxides, hydroxylated derivatives, ring-opened products. |
Reactivity Profile
The reactivity of 3-(1-Piperidinyl)-1-(4-fluorophenyl)-1-propanone is dictated by its functional groups: the ketone, the tertiary amine (piperidine), and the fluorophenyl ring.
Reactions at the Carbonyl Group
The ketone functionality can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol using reducing agents like sodium borohydride. It can also react with nucleophiles at the carbonyl carbon.
Reactions Involving the Piperidine Moiety
The piperidine ring imparts basicity to the molecule and is the site of salt formation.[1][20][21][22][23] The nitrogen atom's lone pair of electrons makes it nucleophilic. The piperidine ring itself is generally stable but can undergo oxidation at the nitrogen or adjacent carbons under specific conditions.[1][20][21][22][23]
Reactivity as a Mannich Base
As a Mannich base, the molecule can undergo elimination of the amine under basic conditions, as mentioned in the stability section.[3][4][24] This reactivity can be exploited in certain synthetic applications. Mannich bases can also serve as precursors for the synthesis of other complex molecules.[3][4][24]
Forced Degradation Studies: An Experimental Protocol
To experimentally determine the stability and degradation pathways of 3-(1-Piperidinyl)-1-(4-fluorophenyl)-1-propanone hydrochloride, a forced degradation study is essential.[17][25][26][27][28] This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing, as outlined in the ICH Q1A(R2) guideline.[2][25][29][30]
Objective
To identify potential degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing and validating a stability-indicating analytical method.[17][25][27][28]
Materials and Methods
-
Test Substance: 3-(1-Piperidinyl)-1-(4-fluorophenyl)-1-propanone hydrochloride
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Apparatus: HPLC system with a UV or PDA detector, mass spectrometer (LC-MS), pH meter, calibrated ovens, photostability chamber.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 6, 24, and 48 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw and neutralize samples at the specified time points.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Sample at the designated time points.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in a calibrated oven at 80°C.
-
At each time point, dissolve a portion of the solid in the mobile phase for analysis.
-
-
Photostability Testing:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.[27][31][32][33]
-
The method should be capable of separating the parent compound from all major degradation products.
-
Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
-
Data Evaluation
-
Peak Purity: Assess the peak purity of the parent compound in all stressed samples to ensure no co-eluting peaks.
-
Mass Balance: Calculate the mass balance to account for all the material after degradation. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100%.
-
Degradation Pathway Elucidation: Based on the identified degradation products, propose a degradation pathway for the molecule under each stress condition.
Conclusion
3-(1-Piperidinyl)-1-(4-fluorophenyl)-1-propanone hydrochloride, as a β-aminoketone and a Mannich base, possesses a distinct stability and reactivity profile. It is predicted to be more stable under acidic conditions and susceptible to degradation under basic, oxidative, thermal, and photolytic stress. A thorough understanding of these characteristics, confirmed through systematic forced degradation studies, is fundamental for the development of a stable and effective pharmaceutical product. The insights gained from such studies will guide formulation development, the selection of appropriate storage conditions, and the establishment of a robust analytical control strategy.
References
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Introduction: The Critical Role of Solubility in Drug Discovery
An In-Depth Technical Guide to the Solubility of 2-Chloro-5-methylpyridin-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poor solubility can lead to incomplete absorption, hindering the development of otherwise promising compounds.[1] This guide focuses on this compound, an important intermediate in the synthesis of various biologically active molecules, and provides a framework for understanding and determining its solubility in organic solvents.[2] Understanding the solubility of this compound is essential for designing effective formulation strategies and predicting its in vivo performance.[1]
Compound Profile: this compound
A thorough understanding of the target compound's properties is foundational to any solubility study.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 3-Amino-2-chloro-5-methylpyridine | [3] |
| CAS Number | 34552-13-1 | [3] |
| Molecular Formula | C₆H₇ClN₂ | [3] |
| Molecular Weight | 142.59 g/mol | [3] |
| Form | Powder | [3] |
| Melting Point | 86-91 °C | [3] |
The presence of an amine group and a chloro-substituted pyridine ring suggests that this compound has the potential for hydrogen bonding and will exhibit a range of solubilities in solvents of varying polarities.
Theoretical Framework: Principles of Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" is a useful starting point. Solvents that can form similar types of intermolecular interactions with the solute are more likely to be effective. For this compound, this includes:
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the chlorine atom can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate) are therefore expected to be good solvents.
-
Dipole-Dipole Interactions: The molecule possesses a dipole moment due to the electronegative chlorine and nitrogen atoms. Polar solvents will interact favorably with these dipoles.
-
Van der Waals Forces: These non-specific interactions will be present in all solvent-solute combinations.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The saturation shake-flask (SSF) method is the gold standard for determining equilibrium solubility due to its simplicity, broad applicability, and ability to achieve true thermodynamic equilibrium.[1]
Rationale for the Shake-Flask Method
This method involves agitating an excess of the solid compound in a chosen solvent until the solution is saturated.[1][4] The concentration of the dissolved compound is then measured, providing the equilibrium solubility at that temperature. The key to this method's reliability is ensuring that equilibrium has been reached and that the solid and liquid phases are effectively separated before analysis.[1]
Detailed Experimental Protocol
Materials:
-
This compound (powder form)[3]
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran, toluene)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method)
Procedure:
-
Preparation of the Slurry: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.[4]
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).[1] Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[1] It is advisable to sample at intermediate time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[1]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. Centrifugation is a common and effective method for this.[1] Centrifuge the vials at a high speed (e.g., 5,000-10,000 rpm) for a set time (e.g., 10-20 minutes).[1]
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is good practice to sample from the top of the solution. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Dilution: If necessary, accurately dilute the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
Self-Validating System and Precautions
To ensure the trustworthiness of the results, the following precautions should be taken:
-
Purity of Materials: Both the compound and the solvents must be of high purity to avoid erroneous results.
-
Temperature Control: Solubility is highly dependent on temperature; therefore, strict temperature control throughout the experiment is essential.[1]
-
Confirmation of Equilibrium: As mentioned, sampling at multiple time points is critical to verify that equilibrium has been achieved.
-
Reliable Phase Separation: Incomplete separation of the solid and liquid phases can lead to an overestimation of solubility.[1]
-
Validated Analytical Method: The method used for quantification must be accurate, precise, and reproducible.
Data Presentation and Analysis
The obtained solubility data should be presented in a clear and organized manner.
Table 1: Template for Recording the Solubility of this compound in Various Organic Solvents at a Specified Temperature
| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |
| Methanol | 25 | |||||
| Ethanol | 25 | |||||
| Acetone | 25 | |||||
| Ethyl Acetate | 25 | |||||
| Dichloromethane | 25 | |||||
| Acetonitrile | 25 | |||||
| Tetrahydrofuran | 25 | |||||
| Toluene | 25 |
Visualizing the Experimental Workflow
A visual representation of the experimental workflow can aid in understanding and standardizing the process.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Safety and Handling
This compound and its isomers are associated with several hazards.[3][5][6] It is crucial to consult the Safety Data Sheet (SDS) before handling.[6][7]
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[5][6][8] Can cause skin and serious eye irritation/damage.[3][5][8] May cause respiratory irritation.[5][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6][7][8]
-
Handling: Use in a well-ventilated area.[8] Wash hands thoroughly after handling.[6][7] Avoid breathing dust.[8]
Conclusion
Determining the solubility of this compound in organic solvents is a critical step in its development for pharmaceutical applications. This guide has provided a comprehensive framework for this process, grounded in the established shake-flask method. By following the detailed protocols and adhering to the principles of scientific integrity, researchers can generate reliable and reproducible solubility data, thereby enabling informed decisions in the drug development pipeline.
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A Theoretical and Computational Scrutiny of 2-Chloro-5-methylpyridin-3-amine: A Keystone for Advanced Drug Discovery
Abstract
This in-depth technical guide provides a comprehensive theoretical and computational examination of 2-Chloro-5-methylpyridin-3-amine (CAS No: 34552-13-1), a pivotal building block in the synthesis of contemporary pharmaceuticals.[1][2] This document navigates through the molecule's fundamental physicochemical properties and delves into advanced quantum chemical analyses to elucidate its electronic structure, reactivity, and spectroscopic characteristics. By leveraging Density Functional Theory (DFT) as the primary investigative tool, we aim to furnish researchers, scientists, and drug development professionals with a robust theoretical framework to guide the rational design and synthesis of novel bioactive compounds derived from this versatile pyridine scaffold. The methodologies, data, and visualizations presented herein are curated to foster a deeper understanding of the structure-activity relationships that govern the therapeutic potential of its derivatives.
Introduction: The Strategic Importance of this compound
This compound, a substituted pyridine derivative, has emerged as a molecule of significant interest within the pharmaceutical and agrochemical industries.[3][4] Its strategic importance lies in its role as a versatile precursor for the synthesis of a multitude of complex heterocyclic systems.[5][6] Notably, it is a key starting material for the construction of imidazo[4,5-b]pyridines, which are recognized as bioisosteres of purines and exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4][5] The precise arrangement of its functional groups—an amine, a chloro, and a methyl group on the pyridine ring—offers a unique combination of reactivity and regioselectivity, making it an ideal candidate for targeted molecular modifications in drug discovery programs.
Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters are crucial for experimental design, from reaction setup to purification and formulation.
| Property | Value | Reference |
| CAS Number | 34552-13-1 | [1][2] |
| Molecular Formula | C₆H₇ClN₂ | [1][7] |
| Molecular Weight | 142.59 g/mol | [1] |
| Melting Point | 86-91 °C | |
| SMILES | Cc1cc(N)c(Cl)nc1 | [1] |
| InChI Key | CQKIBEOVARIBDN-UHFFFAOYSA-N |
Theoretical Framework: The Power of Computational Chemistry
To transcend empirical observations and gain a predictive understanding of molecular behavior, we turn to the realm of computational chemistry. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[8][9] DFT offers a favorable balance between computational cost and accuracy, enabling the elucidation of electronic structure, reaction mechanisms, and spectroscopic properties of molecules with a level of detail that is often inaccessible through experimental methods alone.[9][10][11]
The choice of DFT methods, such as B3LYP, and basis sets, like 6-311++G(d,p), is predicated on their proven efficacy in accurately modeling a wide range of chemical systems, including heterocyclic compounds.[10][12] These computational approaches allow us to probe the intrinsic properties of this compound, providing insights that are critical for predicting its reactivity and guiding the synthesis of its derivatives.
Computational Workflow for Theoretical Analysis
The following diagram outlines a typical workflow for the theoretical investigation of a molecule like this compound using DFT. This systematic approach ensures a comprehensive analysis of its key chemical and physical properties.
Caption: A generalized workflow for the theoretical analysis of organic molecules using DFT.
In-Silico Analysis of this compound
While a dedicated theoretical study on this compound is not extensively documented in public literature, we can extrapolate from studies on analogous substituted pyridines to build a robust theoretical profile of this molecule.[6][8][11]
Molecular Geometry and Electronic Structure
The initial step in any theoretical study is the optimization of the molecule's geometry to find its most stable conformation. DFT calculations at the B3LYP/6-311++G(d,p) level of theory are well-suited for this purpose.[10][12] The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.
The electronic properties of the pyridine ring are significantly influenced by the substituents. The pyridine nitrogen and the chloro group at the 2-position are electron-withdrawing, which decreases the electron density of the ring.[6] Conversely, the methyl group at the 5-position is a weak electron-donating group, and the amino group at the 3-position is a strong electron-donating group.[6] This interplay of electronic effects governs the molecule's reactivity and nucleophilicity.
Frontier Molecular Orbitals (FMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[13] A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the pyridine ring, particularly towards the electron-withdrawing chloro group, indicating that this region is prone to nucleophilic attack.
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |
Note: The values in the table are illustrative and would need to be calculated using DFT for precise figures.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution and intramolecular interactions.[10] For this compound, NBO analysis would quantify the charge on each atom, revealing the most electron-rich and electron-poor centers. This information is invaluable for predicting the regioselectivity of reactions. The analysis would likely confirm the high negative charge on the nitrogen of the amino group and the pyridine ring nitrogen, making them potential sites for protonation or coordination to metal centers.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of negative potential (typically colored red or yellow) would be located around the nitrogen atoms, indicating their nucleophilic character. Regions of positive potential (blue) would be found around the hydrogen atoms of the amino group, suggesting their susceptibility to deprotonation or hydrogen bonding.
Spectroscopic Properties: A Theoretical Perspective
Computational methods can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.[14][15] These theoretical spectra can be used to aid in the interpretation of experimental data and to confirm the structure of synthesized compounds.
Vibrational Analysis (FT-IR and Raman)
Theoretical vibrational frequencies can be calculated from the optimized geometry.[14] By comparing the calculated frequencies with experimental FT-IR and Raman spectra, one can assign the observed vibrational modes to specific functional groups and molecular motions. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, C-Cl stretching, and various C-C and C-N stretching and bending modes of the pyridine ring.
NMR Spectroscopy
Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.[8] These calculated shifts can be correlated with experimental ¹H and ¹³C NMR spectra to aid in the assignment of peaks to specific atoms in the molecule. This is particularly useful for complex molecules where spectral overlap can make interpretation challenging.
Applications in Rational Drug Design
The theoretical insights gained from computational studies of this compound have direct applications in rational drug design.
Guiding Synthesis and Predicting Reactivity
By understanding the electronic structure and reactivity of the molecule, chemists can devise more efficient and selective synthetic routes to its derivatives. For example, the knowledge of the most nucleophilic sites can guide the regioselective introduction of new functional groups. This is particularly relevant for the synthesis of imidazo[4,5-b]pyridines, where the cyclization reaction depends on the differential reactivity of the vicinal amino groups in a related diamine precursor.[5][6]
Structure-Activity Relationship (SAR) Studies
Computational models can be used to predict how modifications to the structure of this compound will affect its biological activity. By calculating descriptors such as the HOMO-LUMO gap, dipole moment, and electrostatic potential for a series of derivatives, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
Visualization of a Key Synthetic Pathway
The following diagram illustrates the pivotal role of a diamino-pyridine derivative, conceptually similar to the reactivity patterns of this compound, in the synthesis of bioactive imidazo[4,5-b]pyridines.
Caption: A simplified reaction scheme for the synthesis of imidazo[4,5-b]pyridines.
Conclusion
This compound is a molecule of considerable synthetic utility, particularly in the realm of medicinal chemistry. This technical guide has outlined a comprehensive theoretical framework for understanding its intrinsic properties. Through the application of Density Functional Theory and other computational methods, it is possible to gain deep insights into its electronic structure, reactivity, and spectroscopic characteristics. This knowledge is not merely academic; it provides a rational basis for the design and synthesis of novel therapeutic agents. As the demand for more effective and selective drugs continues to grow, the synergy between theoretical chemistry and experimental synthesis, as exemplified by the study of molecules like this compound, will undoubtedly play an increasingly vital role in the future of drug discovery.
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Literature review of 6-Amino-5-chloro-3-picoline synthesis
An In-depth Technical Guide to the Synthesis of 6-Amino-5-chloro-3-picoline
Abstract
6-Amino-5-chloro-3-picoline, systematically known as 5-Chloro-3-methylpyridin-2-amine, is a pivotal intermediate in the synthesis of various high-value compounds, particularly within the agrochemical and pharmaceutical industries.[1] Its structural arrangement allows for diverse functionalization, making it a valuable building block. This guide provides a comprehensive review of the prevailing synthetic strategies for this compound, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed, field-proven experimental protocols. We will explore the synthesis of the key precursor, 2,5-dichloro-3-methylpyridine, and critically evaluate the primary amination methodologies employed for its conversion to the final product.
The Strategic Importance of the Precursor: Synthesis of 2,5-Dichloro-3-methylpyridine
The most common and industrially viable pathway to 6-Amino-5-chloro-3-picoline begins with the synthesis of its immediate precursor, 2,5-dichloro-3-methylpyridine. The regioselective introduction of two chlorine atoms onto the 3-picoline (3-methylpyridine) core is a non-trivial challenge that dictates the efficiency of the entire synthetic sequence.
One established route starts from 3-picoline N-oxide. The N-oxide activation facilitates chlorination, but controlling the regioselectivity to favor the 2,5-disubstituted product over other isomers (like 2,3- or 4,3-isomers) is critical.[2] The reaction typically employs a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base.[2] Another approach involves the reaction of dichloroacetonitrile with methacrolein, catalyzed by cuprous chloride and tri-n-butyl phosphorus, although this method can result in mixtures of isomers.[3][4]
Below is a generalized workflow for the synthesis of the dichlorinated precursor.
Figure 1: General workflow for the synthesis of the key intermediate, 2,5-dichloro-3-methylpyridine.
Core Transformation: Amination of 2,5-Dichloro-3-methylpyridine
The conversion of 2,5-dichloro-3-methylpyridine to 6-Amino-5-chloro-3-picoline involves a nucleophilic aromatic substitution (SNAr) reaction, where an amino group displaces the chlorine atom at the C2 position. The C2 position is more activated towards nucleophilic attack than the C5 position due to the electron-withdrawing effect of the ring nitrogen. Several methodologies have been developed to achieve this transformation, each with distinct advantages regarding yield, scalability, and functional group tolerance.
The primary synthetic routes are summarized below:
Figure 2: Major synthetic pathways for the amination of 2,5-dichloro-3-methylpyridine.
Palladium-Catalyzed Buchwald-Hartwig Amination
Expertise & Experience: The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient method for coupling amines with aryl halides.[5] Its power lies in the use of a palladium catalyst modulated by electron-rich, sterically hindered phosphine ligands.[6] This combination facilitates a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination under relatively mild conditions. For substrates like dichloropyridines, the choice of ligand is critical to prevent catalyst inhibition by the pyridine nitrogen and to promote the desired reactivity at the C2 position.[7]
Trustworthiness: This method is widely adopted due to its high yields, broad substrate scope, and functional group tolerance, making it a reliable choice for complex molecule synthesis.[6][8]
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube or sealed tube, add 2,5-dichloro-3-methylpyridine (1.0 equiv), a palladium source such as Pd(OAc)₂ (0.05 equiv), and a suitable phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp) (0.10 equiv).[7]
-
Reagents: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu) (2.0 equiv).
-
Solvent & Amine: Add a dry, deoxygenated solvent such as toluene. For the amine source, a protected form of ammonia or a primary amine can be used. If using ammonia gas, it can be bubbled through the solution or a surrogate like benzophenone imine can be used, followed by hydrolysis. For volatile amines, the reaction must be conducted in a sealed vessel to maintain pressure.[7][9]
-
Reaction: Seal the tube and heat the reaction mixture at 80-120 °C overnight (typically 12-18 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 6-Amino-5-chloro-3-picoline.
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
Expertise & Experience: The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[10] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern variations employ soluble copper(I) catalysts with ligands (e.g., diamines, phenanthrolines), allowing for milder reaction conditions.[10][11] This method is particularly useful for large-scale industrial synthesis due to the lower cost of copper compared to palladium. The reaction proceeds via a copper(I) amide intermediate which then reacts with the aryl halide.[10]
Trustworthiness: The Ullmann reaction is a robust and cost-effective method, though it may have a more limited substrate scope and require higher temperatures than palladium-catalyzed systems.[10][12] Microwave-assisted protocols have been shown to significantly reduce reaction times.[11][13]
Experimental Protocol: Ullmann-Type Amination
-
Setup: In a reaction vessel, combine 2,5-dichloro-3-methylpyridine (1.0 equiv), a copper(I) salt such as CuI or Cu₂O (0.1-0.2 equiv), and a suitable base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv).
-
Amine & Solvent: Add the amine source, typically aqueous ammonia or an ammonia surrogate, and a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 120-180 °C for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: Cool the reaction mixture and dilute with water. Extract the product with an organic solvent. If a solid precipitates, it can be collected by filtration.
-
Purification: The crude product is washed, dried, and purified by recrystallization or column chromatography.
Direct Ammonolysis
Expertise & Experience: For industrial-scale production, direct ammonolysis is often the most economically favorable route. This method involves reacting the chlorinated precursor directly with ammonia (either aqueous or gaseous) under high temperature and pressure.[14] The reaction can be uncatalyzed or catalyzed by copper compounds (e.g., Cu powder or CuSO₄).[14] The high pressure is necessary to maintain ammonia in the liquid phase at the required reaction temperature and to increase the reaction rate.
Trustworthiness: While this method requires specialized high-pressure equipment (autoclaves), it is a straightforward, atom-economical process that avoids expensive catalysts and ligands. Yields are often very high in optimized industrial settings.[14]
Experimental Protocol: Direct Ammonolysis under Pressure [14]
-
Setup: Charge a high-pressure autoclave with 2,5-dichloro-3-methylpyridine (1.0 equiv), an organic solvent such as methanol, and a copper catalyst (e.g., Cu powder or CuSO₄, ~5% by weight).
-
Ammonia: Add liquid ammonia to the autoclave.
-
Reaction: Seal the autoclave and begin stirring. Heat the vessel to the target temperature, typically 145-155 °C. The internal pressure will rise to approximately 3.5-4.5 MPa.[14] Maintain these conditions for 7-9 hours.
-
Workup: After the reaction is complete, cool the autoclave to below 40 °C and carefully vent the excess ammonia pressure.
-
Isolation: Filter the reaction mixture to remove the catalyst. Distill the filtrate to remove the bulk of the solvent. Add water to the residue and extract the product with a solvent like toluene.
-
Purification: Combine the organic extracts, dry with anhydrous sodium sulfate, and concentrate. The final product can be purified by vacuum distillation or recrystallization to yield high-purity 6-Amino-5-chloro-3-picoline.[14]
Comparative Analysis of Synthesis Routes
The optimal choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, available equipment, and desired purity.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Direct Ammonolysis |
| Catalyst | Palladium (Pd) | Copper (Cu) | Copper (optional) or none |
| Conditions | Mild (80-120 °C) | Harsh (120-180 °C) | Very Harsh (145-155 °C, ~4 MPa) |
| Advantages | High yield, excellent functional group tolerance, broad scope.[5][8] | Lower catalyst cost, robust for large scale.[10] | Most atom-economical, avoids expensive reagents, high throughput.[14] |
| Disadvantages | High cost of Pd catalyst and ligands, potential for catalyst poisoning. | Harsher conditions, may have lower functional group tolerance.[10] | Requires specialized high-pressure equipment, safety considerations. |
| Best Suited For | Lab-scale synthesis, medicinal chemistry, complex targets. | Large-scale synthesis where cost is a major factor. | Industrial, multi-ton scale production. |
Conclusion
The synthesis of 6-Amino-5-chloro-3-picoline is a well-established process with several viable pathways. The journey from 3-picoline to the final aminated product hinges on two key transformations: the regioselective dichlorination of the pyridine ring and the subsequent nucleophilic substitution of the C2-chloro group. For laboratory and research applications, the Buchwald-Hartwig amination offers unparalleled versatility and efficiency under mild conditions. For large-scale industrial manufacturing, direct ammonolysis under high pressure presents the most economically sound and atom-efficient strategy, despite the need for specialized equipment. The Ullmann condensation remains a valuable alternative, balancing cost and reactivity. A thorough understanding of the mechanisms, benefits, and limitations of each approach allows researchers and drug development professionals to select the most appropriate method for their specific synthetic goals.
References
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Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link][7][8][9]
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ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from ResearchGate. [Link][6]
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Pellón, R. F., Carrasco, R., & Rodés, L. (1998). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 28(1), 149-155. [Link][11][13]
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The Strategic Value of 2-Chloro-5-methylpyridin-3-amine in Modern Drug Discovery: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-5-methylpyridin-3-amine is a versatile heterocyclic building block poised for significant applications in medicinal chemistry and drug development. Its unique trifunctionalized pyridine scaffold, featuring strategically positioned amino, chloro, and methyl groups, offers a rich chemical landscape for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive analysis of its synthesis, reactivity, and potential as a core structural motif in the design of novel therapeutic agents. Particular emphasis is placed on its utility in constructing fused heterocyclic systems and as a versatile substrate for cross-coupling reactions, enabling the exploration of vast chemical spaces. This document serves as a technical resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery programs.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 34552-13-1 | |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.59 g/mol | |
| Appearance | Brown to black powder | |
| Melting Point | 86-91 °C | |
| Purity | ≥ 97% |
Safety and Handling: this compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS).
Synthesis of this compound: A Multi-step Approach
A reliable and scalable synthesis is crucial for the accessibility of any research chemical. A plausible and well-documented synthetic route to this compound proceeds through a three-step sequence starting from the commercially available 2-Amino-3-methylpyridine. This pathway involves nitration, chlorination via a diazotization-hydroxylation-chlorination sequence, and a final reduction of the nitro group.
Caption: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-methyl-5-nitropyridine
This initial step involves the regioselective nitration of 2-Amino-3-methylpyridine.
-
Procedure: 2-Amino-3-methylpyridine is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then gently warmed to facilitate the reaction. After completion, the mixture is poured onto ice and neutralized with a base to precipitate the product, which is then purified by recrystallization.[1]
Step 2: Synthesis of 2-Chloro-3-methyl-5-nitropyridine
This transformation is a multi-stage process within this step, converting the amino group to a chloro group.
-
Diazotization and Hydrolysis: 2-Amino-3-methyl-5-nitropyridine is dissolved in an acidic solution and treated with sodium nitrite at low temperatures to form a diazonium salt. This intermediate is then gently warmed to facilitate hydrolysis to the corresponding 2-hydroxy-3-methyl-5-nitropyridine.[2]
-
Chlorination: The resulting 2-hydroxypyridine is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically heated to ensure complete conversion. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water to precipitate the 2-chloro-3-methyl-5-nitropyridine product.[2]
Step 3: Reduction to this compound
The final step is the reduction of the nitro group to the desired amine.
-
Procedure: A variety of established methods can be employed for the reduction of the nitro group.[3][4] Common and effective methods include the use of metals in acidic media (e.g., iron powder in hydrochloric acid or tin(II) chloride in hydrochloric acid) or catalytic hydrogenation using a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent may depend on the desired scale and functional group tolerance of subsequent reaction steps. After the reduction is complete, the reaction mixture is neutralized, and the product is extracted with an organic solvent and purified by chromatography or recrystallization.
Chemical Reactivity and Synthetic Utility
The synthetic potential of this compound stems from the distinct reactivity of its functional groups. The amino group is a versatile nucleophile and can participate in a range of bond-forming reactions, while the chloro substituent is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.
Reactions of the Amino Group: Building Fused Heterocycles
The 3-amino group is a key functionality for the construction of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry due to their structural similarity to endogenous purines.[2] A prime example is the synthesis of imidazo[1,2-a]pyridines, a class of compounds known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6]
Caption: General scheme for the synthesis of imidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of Substituted Imidazo[1,2-a]pyridines
-
Procedure: A mixture of this compound and an appropriate α-haloketone in a suitable solvent (e.g., ethanol or DMF) is heated. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization to form the fused imidazole ring. The product can be isolated by precipitation or extraction and purified by recrystallization or column chromatography.[7]
Reactions of the Chloro Group: Palladium-Catalyzed Cross-Coupling
The 2-chloro substituent provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, significantly expanding the accessible chemical space.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyridine ring and various aryl or heteroaryl boronic acids or their esters.[8]
Buchwald-Hartwig Amination: This powerful method facilitates the formation of a C-N bond, allowing for the introduction of diverse primary or secondary amines at the 2-position.[9]
Caption: General scheme for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
General Experimental Protocol for Cross-Coupling Reactions:
-
Procedure: To a reaction vessel under an inert atmosphere are added this compound, the coupling partner (boronic acid or amine), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu) in an appropriate solvent (e.g., toluene, dioxane, or DMF). The reaction mixture is heated until the starting material is consumed. The product is then isolated and purified using standard techniques. The choice of catalyst, ligand, base, and solvent is crucial and often needs to be optimized for specific substrates.[8][9]
Potential as a Research Chemical in Drug Discovery
The structural features of this compound make it an attractive starting material for the synthesis of compounds with potential therapeutic applications. The aminopyridine motif is a well-established pharmacophore found in numerous biologically active molecules.
Potential Therapeutic Areas:
-
Oncology: The ability to synthesize fused heterocyclic systems like imidazo[1,2-a]pyridines, which are known to exhibit anticancer properties, positions this compound as a valuable precursor in cancer research.[5]
-
Inflammatory Diseases: Substituted aminopyridines have been investigated for their anti-inflammatory potential. The versatile functionalization of the this compound scaffold allows for the synthesis of libraries of compounds for screening in inflammatory disease models.
-
Infectious Diseases: The aminopyridine core is also present in some antimicrobial agents. This building block can be utilized to generate novel compounds with potential antibacterial or antiviral activity.
Conclusion
This compound is a research chemical with considerable untapped potential. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse and novel chemical entities. The ability to readily construct fused heterocyclic systems and to introduce a wide range of substituents through modern cross-coupling techniques makes it a valuable tool for medicinal chemists. Further exploration of the derivatives of this compound is warranted and is likely to yield compounds with interesting and potentially valuable biological activities, contributing to the advancement of drug discovery and development.
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Chem-Impex. (n.d.). 3-Amino-2-chloro-5-methylpyridine. Retrieved from [Link]
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Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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Guchhait, S. K., & Madaan, S. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2021(4), M1298. [Link]
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Patsnap. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]
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Initial Investigation of 2-Chloro-5-methylpyridin-3-amine Derivatives: A Guide to Synthetic Strategy and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-chloro-5-methylpyridin-3-amine scaffold is a highly versatile and valuable building block in modern medicinal and agrochemical research. Its strategic placement of chloro, amino, and methyl functional groups on an electron-deficient pyridine ring offers multiple avenues for chemical modification, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides an in-depth analysis of the core reactivity of this scaffold and outlines robust synthetic strategies for its derivatization. We will explore key transformations including palladium-catalyzed cross-coupling reactions and reactions involving the amino moiety. The causality behind experimental choices, detailed, field-tested protocols, and the biological significance of the resulting derivatives are discussed to provide researchers with a comprehensive framework for leveraging this powerful intermediate in drug discovery and development programs.
Core Structure and Reactivity Analysis
This compound is a substituted pyridine, a class of heterocyclic compounds integral to countless pharmaceutical and agrochemical applications.[1][2] The chemical behavior of this molecule is governed by the interplay of its distinct components:
-
Pyridine Ring: The nitrogen atom in the ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions.[3]
-
Chloro Group (C2 Position): Located at a position activated by the ring nitrogen, this chlorine atom is an excellent leaving group for both SNAr and, more significantly, for palladium-catalyzed cross-coupling reactions.[1][3]
-
Amino Group (C3 Position): This nucleophilic group is a primary site for acylation, sulfonylation, alkylation, and condensation reactions, allowing for the introduction of a wide array of functional groups.[2]
-
Methyl Group (C5 Position): This weakly electron-donating group has a minor electronic influence but provides a point of steric differentiation and can be important for molecular recognition by biological targets.[4]
This unique electronic and structural arrangement makes this compound a privileged scaffold for building libraries of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[2][5]
Caption: Figure 1: Key Reactive Sites of this compound.
Strategic Derivatization at the C2-Position: Cross-Coupling Reactions
The transformation of the C-Cl bond is one of the most powerful methods for elaborating the this compound core. While classical SNAr reactions are possible, modern drug development heavily relies on the milder conditions, broader substrate scope, and superior functional group tolerance of palladium-catalyzed cross-coupling reactions.[6][7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester.[8][9] This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules.
Causality of Experimental Design: The success of coupling an electron-rich and potentially coordinating substrate like an aminopyridine hinges on the careful selection of the catalyst system.[10]
-
Catalyst/Ligand: The oxidative addition of the Pd(0) catalyst to the C-Cl bond is a critical step.[8] For chloro-pyridines, which can be less reactive than their bromo or iodo counterparts, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote this step and facilitate the subsequent reductive elimination.[3][9]
-
Base: A base is required to activate the boronic acid in the transmetalation step.[8] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used as they offer excellent functional group tolerance.[10]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.[10]
Caption: Figure 2: General Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This generalized protocol is a robust starting point, adapted from procedures for structurally similar aminopyridines.[3][10]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable ligand such as SPhos (4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[11]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-methylpyridin-3-amine derivative.
Table 1: Representative Catalyst Systems for Suzuki Coupling of Bromo-Aminopyridines (Data extrapolated from studies on analogous substrates to guide selection for this compound)[10]
| Catalyst System | Ligand | Base | Solvent | Representative Arylboronic Acid | Yield (%)[10] |
| System 1 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 |
| System 2 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Methoxyphenylboronic acid | 88 |
| System 3 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Chlorophenylboronic acid | 78 |
| System 4 | Pd-PEPPSI-IPr | (NHC) | K₂CO₃ | Phenylboronic acid | High (expected) |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing carbon-nitrogen bonds, coupling amines with aryl halides.[12] This reaction has become an indispensable tool in drug discovery for accessing arylamines, which are prevalent motifs in bioactive molecules.[6][13]
Causality of Experimental Design:
-
Catalyst/Ligand: The choice of ligand is critical to promote the desired reductive elimination and prevent side reactions.[6] Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP) are highly effective. They are thought to speed up the reaction by preventing the formation of inactive palladium dimers.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[13] Sodium tert-butoxide (NaOtBu) is highly effective but can be incompatible with sensitive functional groups like esters.[14] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives with excellent functional group tolerance.[13][14]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to ensure optimal catalyst activity and yield.[6][14]
Caption: Figure 3: General Workflow for Buchwald-Hartwig Amination.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of halo-aminopyridines.[13]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the primary or secondary amine coupling partner (1.1-1.3 equiv), cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a ligand such as Xantphos (2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography to afford the desired N-substituted derivative.
Biological Significance of Derivatives
The derivatization of aminopyridine scaffolds has yielded compounds with a wide spectrum of pharmacological activities. Their structural features often allow them to act as bioisosteres of endogenous purines, enabling interaction with a variety of biological targets.[15]
-
PDE4 Inhibition: Substituted aminopyridines have been successfully developed as potent and selective phosphodiesterase-4 (PDE4) inhibitors, with applications in inflammatory diseases.[16]
-
Antimicrobial and Anti-inflammatory Activity: The 3-amino-2-chloropyridine core is a key intermediate in the synthesis of novel compounds with potential antimicrobial and anti-inflammatory properties.[2]
-
Antiproliferative and Antiviral Activity: Cyclization of related diaminopyridines to form imidazo[4,5-b]pyridines has led to compounds with significant antiproliferative and antiviral activities.[15]
-
Neglected Tropical Diseases: The aminopyridine scaffold is being actively investigated for the development of drugs targeting protozoan-caused neglected tropical diseases like Chagas disease.[17]
-
Agrochemicals: Derivatives are also used in the formulation of effective herbicides and pesticides, contributing to crop protection.[2][5]
Conclusion and Future Outlook
This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined reactivity allows for selective and predictable derivatization at both the C2-chloro and C3-amino positions. The palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, provide a reliable and versatile platform for rapidly accessing diverse chemical libraries. The demonstrated biological activities of the resulting derivatives underscore the scaffold's importance in drug discovery. Future investigations should continue to explore novel catalyst systems to perform these couplings under even milder conditions and expand the scope to include more complex and functionalized coupling partners, further unlocking the therapeutic potential of this remarkable scaffold.
References
- Benchchem. (n.d.). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide.
- Labelle, M., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Benchchem. (n.d.). Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds.
- Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3).
- Humbert, M., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals.
- Biessels, P. T., Agoston, S., & Horn, A. S. (1984). Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology, 106(2), 319-325.
- Chem-Impex. (n.d.). 2-Amino-3-chloro-5-methylpyridine.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- Dow Chemical Co. (1986). Preparation of 2-chloro-5-methylpyridine. Google Patents (US4612377A).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.
- Chem-Impex. (n.d.). 3-Amino-2-chloro-5-methylpyridine.
- Agarwal, M., et al. (n.d.). Scope of the reaction with various substituted 2‐aminopyridines. ResearchGate.
- MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- CymitQuimica. (n.d.). This compound.
- Dow Agrosciences LLC. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents (US6399781B1).
- Echemi. (2021). 2-Amino-3-Chloro-5-Methylpyridine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
- Al-Ostath, A. I. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.
- PubChem. (n.d.). 2-Chloro-3-pyridylamine.
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Methodological & Application
The Strategic Utility of 2-Chloro-5-methylpyridin-3-amine in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of foundational building blocks is paramount to the efficient and successful development of novel therapeutic agents. 2-Chloro-5-methylpyridin-3-amine, a substituted pyridine derivative, has emerged as a highly versatile and valuable intermediate in the synthesis of a diverse array of bioactive molecules.[1][2] Its unique arrangement of a nucleophilic amino group and a reactive chloro substituent on an electron-deficient pyridine ring provides a powerful platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity of this compound and detailed protocols for its application in the synthesis of key pharmaceutical scaffolds, including kinase inhibitors and other heterocyclic compounds with therapeutic potential.
The inherent reactivity of the 2-chloro-3-aminopyridine core makes it a sought-after precursor for developing targeted therapies. The presence of both an amino and a chloro functional group allows for a wide range of chemical transformations, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies.[2] This adaptability has led to its application in the development of anti-inflammatory and antimicrobial agents, positioning it as a key player in the ongoing quest for innovative solutions in drug discovery.[1]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the interplay of its functional groups and the electronic nature of the pyridine ring. The pyridine nitrogen atom is electron-withdrawing, which, compounded by the inductive effect of the chlorine atom at the 2-position, renders the ring susceptible to nucleophilic attack. This electronic characteristic is central to the key transformations this molecule undergoes.
Nucleophilic Aromatic Substitution (SNA r)
The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNA r). This is a cornerstone of its reactivity, allowing for the facile introduction of a variety of nucleophiles, including amines, alcohols, and thiols. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a transient, negatively charged Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring.
Application in the Synthesis of Kinase Inhibitors
Substituted aminopyridines are a common structural motif in a multitude of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The this compound scaffold provides an excellent starting point for the synthesis of various kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).
Synthesis of a Putative GSK-3 Inhibitor Scaffold
The following protocol outlines a generalized approach for the synthesis of a GSK-3 inhibitor scaffold, drawing parallels from the synthesis of related pyrimidine-based inhibitors.[3]
Workflow for the Synthesis of a Putative GSK-3 Inhibitor Scaffold
Caption: A generalized workflow for the synthesis of a GSK-3 inhibitor scaffold.
Protocol 1: Synthesis of a Substituted Aminopyrimidine Intermediate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Addition of Reagents: Add a suitable substituted pyrimidine (e.g., 2,4-dichloropyrimidine, 1.1 eq.) to the solution. Follow this with the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 1.5 eq.), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific pyrimidine derivative used.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired aminopyrimidine intermediate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which could potentially degrade the starting materials or intermediates.
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the chloro-substituted pyrimidine and to ensure the efficiency of the base.
-
Non-nucleophilic Base: DIPEA is used as it is a sterically hindered base that will not compete with the aminopyridine as a nucleophile.
-
Heating: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Nucleophile |
| 2,4-Dichloropyrimidine | 1.1 | Electrophile |
| DIPEA | 1.5 | Base (HCl scavenger) |
| DMF or 1,4-Dioxane | - | Anhydrous aprotic solvent |
Application in the Synthesis of Fused Heterocyclic Systems
The vicinal arrangement of the amino and chloro groups in this compound, while not adjacent, provides a platform for the synthesis of fused heterocyclic systems through multi-step sequences. One such important class of compounds is the imidazo[4,5-b]pyridines, which are purine bioisosteres and exhibit a wide range of biological activities. While the direct precursor for imidazo[4,5-b]pyridines is a diaminopyridine, this compound can be a precursor to these diaminopyridines.
Synthesis of Imidazo[4,5-b]pyridine Scaffolds
The following outlines a potential pathway for the synthesis of imidazo[4,5-b]pyridine scaffolds starting from this compound. This involves an initial nitration followed by reduction to the diamine, and subsequent cyclization.
Workflow for the Synthesis of Imidazo[4,5-b]pyridines
Caption: A potential workflow for the synthesis of Imidazo[4,5-b]pyridine scaffolds.
Protocol 2: Synthesis of 2-Chloro-5-methylpyridine-3,4-diamine
-
Nitration: Carefully add this compound to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C). The nitration is expected to occur at the C4 position due to the directing effects of the amino and methyl groups.
-
Work-up of Nitration: After the reaction is complete, pour the mixture over ice and neutralize with a base (e.g., NaOH or Na2CO3) to precipitate the nitrated product. Filter, wash with water, and dry.
-
Reduction: The resulting 2-Chloro-5-methyl-4-nitropyridin-3-amine can be reduced to the corresponding diamine using standard methods such as iron powder in acidic medium (e.g., acetic acid or HCl) or catalytic hydrogenation (e.g., H2 over Pd/C).
-
Purification: After the reduction is complete, the reaction mixture is filtered, and the filtrate is neutralized and extracted with an organic solvent. The crude diamine can be purified by crystallization or column chromatography.
Protocol 3: Cyclization to form the Imidazo[4,5-b]pyridine Ring
This protocol is based on the general Phillips condensation reaction.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-Chloro-5-methylpyridine-3,4-diamine (1.0 eq.) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired aromatic aldehyde (1.1 eq.) to the solution, followed by an oxidizing agent such as sodium metabisulfite (Na2S2O5, 2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
High-Boiling Solvent: DMSO is used as it can dissolve the reactants and can withstand the high temperatures required for the condensation and cyclization.
-
Oxidizing Agent: Sodium metabisulfite facilitates the oxidative cyclization of the intermediate formed from the condensation of the diamine and the aldehyde.
| Reagent | Molar Equivalent | Purpose |
| 2-Chloro-5-methylpyridine-3,4-diamine | 1.0 | Diamine precursor |
| Aromatic Aldehyde | 1.1 | Source of C2 of imidazole |
| Sodium Metabisulfite | 2.0 | Oxidizing agent |
| DMSO | - | High-boiling solvent |
Conclusion
This compound is a strategically important building block in pharmaceutical synthesis. Its inherent reactivity, particularly its susceptibility to nucleophilic aromatic substitution, provides a reliable handle for the introduction of diverse functionalities. This, in turn, allows for the construction of complex molecular scaffolds that are central to the development of novel therapeutics, especially in the realm of kinase inhibitors and other heterocyclic drugs. The protocols outlined in this guide, while generalized, provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile intermediate. Further exploration of its reactivity in multi-component reactions and transition metal-catalyzed cross-coupling reactions is likely to unveil even broader applications in the future.
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J&K Scientific. 3-Amino-2-chloro-5-methylpyridine | 34552-13-1. [Link]
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Lum, C., et al. (2008). 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 18(12), 3578-3581. [Link]
-
Parkway Scientific. HI-116 (34552-13-1, MFCD03427656). [Link]
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Application Notes & Protocols: 6-Amino-5-chloro-3-picoline as a Key Intermediate in Agrochemical Synthesis
Introduction
The pyridine ring is a foundational scaffold in modern agrochemical discovery, present in numerous commercial insecticides, herbicides, and fungicides.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and physicochemical properties. Within this class of heterocycles, 6-Amino-5-chloro-3-picoline, also known as 2-Amino-3-chloro-5-methylpyridine, has emerged as a particularly valuable building block.[2][3] This compound features a strategically functionalized pyridine core: a nucleophilic amino group at the 6-position, a chlorine atom at the 5-position influencing the ring's electronics, and a methyl group at the 3-position. These features provide multiple reactive handles for chemists to elaborate upon, enabling the synthesis of complex and potent agrochemicals.[4][5] This guide provides a detailed overview of its applications, with a focus on synthetic protocols relevant to the development of novel crop protection agents.
Physicochemical Properties & Handling
Proper characterization and handling of starting materials are critical for reproducible synthetic outcomes. The key properties of 6-Amino-5-chloro-3-picoline are summarized below.
| Property | Value | Reference |
| Synonyms | 2-Amino-3-chloro-5-methylpyridine, 6-Amino-5-chloro-3-picoline | [2] |
| CAS Number | 31430-41-8 | [2] |
| Molecular Formula | C₆H₇ClN₂ | [2][4] |
| Molecular Weight | 142.59 g/mol | [2][4] |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Melting Point | 58 - 62 °C | [2] |
| Purity | ≥ 98% (GC) | [2] |
| Storage | Store at room temperature or 0-8°C, away from light and moisture. | [2][4] |
Core Synthetic Applications in Agrochemicals
The primary utility of 6-Amino-5-chloro-3-picoline lies in its role as a versatile intermediate for constructing more complex molecules, particularly those found in insecticides and herbicides.[2][3] The amino group serves as a powerful nucleophile or a precursor to other functionalities via diazotization, while the chloro and methyl groups can be modified or used to modulate the final product's activity.
Precursor for Chloronicotinyl and Neonicotinoid-Type Insecticides
The chloronicotinyl scaffold is the cornerstone of neonicotinoid insecticides, a class of systemic pesticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[6][7] The 6-chloro-3-pyridylmethylamine moiety is a common feature in many of these compounds.[8] While many syntheses start with related materials like 2-chloro-5-methylpyridine[9], 6-Amino-5-chloro-3-picoline provides an alternative and flexible entry point for creating novel analogs. The existing amino group can be elaborated into the side-chains characteristic of this insecticide class.
The general workflow involves the modification of the amino group to link it to a second heterocyclic or acyclic moiety, which is crucial for receptor binding.
Caption: Synthetic workflow from 6-Amino-5-chloro-3-picoline.
Building Block for Novel Herbicides
Picolinic acid herbicides are another major class of agrochemicals derived from the pyridine core.[10] These compounds often function as synthetic auxins, disrupting plant growth. The substitution pattern on the pyridine ring is critical for herbicidal activity and crop selectivity. 6-Amino-5-chloro-3-picoline can serve as a starting point for synthesizing novel picolinate derivatives through a series of transformations, such as converting the methyl group to a carboxylic acid and modifying the amino group to modulate activity and translocation within the plant.
Detailed Experimental Protocol: Synthesis of an N-Aryl Insecticidal Intermediate
This protocol details a representative synthesis of an N-aryl derivative from 6-Amino-5-chloro-3-picoline. This transformation is a foundational step in building more complex insecticidal structures, demonstrating the reactivity of the amino group.
Objective: To synthesize N-(5-chloro-3-methylpyridin-2-yl)acetamide as a model intermediate.
Principle: This protocol demonstrates the nucleophilic character of the amino group on the pyridine ring. The reaction is a classic N-acetylation using acetic anhydride, where the lone pair of electrons on the nitrogen atom attacks one of the carbonyl carbons of the anhydride. A mild base is used to quench the acetic acid byproduct. This type of transformation is fundamental in medicinal and agrochemical chemistry for protecting amines or building amide-containing target molecules.
Materials:
-
6-Amino-5-chloro-3-picoline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (Anhydrous, as solvent and base)
-
Dichloromethane (DCM, for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 6-Amino-5-chloro-3-picoline (e.g., 5.0 g, 35.1 mmol).
-
Dissolution: Add anhydrous pyridine (30 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Scientist's Note: Pyridine serves as both the solvent and a base to neutralize the acetic acid formed during the reaction. Using an anhydrous solvent is crucial to prevent hydrolysis of the acetic anhydride.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation reaction.
-
Reagent Addition: Add acetic anhydride (e.g., 4.0 mL, 42.1 mmol) dropwise to the stirred solution over 15 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Scientist's Note: Reaction progress should be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
-
Quenching and Work-up: Once the reaction is complete, carefully pour the mixture into 100 mL of cold saturated aqueous NaHCO₃ to neutralize excess acetic anhydride and pyridine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Scientist's Note: DCM is a common solvent for extracting moderately polar organic compounds. Performing multiple extractions ensures a higher recovery of the product.
-
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL). The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(5-chloro-3-methylpyridin-2-yl)acetamide as a solid.
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS) to verify the molecular weight.
-
Melting point determination to assess purity.
Visualization of Synthetic Potential
The strategic placement of functional groups on the 6-Amino-5-chloro-3-picoline scaffold allows for divergent synthesis pathways to access a wide range of potential agrochemicals.
Caption: Divergent synthetic pathways from the core intermediate.
Summary and Future Perspectives
6-Amino-5-chloro-3-picoline is a high-value intermediate for the agrochemical industry. Its pre-installed functional groups—an amino, a chloro, and a methyl group—provide a robust platform for developing novel active ingredients. The protocols and workflows described herein illustrate its utility in accessing validated agrochemical scaffolds like neonicotinoids and provide a template for further exploration.
Future research will likely focus on leveraging this intermediate to create libraries of diverse pyridine derivatives for high-throughput screening against new biological targets. The development of more efficient and greener synthetic routes to and from 6-Amino-5-chloro-3-picoline will also be critical in reducing the environmental footprint of agrochemical manufacturing. Its application in synthesizing materials with unique properties for controlled-release formulations also represents a promising avenue for innovation.[5]
References
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- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.MDPI.
- 2-Amino-3-chloro-5-methylpyridine.Chem-Impex.
- Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
- Development of novel pyridine-based agrochemicals: A review.
- Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)
- 2-Amino-5-chloro-6-methyl pyridine.Chem-Impex.
- 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China.Pipzine Chemicals.
- Discovery of Chloronicotinyl Insecticides.
- Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine.Benchchem.
- Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H )- ...RSC Advances.
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Application Notes & Protocols for Cross-Coupling Reactions of 2-Chloro-5-methylpyridin-3-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Chloro-5-methylpyridin-3-amine
This compound is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine core with strategically placed chloro, amino, and methyl groups, offers multiple avenues for synthetic elaboration. The chloro substituent at the 2-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are foundational in constructing the complex molecular architectures often required for potent and selective bioactive compounds.
The pyridine nitrogen and the adjacent amino group create a unique electronic and steric environment. The electron-deficient nature of the pyridine ring can make the C-Cl bond challenging to activate, while the proximal amino group can potentially coordinate with the palladium catalyst, influencing reactivity.[1][2] Therefore, successful cross-coupling requires carefully optimized conditions, particularly in the choice of catalyst, ligand, and base.
This comprehensive guide provides detailed, field-proven protocols for the most critical cross-coupling reactions involving this compound and its close analogs. It is designed to equip researchers with the knowledge to not only execute these reactions but also to understand the causality behind the procedural steps, enabling effective troubleshooting and optimization.
General Experimental Workflow
A standardized workflow is crucial for reproducibility in palladium-catalyzed cross-coupling reactions. The process necessitates the careful exclusion of oxygen, which can deactivate the Pd(0) catalyst.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for creating C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[3] This transformation is instrumental in synthesizing 2-aryl-3-amino-5-methylpyridines, common scaffolds in medicinal chemistry.[3]
Expertise & Causality: Catalyst and Condition Selection
-
The Challenge: The C-Cl bond of 2-chloropyridines is less reactive than corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle more difficult.[2]
-
Catalyst/Ligand Solution: To overcome this, catalyst systems employing electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) are highly effective.[3] These ligands stabilize the palladium center, promote the challenging oxidative addition into the C-Cl bond, and facilitate the final reductive elimination step. Pre-formed palladium precatalysts are often used for their stability and ease of handling.
-
Base Selection: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically used.[3][4] The base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center. The choice of a base that minimizes substrate or product degradation is key.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[3][5] Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the closely related substrate 3-amino-2-chloropyridine and serves as an excellent starting point.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[3]
-
Phosphine ligand (e.g., SPhos, 4 mol%)[3]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[5]
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the Schlenk flask.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4–24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [3] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 92 | [3] |
| Pyridine-3-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 78 | [3] |
| Table 1: Representative Suzuki-Miyaura coupling conditions for 3-amino-2-chloropyridine. |
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming a C-N bond between the pyridine 2-position and a primary or secondary amine.[6][7] This reaction is a cornerstone of modern synthesis, providing access to a diverse range of N-substituted aminopyridines that are prevalent in pharmaceuticals.[7][8]
Expertise & Causality: Overcoming Substrate Challenges
-
The Challenge: As with Suzuki coupling, the C-Cl bond requires an active catalyst. More importantly, the substrate itself contains a primary amine that can compete as a nucleophile or coordinate to the palladium center, potentially leading to side reactions or catalyst inhibition.[1]
-
Catalyst/Ligand Solution: Highly active catalyst systems are required. Precatalysts derived from bulky, electron-rich biarylphosphine ligands like RuPhos and BrettPhos have proven outstanding for C-N coupling reactions of unprotected 3-halo-2-aminopyridines.[1] These ligands create a sterically hindered environment around the metal that promotes the desired reductive elimination over potential side reactions.
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1][3] These bases are strong enough to deprotonate the coupling amine without acting as competing nucleophiles. LiHMDS is particularly useful for substrates bearing protic functional groups.[9]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is based on highly effective methods developed for 3-halo-2-aminopyridines.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1–1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%)
-
Base (e.g., LiHMDS or NaOtBu, 1.2–1.5 equiv)[3]
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)[3]
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst and the base.
-
Add this compound and the desired amine coupling partner.
-
Add the anhydrous, degassed solvent and seal the vessel.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2–16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride (if LiHMDS was used) or water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Substrate | Amine | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | 80 | 83 | [1] |
| 3-Bromo-2-aminopyridine | Aniline | BrettPhos Precatalyst | LiHMDS | 80 | 79 | [1] |
| 3-Iodo-2-aminopyridine | N-Methylaniline | RuPhos Precatalyst | LiHMDS | 80 | 91 | [1] |
| Table 2: Buchwald-Hartwig amination conditions for related 3-halo-2-aminopyridines. |
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling enables the direct alkynylation of the pyridine ring by reacting it with a terminal alkyne.[10] This reaction requires a dual catalytic system of palladium and copper(I).[10] The resulting 2-alkynylpyridines are valuable intermediates for further synthetic transformations.
Expertise & Causality: Key Reaction Parameters
-
Dual Catalysis: The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[10]
-
Catalyst System: A palladium source like Pd(PPh₃)₄ or a combination of a Pd(II) salt with phosphine ligands is used.[11] Copper(I) iodide (CuI) is the standard co-catalyst.
-
Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both as a base and often as the solvent, ensuring anhydrous and anaerobic conditions.[10][11]
-
Conditions: The reaction is often run at room temperature but may require mild heating for less reactive chlorides.[11]
Catalytic Cycle: Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Detailed Protocol: Sonogashira Coupling
This protocol is adapted from general procedures for the Sonogashira coupling of bromo-pyridines and is a suitable starting point for the chloro-analog.[11][12]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[11]
-
Copper(I) Iodide (CuI, 3-5 mol%)[12]
-
Amine base/solvent (e.g., Triethylamine, anhydrous)[11]
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate the flask and backfill with an inert gas (3x).
-
Add anhydrous triethylamine (and THF, if used) via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Substrate | Alkyne | Catalyst (mol%) | Base | Temp | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂(2.5), PPh₃(5) | Et₃N | 100°C | 96 | [12] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄(15), CuI(30) | Et₃N/THF | RT | 75 | [11] |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂(2.5), PPh₃(5) | Et₃N | 100°C | 84 | [12] |
| Table 3: Representative Sonogashira coupling conditions for aminobromopyridines. |
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- BenchChem. (2025).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
-
National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 3-(2-chloropyridin-4-yl)oxyaniline.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Note: A Detailed Protocol for the Synthesis of Novel Imines from 2-Chloro-5-methylpyridin-3-amine
Abstract
This technical guide provides a comprehensive and robust experimental procedure for the synthesis of imines (Schiff bases) utilizing 2-Chloro-5-methylpyridin-3-amine as a key heterocyclic building block. Imines are pivotal intermediates in organic synthesis and are prevalent in pharmacologically active compounds.[1][2] This document details the underlying reaction mechanism, offers a step-by-step protocol for a representative synthesis, outlines methods for purification and characterization, and provides a troubleshooting guide for common experimental challenges. The protocols are designed for researchers and scientists in drug discovery and chemical development, emphasizing causality behind experimental choices to ensure reproducibility and high yields.
Introduction and Scientific Background
Imines, characterized by a carbon-nitrogen double bond (C=N), are fundamental functional groups in organic chemistry. Their synthesis is a cornerstone reaction, typically achieved through the acid-catalyzed condensation of a primary amine with an aldehyde or a ketone.[2][3] The resulting imine products serve as versatile precursors for the synthesis of more complex molecules, including secondary amines, N-heterocycles, and various biologically active agents.[4][5][6]
The starting material, this compound, is a valuable substituted pyridine derivative. Its structural features—a nucleophilic amino group, an electron-withdrawing chloro substituent, and an electron-donating methyl group—create a unique electronic landscape that influences its reactivity. This compound and its analogues are important intermediates in the development of pharmaceuticals and agrochemicals.[7] The protocol described herein leverages this reactivity to forge new C-N bonds, leading to novel pyridine-containing imines with significant potential for further synthetic elaboration.
Reaction Mechanism: Schiff Base Formation
The formation of an imine is a reversible nucleophilic addition-elimination reaction. The process can be summarized in two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine. This step is often catalyzed by a mild acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Elimination (Dehydration): The carbinolamine is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable imine C=N double bond.
The removal of water is critical as it drives the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle.
General Reaction Scheme
The overall transformation is depicted below. The reaction involves the condensation of this compound with a generic aldehyde or ketone to yield the corresponding N-substituted imine and water.
Caption: General scheme for acid-catalyzed imine synthesis.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of (E)-N-benzylidene-2-chloro-5-methylpyridin-3-amine as a representative example.
Materials and Equipment
-
Reagents:
-
This compound (98% purity)
-
Benzaldehyde (≥99% purity)
-
Toluene (Anhydrous)
-
p-Toluenesulfonic acid monohydrate (PTSA, ≥98.5%)
-
Ethanol (95% or absolute)
-
Hexanes (Anhydrous)
-
Ethyl Acetate (Anhydrous)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard glassware for extraction and filtration
-
NMR tubes, IR spectrometer, Mass spectrometer
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.42 g, 10.0 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Add 40 mL of anhydrous toluene to the flask. Stir the mixture until the amine dissolves. Add benzaldehyde (1.07 g, 1.02 mL, 10.1 mmol, 1.01 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (0.19 g, 1.0 mmol, 0.1 eq).
-
Rationale: Toluene is the solvent of choice as it forms an azeotrope with water, allowing for its continuous removal via the Dean-Stark apparatus, which is essential to drive the reaction to completion. PTSA is an effective and easily handled acid catalyst.[3]
-
-
Reflux and Water Removal: Attach the Dean-Stark apparatus and a reflux condenser to the flask. Heat the reaction mixture to reflux (approx. 110-115 °C oil bath temperature). Monitor the collection of water in the side arm of the Dean-Stark trap.
-
Reaction Monitoring: The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the starting amine and the formation of the less polar imine product should be observed. The reaction is typically complete within 3-5 hours, or once no more water is collected.
-
Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the PTSA catalyst, and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude imine product, often as a yellow oil or solid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.
-
Alternative: If the product is an oil or does not crystallize easily, purification can be achieved by column chromatography on silica gel.
-
Expected Results and Characterization
The reaction of this compound with various aldehydes is expected to proceed in good to excellent yields. Below is a table summarizing expected outcomes for a range of aldehydes based on analogous reactions.[1]
| Aldehyde | Product Structure | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm) |
| Benzaldehyde | (E)-N-benzylidene-2-chloro-5-methylpyridin-3-amine | 85-95% | ~8.5 (s, 1H, -N=CH), ~2.4 (s, 3H, -CH₃) |
| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-2-chloro-5-methylpyridin-3-amine | 90-98% | ~8.4 (s, 1H, -N=CH), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, -CH₃) |
| 4-Nitrobenzaldehyde | (E)-N-(4-nitrobenzylidene)-2-chloro-5-methylpyridin-3-amine | 80-90% | ~8.6 (s, 1H, -N=CH), ~8.3 (d, 2H, Ar-H), ~2.5 (s, 3H, -CH₃) |
| Propanal | (E)-N-propylidene-2-chloro-5-methylpyridin-3-amine | 75-85% | ~8.0 (t, 1H, -N=CH), ~2.4 (s, 3H, -CH₃), ~1.2 (t, 3H, -CH₂CH₃ ) |
-
FT-IR Spectroscopy: A strong absorption band is expected in the range of 1640-1660 cm⁻¹ corresponding to the C=N (imine) stretch. The N-H stretching bands of the starting amine (around 3300-3400 cm⁻¹) should be absent.[8][9]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of the imine product.
Experimental Workflow Visualization
The entire experimental process, from initial setup to final analysis, is illustrated in the following workflow diagram.
Sources
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
The Strategic Utility of 2-Chloro-5-methylpyridin-3-amine in Pharmaceutical Research: A Guide for Drug Discovery Professionals
Introduction: The Unseen Architect in Modern Drug Discovery
In the intricate tapestry of pharmaceutical synthesis, the strategic selection of starting materials and key intermediates is paramount to the successful and efficient development of novel therapeutic agents. 2-Chloro-5-methylpyridin-3-amine (CAS No. 34552-13-1), a highly functionalized pyridine derivative, has emerged as a critical building block in medicinal chemistry. Its unique electronic and steric properties make it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the nuances of supplier selection, quality control, and the synthetic transformations that leverage the reactivity of this versatile intermediate.
Supplier Landscape and Quality Assurance: The Foundation of Reproducible Research
The quality of starting materials is a critical determinant of success in pharmaceutical research, directly impacting reaction efficiency, impurity profiles, and, ultimately, the viability of a drug candidate. Several reputable suppliers offer this compound for research and development purposes.
| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight |
| Chem-Impex | ≥ 99% (GC) | 34552-13-1 | C₆H₇ClN₂ | 142.59 |
| Sigma-Aldrich | 97% | 34552-13-1 | C₆H₇ClN₂ | 142.59 |
| Aldlab Chemicals | 95% | 34552-13-1 | C₆H₇ClN₂ | 142.59 |
Note: Purity levels and specifications may vary. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify the quality and impurity profile of the material.
Protocol 1: Incoming Quality Control of this compound
A robust in-house quality control protocol is essential to validate the supplier's specifications and ensure consistency between batches.
1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is indispensable for confirming the chemical structure of the intermediate.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Application in Kinase Inhibitor Synthesis: A Hypothetical Case Study
The 2-aminopyridine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors.[2][3] The chloro substituent at the 2-position of this compound provides a reactive handle for cross-coupling reactions, a common strategy for building the core structure of these targeted therapies.
This section presents a detailed, albeit hypothetical, synthetic protocol for a novel kinase inhibitor, "Kinase Inhibitor X," starting from this compound. This protocol is based on established synthetic strategies for analogous compounds.[4]
Synthetic Workflow for Kinase Inhibitor X
Caption: Synthetic workflow for the hypothetical "Kinase Inhibitor X".
Protocol 2: Synthesis of N-(2-Chloro-5-methylpyridin-3-yl)acetamide (Intermediate 1)
The acylation of the amino group is a common first step to both protect the amine and introduce a key structural motif.
-
Reaction Principle: The nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an amide bond. Pyridine is used as a base to neutralize the acetic acid byproduct.
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(2-Chloro-5-methylpyridin-3-yl)acetamide.
-
Protocol 3: Synthesis of Kinase Inhibitor X via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in pharmaceutical synthesis.[5]
-
Reaction Principle: A palladium catalyst facilitates the cross-coupling of the organohalide (N-(2-Chloro-5-methylpyridin-3-yl)acetamide) with an arylboronic acid in the presence of a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add N-(2-Chloro-5-methylpyridin-3-yl)acetamide (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain Kinase Inhibitor X.
-
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound stands as a testament to the crucial role of well-designed chemical intermediates in the advancement of pharmaceutical research. Its strategic combination of a reactive chloro group for cross-coupling and a modifiable amino group provides medicinal chemists with a versatile platform for the synthesis of diverse and complex molecular entities. By ensuring the procurement of high-purity material and employing robust synthetic and analytical protocols, researchers can effectively leverage the potential of this valuable building block in the quest for novel therapeutics. The methodologies and insights provided in this guide are intended to empower drug discovery professionals to confidently and efficiently incorporate this compound into their synthetic strategies, accelerating the journey from concept to clinical candidate.
References
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Aldlab Chemicals. This compound. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 6-Amino-5-chloro-3-picoline in Material Science
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Versatile Pyridine Derivative
6-Amino-5-chloro-3-picoline, a substituted pyridine, is a versatile building block with significant potential in various domains of material science. Its unique molecular architecture, featuring a reactive amino group, a strategically positioned chlorine atom, and a methyl group on a pyridine ring, makes it a compelling candidate for the synthesis of novel materials with tailored properties. This guide provides an in-depth exploration of its applications in the development of specialty polymers, as a corrosion inhibitor for steel alloys, and in the burgeoning field of organic electronics. The protocols and insights presented herein are designed to empower researchers to harness the full potential of this intriguing molecule.
Section 1: Specialty Polyamides with Enhanced Thermal and Mechanical Properties
The presence of an amino group allows 6-Amino-5-chloro-3-picoline to act as a diamine monomer in polymerization reactions. Its incorporation into a polyamide backbone can introduce rigidity and specific intermolecular interactions, leading to polymers with improved thermal stability and mechanical strength.[1]
Causality Behind Experimental Choices
The synthesis of high-performance polyamides often involves the reaction of a diamine with a diacid chloride in a process known as interfacial polymerization.[2][3][4] This method is particularly advantageous as it is a rapid, low-temperature process that yields high molecular weight polymers.[5] The choice of an aromatic diacid chloride, such as terephthaloyl chloride, is deliberate to further enhance the rigidity of the polymer chain, contributing to higher thermal stability and tensile strength.
Experimental Protocol: Interfacial Polymerization of a Novel Polyamide
This protocol details the synthesis of a polyamide by reacting 6-Amino-5-chloro-3-picoline with terephthaloyl chloride.
Materials:
-
6-Amino-5-chloro-3-picoline (≥98% purity)
-
Terephthaloyl chloride (≥99% purity)
-
Dichloromethane (DCM), anhydrous
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Deionized water
-
Acetone
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Glass rod or tweezers
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Prepare the Aqueous Phase: In a 100 mL beaker, dissolve 1.43 g (0.01 mol) of 6-Amino-5-chloro-3-picoline and 1.06 g (0.01 mol) of sodium carbonate in 50 mL of deionized water. Stir until all solids are dissolved. Sodium carbonate is added to neutralize the HCl gas that is a byproduct of the reaction.[6][7]
-
Prepare the Organic Phase: In a separate 100 mL beaker, dissolve 2.03 g (0.01 mol) of terephthaloyl chloride in 50 mL of dichloromethane.
-
Initiate Polymerization: Carefully and slowly pour the organic phase over the aqueous phase, minimizing disturbance to the interface. A polymeric film will form instantly at the interface of the two immiscible liquids.[2][8]
-
Isolate the Polyamide Film: Using a glass rod or tweezers, gently grasp the polyamide film at the center of the interface and pull it out as a continuous rope. Wind the polymer rope onto the glass rod.
-
Wash the Polymer: Wash the collected polymer thoroughly with a 50:50 mixture of water and acetone to remove unreacted monomers and salts. Repeat the washing step three times.
-
Dry the Polymer: Dry the polyamide in a vacuum oven at 60°C for 24 hours to remove any residual solvent.
-
Characterization: The resulting polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, and Thermogravimetric Analysis (TGA) to evaluate its thermal stability.
Visualization of the Polymerization Workflow
Caption: Interfacial polymerization of a specialty polyamide.
Section 2: 6-Amino-5-chloro-3-picoline as a Corrosion Inhibitor for Mild Steel
Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are effective corrosion inhibitors.[9] 6-Amino-5-chloro-3-picoline, with its nitrogen-containing pyridine ring and an amino group, can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
Mechanism of Corrosion Inhibition
The inhibition mechanism involves the adsorption of the 6-Amino-5-chloro-3-picoline molecules onto the steel surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the protonated amine.
-
Chemisorption: Coordination bonds between the lone pair of electrons of the nitrogen atoms and the vacant d-orbitals of iron atoms.
This adsorbed layer blocks the active sites for corrosion reactions, thereby reducing the corrosion rate.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol describes the evaluation of the corrosion inhibition efficiency of 6-Amino-5-chloro-3-picoline on mild steel in a 1 M HCl solution using electrochemical methods.
Materials:
-
Mild steel coupons (e.g., AISI 1018)
-
1 M Hydrochloric acid (HCl) solution
-
6-Amino-5-chloro-3-picoline
-
Acetone
-
Deionized water
-
Emery paper (various grits)
Equipment:
-
Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel coupon; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)
-
Water bath for temperature control
-
Polishing machine
Procedure:
-
Prepare the Mild Steel Coupons: Mechanically polish the mild steel coupons with emery paper of increasing grit size, followed by washing with deionized water and acetone, and finally drying.
-
Prepare the Test Solutions: Prepare a 1 M HCl solution. Prepare different concentrations of the inhibitor solution (e.g., 50, 100, 200, 500 ppm) by dissolving the calculated amount of 6-Amino-5-chloro-3-picoline in the 1 M HCl solution.
-
Electrochemical Measurements:
-
Open Circuit Potential (OCP): Immerse the prepared mild steel coupon in the test solution and monitor the OCP until a stable potential is reached (typically after 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small AC voltage amplitude (e.g., 10 mV).[10][11][12][13][14]
-
Potentiodynamic Polarization: After EIS, perform potentiodynamic polarization scans from a potential of -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.[9][15][16][17]
-
-
Data Analysis:
-
From the EIS data, determine the charge transfer resistance (Rct). A higher Rct value indicates better corrosion inhibition.
-
From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. The inhibition efficiency (%IE) can be calculated using the formula: %IE = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100
-
Quantitative Data: Hypothetical Corrosion Inhibition Efficiency
| Inhibitor Concentration (ppm) | Corrosion Current Density (icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%IE) |
| 0 (Blank) | 1050 | 50 | - |
| 50 | 420 | 125 | 60.0 |
| 100 | 210 | 250 | 80.0 |
| 200 | 105 | 500 | 90.0 |
| 500 | 52.5 | 1000 | 95.0 |
Visualization of the Corrosion Inhibition Testing Workflow
Caption: Workflow for evaluating corrosion inhibition efficiency.
Section 3: Application in Organic Electronics
Pyridine-containing polymers have garnered interest for their potential in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), due to their electron-deficient nature which can facilitate electron transport.[18][19][20] The incorporation of 6-Amino-5-chloro-3-picoline into a polymer backbone could lead to materials with desirable electronic properties for use as electron transport layers (ETLs) or host materials in the emissive layer of an OLED.
Rationale for Use in OLEDs
The nitrogen atom in the pyridine ring has an electron-withdrawing effect, which can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer. A lower LUMO level can facilitate electron injection from the cathode and improve electron transport within the device, leading to higher efficiency and lower operating voltages.
Experimental Protocol: Fabrication of a Simple OLED Device
This protocol outlines the fabrication of a simple multi-layer OLED device using a polymer derived from 6-Amino-5-chloro-3-picoline as the electron transport layer. The device is fabricated using a combination of spin-coating and vacuum thermal evaporation.[21][22][23][24][25][26][27][28][29][30]
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Emissive layer material (e.g., a blend of a host and a guest dopant) in a suitable solvent
-
Polymer synthesized from 6-Amino-5-chloro-3-picoline (as the ETL material) dissolved in a suitable solvent
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Equipment:
-
Spin coater
-
Hotplate
-
Vacuum thermal evaporator
-
UV-Ozone cleaner
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Inside a glovebox, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate. Anneal the substrate on a hotplate at 120°C for 15 minutes.
-
Emissive Layer (EML) Deposition: Spin-coat the emissive layer solution onto the PEDOT:PSS layer. Anneal the substrate at an appropriate temperature to remove the solvent.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a solution of the polymer derived from 6-Amino-5-chloro-3-picoline onto the emissive layer. Anneal the substrate to remove the solvent.
-
Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator. Deposit a thin layer of LiF (as an electron injection layer) followed by a thicker layer of Aluminum (as the cathode) at a high vacuum (e.g., < 10⁻⁶ Torr).
-
Encapsulation and Testing: Encapsulate the device to protect it from air and moisture. The performance of the OLED can then be tested by measuring its current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.
Visualization of the OLED Fabrication Workflow
Caption: Workflow for the fabrication of a simple OLED device.
References
-
Standard Practice for Standard Reference Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. ASTM International. [Link]
-
Solution coating of organic semiconductors offers great potential for achieving low-cost and high-throughput manufacturing of large-area and flexible electronics. ResearchGate. [Link]
-
PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). IIP Series. [Link]
-
ORGANIC POLYMERS: THE SYNTHESIS OF NYLON. [Link]
-
Synthesis of poly(pyridine-imide)s and their electronic memory performances. ResearchGate. [Link]
-
Interfacial polymerization. Wikipedia. [Link]
-
Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. [Link]
-
Pyridine-Containing Ionically Conducting Polymers. TSI Journals. [Link]
-
Spin-coating fabrication of high-yield and uniform organic thin-film transistors via a primer template growth. Apollo. [Link]
-
Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines. INEOS OPEN. [Link]
-
Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Chemistry LibreTexts. [Link]
-
Potentiodynamic polarization methods. [Link]
-
Polyamides. Chemistry LibreTexts. [Link]
-
Pyridine-Containing Ionically Conducting Polymers. TSI Journals. [Link]
-
Pyridine based polymers. Synthesis and characterization. ResearchGate. [Link]
-
Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]
-
Potentiodynamic and Cyclic Polarization Scans. Gamry Instruments. [Link]
-
Interfacial polymerization of polyamide nanofiltration membrane. ResearchGate. [Link]
-
Design and Construction of Home-Made Spin Coater for OLED Production. ResearchGate. [Link]
-
Interfacial Polymerization. [Link]
-
Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. ALL SCIENCES PROCEEDINGS. [Link]
-
Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. MDPI. [Link]
-
Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Researching. [Link]
-
Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Journal of Semiconductors. [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. [Link]
-
Interfacial Polymerization. ResearchGate. [Link]
-
Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. [Link]
-
Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. ResearchGate. [Link]
-
Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. National Center for Biotechnology Information. [Link]
- Corrosion inhibitor and preparation method and application thereof.
-
Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Bureau of Reclamation. [Link]
-
A Simple Test Method for Evaluating Corrosion Inhibitors. [Link]
-
Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. [Link]
-
On-Line Corrosion Monitoring with Electrochemical Impedance Spectroscopy. AMPP Knowledge Hub. [Link]
-
Functional Aromatic Polyamides. National Center for Biotechnology Information. [Link]
-
Evaluation of corrosion inhibitors. [Link]
-
Pyridine-Containing Polyhydroxyalkylation-Based Polymers for Use in Vanadium Redox Flow Batteries. ACS Publications. [Link]
-
How corrosion inhibitors protect metal: synthesis in the lab and testing. YouTube. [Link]
-
Corrosion Inhibitor Testing. Infinita Lab. [Link]
-
Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units. ResearchGate. [Link]
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- 5. Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines [ineosopen.org]
- 6. standring.weebly.com [standring.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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Laboratory scale synthesis of 2-Chloro-5-methylpyridin-3-amine
An Application Note and Protocol for the Laboratory Scale Synthesis of 2-Chloro-5-methylpyridin-3-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed, reliable, and well-validated protocol for the laboratory-scale synthesis of this compound, a pivotal building block in medicinal and agricultural chemistry.[1][2] The synthesis is achieved through the efficient reduction of 2-chloro-5-methyl-3-nitropyridine. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathway, including the underlying chemical principles, a step-by-step experimental procedure, characterization data, and essential safety protocols. The causality behind experimental choices is explained to ensure reproducibility and scalability.
Introduction and Synthetic Strategy
This compound is a highly functionalized pyridine derivative. Its unique arrangement of chloro, methyl, and amino groups makes it an invaluable intermediate for constructing complex heterocyclic scaffolds found in a variety of biologically active molecules, including anti-inflammatory and antimicrobial agents.[2]
The chosen synthetic route involves the selective reduction of the nitro group of 2-chloro-5-methyl-3-nitropyridine. This strategy is favored for its high efficiency, operational simplicity, and the commercial availability of the starting material. The reduction of aromatic nitro compounds is a fundamental and robust transformation in organic synthesis.[3][4] Common methods include catalytic hydrogenation or the use of a metal in an acidic medium, such as tin(II) chloride or iron.[3][5] We will detail the protocol using stannous (II) chloride (SnCl₂), a classic and highly effective reagent for this transformation, which typically proceeds with high yield and chemoselectivity, leaving the chloro-substituent intact.
Reaction Mechanism and Rationale
The reduction of a nitro group by tin(II) chloride in the presence of a strong acid like hydrochloric acid (HCl) is a well-established method. The reaction proceeds through a series of single-electron transfers from the Sn(II) species, which is oxidized to Sn(IV).
The key steps are:
-
Protonation: The oxygen atoms of the nitro group are successively protonated by the strong acid (HCl), making the nitrogen atom more electrophilic.
-
Electron Transfer: SnCl₂ acts as the reducing agent, donating electrons to the protonated nitro group. This process is repeated, with intermediate species such as nitroso and hydroxylamino derivatives being formed.
-
Dehydration and Formation of the Amine: The final hydroxylamine intermediate is protonated and subsequently loses a molecule of water to form the corresponding primary amine. The amine is initially present as its hydrochloride salt in the acidic medium.
-
Liberation of the Free Amine: A final basic workup is required to neutralize the excess acid and the amine salt, liberating the free this compound.
This method is chosen over catalytic hydrogenation in this context to avoid potential hydrodehalogenation (loss of the chlorine atom), a common side reaction with palladium or platinum catalysts.
Detailed Experimental Protocol
This protocol describes the reduction of 2-chloro-5-methyl-3-nitropyridine to this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity |
| 2-Chloro-5-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | 19034-06-1 | ≥97% |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.65 | 10025-69-1 | ≥98% |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | ~37% (w/w) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ≥97% |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Saturated |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 7647-14-5 | Saturated |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Ice bath
-
Separatory funnel (500 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Stoichiometry and Reagent Quantities
| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |
| 2-Chloro-5-methyl-3-nitropyridine | 172.57 | 0.029 | 1.0 | 5.00 g |
| Tin(II) chloride dihydrate | 225.65 | 0.096 | 3.3 | 21.6 g |
| Concentrated HCl | 36.46 | - | - | 40 mL |
| Ethyl Acetate | 88.11 | - | - | ~300 mL |
| 50% (w/w) NaOH solution | 40.00 | - | - | As needed (~60 mL) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the flask in a heating mantle.
-
Reagent Addition: To the flask, add 2-chloro-5-methyl-3-nitropyridine (5.00 g, 29.0 mmol).
-
Dissolution & Cooling: Add concentrated hydrochloric acid (40 mL) to the flask. Stir the mixture to dissolve the starting material. The dissolution may be exothermic; use an ice bath to maintain the temperature around 20-25 °C if necessary.
-
Addition of Reducing Agent: Prepare a solution of tin(II) chloride dihydrate (21.6 g, 95.7 mmol) in concentrated hydrochloric acid (20 mL). Add this solution slowly via the dropping funnel to the stirred reaction mixture. The addition should be controlled to keep the temperature below 50 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it for 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is complete when the starting material spot has disappeared.
-
Work-up - Quenching and Basification: Cool the reaction mixture to 0-5 °C in an ice bath. Very slowly and carefully, add a 50% (w/w) aqueous solution of sodium hydroxide to neutralize the excess acid and precipitate tin salts. The mixture will become a thick white paste. Continue adding the NaOH solution until the pH of the aqueous layer is strongly basic (pH > 12).
-
Extraction: Add ethyl acetate (150 mL) to the flask and stir vigorously for 15-20 minutes to extract the product. Filter the entire mixture through a pad of Celite® or kieselguhr to remove the tin salts. Wash the filter cake with additional ethyl acetate (2 x 50 mL).
-
Separation and Washing: Transfer the combined filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.
Visualization of Workflow
Overall Reaction Scheme
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Characterization of Final Product
-
Product Name: this compound
-
CAS Number: 59785-35-2
-
Molecular Formula: C₆H₇ClN₂
-
Molecular Weight: 142.59 g/mol
-
Appearance: Off-white to light brown solid.
-
Melting Point: 60 °C. [6]* ¹H NMR (300 MHz, CDCl₃):
-
δ 7.85 (d, J=2.0 Hz, 1H, Py-H6)
-
δ 7.00 (d, J=2.0 Hz, 1H, Py-H4)
-
δ 3.80 (br s, 2H, -NH₂)
-
δ 2.15 (s, 3H, -CH₃)
-
-
¹³C NMR (75 MHz, CDCl₃):
-
δ 143.0, 138.5, 137.0, 125.0, 123.5, 17.0
-
-
Mass Spectrometry (EI):
-
m/z (%): 142 (M⁺, 100), 144 ([M+2]⁺, 33, characteristic of one Cl atom), 107, 80.
-
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-chloro-5-methyl-3-nitropyridine (Starting Material): Harmful if swallowed or in contact with skin. May cause skin and eye irritation.
-
Tin(II) chloride (SnCl₂): Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and toxic. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care.
-
Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin burns and eye damage. The neutralization step is highly exothermic and must be performed slowly in an ice bath to control the temperature.
-
This compound (Product): Acutely toxic. May be fatal if it comes in contact with skin. Causes skin and serious eye irritation. Handle with caution.
Waste Disposal: Acidic and basic aqueous waste should be neutralized before disposal. The tin salt waste should be collected and disposed of according to institutional and local environmental regulations for heavy metal waste. Organic waste containing ethyl acetate should be collected in a designated chlorinated waste container.
References
-
Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 683, 313-318. Available at: [Link]
-
Scientific.Net. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Available at: [Link]
-
Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Available at: [Link]
-
Organic Syntheses. 3-aminopyridine. Org. Syn. Coll. Vol. 7, 27. Available at: [Link]
- Google Patents. (1994). Process for the preparation of 2-chloropyridines. US5283338A.
-
SciELO. (2012). A simple synthesis of aminopyridines: use of amides as amine source. J. Braz. Chem. Soc. 23. Available at: [Link]
- Google Patents. (1989). Method for preparing 3-aminopyridines from 3-nitropyridines. CN1115755A.
-
Baranczak, A., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature, 599(7884), 264-269. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
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Application Note: Comprehensive Analytical Characterization of 2-Chloro-5-methylpyridin-3-amine
Introduction: The Critical Role of a Pharmaceutical Intermediate
2-Chloro-5-methylpyridin-3-amine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical ingredients.[1] Its structural integrity, purity, and impurity profile are paramount, as these attributes directly impact the quality, safety, and efficacy of the final drug product. The development and validation of robust analytical methods are therefore not merely a regulatory requirement but a cornerstone of quality assurance in the pharmaceutical industry.[2][3]
This guide provides a comprehensive overview of the essential analytical techniques for the complete characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals in drug development and manufacturing. The protocols herein are presented as a validated framework, explaining the causality behind methodological choices to ensure reliable, accurate, and reproducible results.[4]
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| CAS Number | 34552-13-1 | [5] |
| Molecular Formula | C₆H₇ClN₂ | [5] |
| Molecular Weight | 142.59 g/mol | [5] |
| Appearance | Powder | |
| Melting Point | 86-91 °C |
Integrated Analytical Workflow
A multi-technique approach is necessary for unambiguous characterization. The identity, purity, and quality of a batch are confirmed by correlating data from orthogonal methods. The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Sources
Application Note & Protocol: Synthesis of 2,4-Dichloro-7-methylpyrido[2,3-d]pyrimidine via Phosphorus Oxychloride-Mediated Cyclization
Abstract
This document provides a comprehensive technical guide for the synthesis of 2,4-dichloro-7-methylpyrido[2,3-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The protocol details the Vilsmeier-Haack type cyclization of 2-Chloro-5-methylpyridin-3-amine using phosphorus oxychloride (POCl₃) and a formyl source, typically N,N-dimethylformamide (DMF). We elaborate on the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, discuss critical process parameters, and outline stringent safety procedures required for handling the hazardous reagents involved. This guide is intended for researchers, chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for drug discovery and development.
Introduction and Scientific Background
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic structure found in numerous biologically active molecules, including potent inhibitors of various kinases.[1][2] The specific scaffold, 2,4-dichloro-7-methylpyrido[2,3-d]pyrimidine, serves as a versatile intermediate. The two chlorine atoms at the 2- and 4-positions can be selectively displaced by various nucleophiles, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3][4]
The synthesis described herein employs a phosphorus oxychloride-mediated reaction that is a variation of the classical Vilsmeier-Haack reaction.[5] In this one-pot procedure, POCl₃ reacts with a formyl source (DMF) to generate the electrophilic Vilsmeier reagent in situ. This reagent then reacts with the electron-rich this compound, leading to formylation, subsequent intramolecular cyclization, and ultimately, aromatization via dehydration and chlorination to yield the target dichlorinated fused-ring system. Understanding the mechanistic underpinnings of this transformation is critical for troubleshooting and optimization.
Reaction Mechanism and Key Transformations
The overall transformation proceeds through several distinct stages, which are crucial to appreciate for successful execution.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong Lewis acid, activates the carbonyl oxygen of N,N-dimethylformamide (DMF). This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6]
-
Electrophilic Attack: The nucleophilic 3-amino group of this compound attacks the Vilsmeier reagent.
-
Intramolecular Cyclization: The pyridine ring nitrogen attacks the newly formed iminium intermediate, leading to the formation of the six-membered pyrimidine ring.
-
Dehydration and Chlorination: The reaction with excess phosphorus oxychloride facilitates the dehydration of the cyclic intermediate and subsequent chlorination at the 2- and 4-positions to yield the final aromatic product.
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// Edges vilsmeier_reagent -> sub [style=invis]; // for alignment sub -> intermediate1 [label="Electrophilic\nAttack"]; intermediate1 -> intermediate2 [label="Intramolecular\nCyclization"]; intermediate2 -> product [label="Dehydration &\nChlorination (POCl₃)"];
// Invisible edges for layout {rank=same; sub; vilsmeier_reagent;} } mend Figure 1: Simplified workflow of the Vilsmeier-Haack cyclization.
Critical Experimental Parameters
The success of this reaction is highly dependent on the careful control of several key parameters. Deviations can lead to incomplete reactions, formation of side products, or dangerous exothermic events during workup.
| Parameter | Recommended Specification | Rationale & Expert Insights |
| Reagent Purity | All reagents >98% purity. POCl₃ should be freshly distilled or from a recently opened bottle. | Moisture will rapidly decompose POCl₃, reducing its efficacy and generating HCl gas. Impurities in the starting amine can lead to complex side reactions and purification difficulties.[7][8] |
| Atmosphere | Inert (Nitrogen or Argon) | The reaction is highly sensitive to moisture. Maintaining an inert atmosphere throughout the setup, reaction, and initial stages of workup is critical to prevent quenching of reagents.[9] |
| Stoichiometry | POCl₃: 3-5 equivalents | A significant excess of POCl₃ is required. It acts not only as a reagent to form the Vilsmeier species but also as a dehydrating agent, chlorinating agent, and often as the solvent itself.[10] |
| Temperature Control | Initial addition at 0-5 °C, then reflux (approx. 110 °C) | The initial formation of the Vilsmeier reagent and its reaction with the amine can be exothermic. Slow, controlled addition at low temperatures prevents runaway reactions. Refluxing is necessary to drive the cyclization and chlorination steps to completion.[11] |
| Reaction Time | 4-16 hours | The reaction progress should be monitored by a suitable analytical method (e.g., TLC, LC-MS). Prolonged heating can lead to decomposition and darker crude product. |
| Quenching Method | Reverse Quench: Slowly adding the reaction mixture to a vigorously stirred, cold (0 °C) aqueous base (e.g., NaHCO₃, Na₂CO₃) or buffered solution. | CRITICAL SAFETY STEP. Quenching excess POCl₃ is highly exothermic and releases HCl gas. Adding water to the reaction mixture (a normal quench) can cause a violent, delayed runaway reaction. A reverse quench into a large volume of a cold basic solution is the safest method to control the exotherm and neutralize the acid produced.[12][13] |
Detailed Experimental Protocol
4.1 Materials and Reagents
-
This compound (CAS: 132308-36-4)
-
Phosphorus oxychloride (POCl₃) (CAS: 10025-87-3)
-
N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)
-
Dichloromethane (DCM), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
4.2 Safety Precautions
-
Phosphorus Oxychloride (POCl₃): This reagent is extremely toxic, corrosive, and reacts violently with water, releasing toxic HCl gas.[7][9][14] It can cause severe burns upon contact. All manipulations must be performed in a certified chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) at all times.[9][14]
-
Atmosphere: Ensure all glassware is oven- or flame-dried before use. The reaction must be conducted under a positive pressure of an inert gas (N₂ or Ar).
-
Quenching: The quenching of POCl₃ is the most hazardous step. Prepare the quenching solution in a beaker large enough to accommodate at least 5-10 times the volume of the reaction mixture. Use a blast shield and ensure the fume hood sash is lowered.
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// Edges start -> ppe; ppe -> reagents; reagents -> reaction; reaction -> quench_prep; quench_prep -> quench; quench -> workup; } mend Figure 2: Critical safety workflow for the POCl₃-mediated reaction.
4.3 Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a gas outlet to an oil bubbler), a thermometer, and a dropping funnel, add this compound (1.0 eq.).
-
Solvent/Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF (1.5 - 2.0 eq.). Cool the mixture to 0 °C using an ice-water bath.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (3.0 - 5.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C). Maintain reflux for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting material.
-
Workup - Quenching:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate, large beaker in the fume hood, prepare a vigorously stirring mixture of crushed ice and saturated aqueous NaHCO₃ solution.
-
Slowly and carefully , add the reaction mixture dropwise to the cold, stirring basic solution. Vigorous gas evolution (CO₂ and HCl) will occur. Control the rate of addition to manage the effervescence and exotherm.
-
-
Extraction:
-
Once the quench is complete and all the POCl₃ has been hydrolyzed, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]
-
Purification: The resulting crude solid or oil can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting
-
Problem: Reaction does not go to completion.
-
Solution: Ensure POCl₃ is of high quality and the system is completely anhydrous. Consider increasing the reaction time or temperature slightly.
-
-
Problem: Low yield after workup.
-
Solution: The product may be susceptible to hydrolysis back to the oxo-intermediate during a prolonged or inefficient workup. Ensure the quench is performed efficiently and the extraction is carried out promptly. Ensure the pH of the aqueous layer is basic before extraction.[13]
-
-
Problem: Dark, tarry crude product.
-
Solution: This may indicate decomposition due to excessive heating. Reduce the reflux time or temperature. The use of a solvent like acetonitrile in addition to POCl₃ can sometimes provide a cleaner reaction.
-
References
-
ResearchGate. Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one.... Available at: [Link]
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New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Available at: [Link]
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Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Available at: [Link]
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Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
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Al-Otaibi, J. et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]
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Ivonin, S. et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
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Taylor & Francis Online. Efficient One-Pot Synthesis of Substituted Pyrido[2,3-d]pyrimidines from Vinamidinium and Chloropropeniminium Salts. Available at: [Link]
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ResearchGate. How can I properly quench POCl3?. Available at: [Link]
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ResearchGate. Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. Available at: [Link]
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ResearchGate. How should I proceed in Chlorination using POCl3?. Available at: [Link]
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Saini, A. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]
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RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. The chemistry of pyrido[2,3-d]pyrimidines. Available at: [Link]
- Google Patents. Process for making 2-chloro-5-methylpyridine.
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PubChem. 2-Chloro-5-methylpyridin-4-amine. Available at: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
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Shodhganga. Phosphorous oxychloride (POCl3). Available at: [Link]
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Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]
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The Synthetic Tree. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Available at: [Link]
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Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Available at: [Link]
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SpringerLink. Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Available at: [Link]
- Google Patents. Preparation of 2-chloro-5-methylpyridine.
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The Synthetic Tree. Phosphorus Oxychloride - Common Organic Chemistry. Available at: [Link]
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PubMed Central. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 2-Chloro-5-methylpyridin-3-amine in Drug Discovery
Introduction: The Strategic Importance of the 2-Chloro-5-methylpyridin-3-amine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure. Among the vast array of substituted pyridines, this compound emerges as a particularly versatile and valuable building block for drug discovery programs.[2][3] This trifunctional molecule offers three distinct points for chemical modification: a nucleophilic amino group, an electrophilic carbon bearing a chlorine atom, and a methyl group that can influence steric and electronic properties.[4]
The strategic placement of these functionalities allows for a diverse range of derivatization strategies, enabling the exploration of vast chemical space in the quest for potent and selective drug candidates.[5] The amino group serves as a handle for the introduction of various side chains through acylation, sulfonylation, and reductive amination, while the chloro group is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][6][7] Furthermore, the vicinal arrangement of the amino and chloro groups provides a gateway to the synthesis of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are of significant interest due to their structural resemblance to purines and their associated wide range of biological activities.[4]
This application note provides a comprehensive guide to the derivatization of this compound, offering detailed protocols for key synthetic transformations and insights into their application in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.[8][9]
Core Derivatization Strategies: A Chemist's Guide to Unlocking Molecular Diversity
The derivatization of this compound can be broadly categorized into three main strategies, each targeting a specific functional group on the molecule. The interplay between these strategies allows for the generation of a rich library of analogues for structure-activity relationship (SAR) studies.
Caption: Core derivatization pathways for this compound.
Protocols for Key Derivatization Reactions
The following protocols are presented as a guide for researchers and are based on established synthetic methodologies for aminopyridines and related heterocyclic systems. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: N-Acylation of the 3-Amino Group
The acylation of the 3-amino group is a fundamental transformation for introducing a wide variety of substituents and for modulating the electronic properties of the pyridine ring. This reaction is typically straightforward, proceeding readily with acid chlorides or anhydrides in the presence of a base.
Reaction Principle: The nucleophilic 3-amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide bond. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.
Caption: Experimental workflow for the N-acylation of this compound.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add a suitable non-nucleophilic base such as triethylamine (TEA, 1.5 mmol) or pyridine (1.5 mmol). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 mmol) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water (10 mL). Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.[10][11]
| Acyl Chloride | Base | Solvent | Typical Yield (%) |
| Acetyl chloride | Pyridine | DCM | >90 |
| Benzoyl chloride | TEA | DCM | 85-95 |
| Cyclopropanecarbonyl chloride | TEA | DCM | 80-90 |
Protocol 2: N-Sulfonylation of the 3-Amino Group
Sulfonamides are a key functional group in many marketed drugs. The N-sulfonylation of this compound provides access to a diverse range of sulfonamide derivatives.
Reaction Principle: Similar to acylation, the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the generated HCl.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and pyridine (2.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.2 mmol) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM (20 mL) and wash with 1 M HCl (2 x 10 mL), followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to yield the desired sulfonamide.[12]
| Sulfonyl Chloride | Base | Solvent | Typical Yield (%) |
| Benzenesulfonyl chloride | Pyridine | DCM | 80-90 |
| Methanesulfonyl chloride | TEA | DCM | >90 |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 85-95 |
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C2-Position
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, and it is widely used in drug discovery to introduce aryl or heteroaryl substituents.[7][13]
Reaction Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Cl bond of the pyridine. Transmetalation with a boronic acid or ester, followed by reductive elimination, yields the coupled product and regenerates the catalyst.[14]
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
| Arylboronic Acid | Catalyst | Base | Solvent | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 75-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 60-75 |
Protocol 4: Buchwald-Hartwig Amination at the C2-Position
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C2-position of the pyridine ring.[1][2]
Reaction Principle: This palladium-catalyzed reaction involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond.[2]
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[15]
| Amine | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 65-80 |
| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 70-85 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 60-75 |
Protocol 5: Synthesis of Imidazo[4,5-b]pyridines
The synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines from this compound is a powerful strategy for generating druglike molecules. One efficient method involves a palladium-catalyzed amidation followed by in-situ cyclization.
Reaction Principle: The reaction proceeds via a palladium-catalyzed coupling of the this compound with a primary amide. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to form the imidazo[4,5-b]pyridine ring system.
Detailed Protocol:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), the primary amide (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., XPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add an anhydrous solvent such as t-BuOH (3 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography to obtain the desired imidazo[4,5-b]pyridine.
| Primary Amide | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| Benzamide | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 60-75 |
| Acetamide | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 50-65 |
| Cyclopropanecarboxamide | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 65-80 |
Application in Drug Discovery: A Focus on Kinase Inhibitors
The derivatized this compound scaffold is prevalent in a number of kinase inhibitors. The 2-aminopyridine motif is a well-established hinge-binding element in many ATP-competitive kinase inhibitors. By derivatizing the core scaffold, medicinal chemists can fine-tune the selectivity and potency of these inhibitors against various kinase targets implicated in diseases such as cancer and inflammatory disorders.
For instance, the dual Src/Abl kinase inhibitor Dasatinib, used in the treatment of chronic myelogenous leukemia, features a substituted aminopyrimidine core, highlighting the utility of related nitrogen-containing heterocycles in kinase inhibitor design.[9] The synthetic strategies outlined in this application note provide a direct route to novel analogues with the potential for potent and selective kinase inhibition.
Conclusion
This compound is a high-value starting material for drug discovery, offering multiple avenues for derivatization. The protocols detailed herein for N-acylation, N-sulfonylation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the synthesis of imidazo[4,5-b]pyridines provide a robust toolkit for medicinal chemists. By leveraging these synthetic strategies, researchers can efficiently generate diverse libraries of compounds for screening and optimization, accelerating the discovery of novel therapeutics. The inherent versatility and druglike properties of the aminopyridine scaffold ensure that this compound will continue to be a key building block in the development of future medicines.
References
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Buchwald–Hartwig amination. (2023, December 2). In Wikipedia. [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006, November 16). PubMed. Retrieved January 12, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022, August 2). ChemRxiv. Retrieved January 12, 2026, from [Link]
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N-acylation of amides through internal nucleophilic catalysis. (2020, January 1). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004, December 30). PubMed. Retrieved January 12, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PubMed Central. Retrieved January 12, 2026, from [Link]
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Literature examples of Suzuki–Miyaura cross-coupling reactions of... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011, March 23). Vertex Pharmaceuticals. Retrieved January 12, 2026, from [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). ACS Publications. Retrieved January 12, 2026, from [Link]
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Acetylation of Secondary amines. (2022, July 30). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
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Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-204. Retrieved from [Link]
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2021, October 26). MDPI. Retrieved January 12, 2026, from [Link]
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the reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]
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2-Chloro-5-methylpyridin-4-amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Application Note: A Scalable Process for the Industrial Production of 6-Amino-5-chloro-3-picoline
Abstract
6-Amino-5-chloro-3-picoline, also known as 2-Amino-3-chloro-5-methylpyridine, is a pivotal chemical intermediate in the synthesis of high-value active ingredients for the pharmaceutical and agrochemical industries.[1][2] Its efficient production is critical for the supply chain of numerous commercial products. This document provides a comprehensive guide to a robust and scalable manufacturing process for 6-Amino-5-chloro-3-picoline. The described synthesis route is based on the regioselective nucleophilic aromatic substitution (SNAr) of 2,3-dichloro-5-methylpyridine with ammonia under high-pressure conditions. This application note details the process chemistry, provides a step-by-step large-scale protocol, outlines critical safety procedures, and specifies in-process controls (IPCs) and analytical methods to ensure high yield and purity. The information is intended for researchers, chemical engineers, and drug development professionals involved in process scale-up and manufacturing.
Introduction and Strategic Rationale
The pyridine scaffold is a privileged structure in medicinal and agricultural chemistry. Functionalized aminopyridines, in particular, serve as versatile building blocks for compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties.[1][2] 6-Amino-5-chloro-3-picoline (CAS 31430-41-8) is a key starting material for several such advanced molecules.[3]
The primary challenge in synthesizing this molecule is achieving regioselective amination in the presence of two chlorine substituents. The selected industrial strategy leverages the inherent electronic properties of the pyridine ring. The synthesis proceeds via the high-pressure amination of 2,3-dichloro-5-methylpyridine.
Rationale for Synthesis Route: The choice of a nucleophilic aromatic substitution (SNAr) pathway is based on the following key advantages for large-scale production:
-
High Regioselectivity: The pyridine ring nitrogen is strongly electron-withdrawing, which activates the ortho (C2/C6) and para (C4) positions for nucleophilic attack. The chlorine atom at the C6 (or C2) position is therefore significantly more labile than the chlorine at the C5 position (meta to the nitrogen). This electronic preference allows for the selective displacement of the C6 chlorine by ammonia, minimizing the formation of isomeric impurities and simplifying downstream purification.[4]
-
Atom Economy: The reaction directly substitutes a chlorine atom with an amino group using ammonia, a readily available and inexpensive reagent, leading to an efficient process.
-
Process Convergence: As a single-step key transformation from a readily available advanced intermediate, the process is convergent and avoids lengthy synthetic sequences with cumulative yield losses.
Overall Process Workflow
The manufacturing process is a batch operation centered around a high-pressure reactor (autoclave). The workflow is designed for safety, efficiency, and consistency.
Caption: SNAr mechanism for the amination of 2,3-dichloro-5-methylpyridine.
Process Optimization and Data
Effective scale-up requires careful optimization of key parameters. The following table summarizes the critical variables and their typical impact on the process.
| Parameter | Range | Impact on Yield & Purity | Rationale & Justification |
| NH₃ Equivalents | 8 - 12 eq. | Higher equivalents drive the reaction to completion, increasing yield. Excess is required due to high pressure and to act as a solvent/base. | |
| Temperature | 140 - 160 °C | Higher temperatures increase reaction rate but may lead to side products if too high. The optimal range balances rate and selectivity. [5] | |
| Pressure | 40 - 50 bar | Pressure is primarily a function of temperature and ammonia concentration. It ensures ammonia remains in a dense phase for efficient reaction. [5] | |
| Reaction Time | 8 - 14 hours | Insufficient time leads to incomplete conversion. Excessive time can promote impurity formation. Monitored by IPC. [5] | |
| Solvent Choice | Methanol, Toluene | A polar aprotic or alcoholic solvent is typically used to aid solubility of the starting material and intermediates. |
Analytical Quality Control
Rigorous analytical testing is essential to ensure the final product meets specifications.
| Test | Method | Specification | Purpose |
| Appearance | Visual | Beige to yellow powder | Confirms physical form [6] |
| Identity | ¹H NMR, GC-MS | Conforms to reference standard | Structural confirmation |
| Assay/Purity | HPLC | ≥ 99.0% | Quantifies product purity |
| Melting Point | USP <741> | 68 - 75 °C | Physical constant for identity and purity check [6] |
| Residual Solvents | GC-HS | Per ICH Q3C limits | Ensures removal of process solvents |
Environmental, Health, and Safety (EHS)
-
Waste Treatment: The primary waste streams are the ammonia off-gas and aqueous filtrate. The ammonia must be neutralized in a caustic scrubber (NaOH solution) before venting. The aqueous waste stream containing ammonium chloride and organic residues must be treated as hazardous chemical waste according to local regulations.
-
Emergency Preparedness: An emergency response plan for ammonia leaks is critical. This includes designated evacuation routes, SCBA-equipped response teams, and leak detection systems.
Conclusion
The described process for the large-scale production of 6-Amino-5-chloro-3-picoline via high-pressure amination of 2,3-dichloro-5-methylpyridine is a highly efficient and regioselective method suitable for industrial manufacturing. The protocol emphasizes operational safety, in-process controls, and robust analytical validation to consistently produce a high-purity product. Adherence to the detailed procedures and safety guidelines is paramount for successful and safe implementation.
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2-Chloro-5-methylpyridin-3-amine safety data sheet (SDS) guidelines
An Application Guide to the Safety Data Sheet for 2-Chloro-5-methylpyridin-3-amine
Introduction
This compound is a substituted pyridine derivative that serves as a crucial intermediate and building block in the synthesis of various biologically active molecules.[1] Its applications are prominent in the development of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as in the formulation of advanced agrochemicals like herbicides and pesticides.[1] Given its reactivity and specific hazard profile, a comprehensive understanding of its Safety Data Sheet (SDS) is not merely a regulatory formality but a critical component of laboratory safety and experimental success.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of the SDS sections to provide a practical framework for interpreting and applying this vital safety information. The objective is to empower laboratory personnel to conduct a thorough risk assessment, implement appropriate safety controls, and respond effectively to emergencies, thereby ensuring a safe and compliant research environment. The principles and protocols outlined here are grounded in the regulatory standards set by bodies such as the U.S. Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).[2][3]
Chapter 1: A Risk-Based Approach to the 16-Section SDS Framework
The globally harmonized 16-section SDS format is the primary tool for communicating the hazards of a chemical.[2][4] For a researcher, the most effective way to use an SDS is not to read it chronologically, but to approach it with a workflow that prioritizes immediate risks, followed by operational controls, and finally, comprehensive background data.
Part A: Immediate Risk Assessment & Emergency Preparedness (Sections 1-6)
This group of sections provides the most critical information needed before the chemical is even brought into the laboratory. It answers the questions: "What is this chemical?", "How can it harm me?", and "What do I do if something goes wrong?".
-
Section 1: Identification This section provides the fundamental identity of the chemical, including the product name, relevant CAS number (31430-41-8 for the common isomer 2-Amino-3-chloro-5-methylpyridine), and supplier details.[5][6] It is the starting point for all record-keeping and substance tracking.
-
Section 2: Hazard(s) Identification This is arguably the most important section for initial risk assessment. It details the chemical's hazards according to the Globally Harmonized System (GHS). The causality here is direct: the hazards listed dictate the minimum safety precautions required. For this compound, the primary hazards necessitate careful handling to avoid direct contact and inhalation.[5][6]
Table 1: GHS Hazard Classification for this compound
Hazard Class Category Hazard Statement Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[6] Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[5][6] Serious Eye Damage/Irritation Category 1 / 2A H318/H319: Causes serious eye damage/irritation[5][6] | Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[6] |
-
Section 3: Composition/Information on Ingredients This section confirms the chemical's purity and lists any hazardous impurities or additives that could contribute to the overall risk profile.
-
Section 4: First-Aid Measures This section provides explicit, actionable instructions for emergency response to exposure. The protocols are a direct consequence of the hazards listed in Section 2.
Protocol 1: Emergency First-Aid Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical help.[7][8]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][9]
-
-
Section 5: Fire-Fighting Measures Provides guidance on suitable extinguishing media (e.g., water spray, dry chemical, carbon dioxide) and identifies hazardous combustion products, such as nitrogen oxides and hydrogen chloride gas.[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
-
Section 6: Accidental Release Measures Outlines the protocol for safely managing a spill, emphasizing the protection of personnel and the environment.
Protocol 2: Small-Scale Spill Cleanup
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Protect: Wear the appropriate PPE as described in Section 8 (respirator, gloves, safety goggles, lab coat).[11]
-
Contain: Use an inert, absorbent material like vermiculite or sand to contain the spill. Avoid generating dust.[11]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with all local, state, and federal regulations.[10][11]
-
Part B: Safe Laboratory Operations (Sections 7-10)
These sections form the basis for developing a Standard Operating Procedure (SOP). They answer the question: "How do I work with this chemical safely on a routine basis?".
-
Section 7: Handling and Storage This section provides guidelines for preventing exposure during routine lab work. The causality is clear: proper handling and storage procedures are the primary administrative and engineering controls that mitigate the risks identified in Section 2.
-
Handling: Always handle this chemical within a certified chemical fume hood to control exposure to dust or vapors.[11] Avoid all personal contact, including inhalation and contact with skin and eyes.[12] Do not eat, drink, or smoke in the work area.[13] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][10] Keep away from incompatible materials such as strong oxidizing agents.[10]
-
-
Section 8: Exposure Controls/Personal Protection This section specifies the equipment and controls necessary to protect laboratory personnel. It follows the "hierarchy of controls" principle, where engineering controls are prioritized over personal protective equipment.
Diagram 1: Hierarchy of Controls Table 2: Recommended Personal Protective Equipment (PPE)
Protection Type Specification Rationale Eye/Face Chemical safety goggles or a full-face shield.[11] Protects against splashes and dust, addressing the serious eye irritation hazard (H319/H318). Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[11] Prevents direct contact, addressing the skin irritation hazard (H315). | Respiratory | Use only in a chemical fume hood. If dust or aerosols may be generated outside a hood, a NIOSH-approved respirator is required.[11][13] | Prevents inhalation, addressing the respiratory irritation hazard (H335). |
-
Section 9: Physical and Chemical Properties This data is crucial for experimental design and for understanding the physical behavior of the chemical (e.g., its volatility or solubility).
Table 3: Key Physical and Chemical Properties
Property Value Source Molecular Formula C₆H₇ClN₂ [6] Molecular Weight 142.59 g/mol [5] Appearance Solid N/A Melting Point 60 °C [5] | Boiling Point | ~231.6 °C at 760 mmHg |[5] |
-
Section 10: Stability and Reactivity Details conditions and materials to avoid. For this compound, this includes strong oxidizing agents.[10] It also notes that thermal decomposition can produce hazardous gases.[10]
Part C: Comprehensive Hazard Profile & Regulatory Information (Sections 11-16)
This final group of sections provides detailed toxicological, ecological, and regulatory data. While not always needed for routine handling, this information is vital for specialized applications, waste disposal, and shipping.
-
Section 11: Toxicological Information Provides detailed data on the routes of exposure and the symptoms of acute and chronic toxicity. This section provides the evidence supporting the hazard classifications in Section 2.
-
Section 12: Ecological Information Describes the potential harm to the environment. Some data suggests certain isomers are harmful to aquatic life with long-lasting effects, which informs disposal practices.[13]
-
Section 13: Disposal Considerations This chemical and its container must be disposed of as hazardous waste.[10] It should be handled by a licensed professional waste disposal service and should never be discharged into drains or the environment.[14]
-
Section 14: Transport Information Provides classification information for shipping and transportation.
-
Section 15: Regulatory Information Lists the chemical's status under various national and international regulations.
-
Section 16: Other Information Includes the date of the SDS preparation or last revision, and a key for acronyms. Employers must ensure SDSs are updated within three months of becoming aware of new and significant hazard information.[4][15]
Chapter 2: Practical Protocols for Safe Handling
Translating SDS information into actionable laboratory practice is essential for creating a robust safety culture.
Protocol 3: Risk Assessment Workflow Prior to Use
Before any new experiment involving this compound, a formal risk assessment should be performed by the researcher. This process validates that the hazards have been understood and that appropriate controls are in place.
Protocol 4: Standard Operating Procedure (SOP) for Weighing and Handling
This SOP provides a self-validating system for routine handling of solid this compound.
-
Preparation:
-
Verify that a chemical fume hood is operational and that a safety shower and eyewash station are accessible.[11]
-
Don the required PPE: safety goggles, nitrile gloves, and a lab coat.
-
Prepare a designated hazardous waste container for contaminated consumables.
-
Place all necessary equipment (spatula, weigh paper, secondary container) inside the fume hood.
-
-
Handling:
-
Conduct all weighing and transferring of the chemical exclusively inside the fume hood to prevent inhalation of dust.[11]
-
Use a spatula to handle the solid. Avoid creating dust clouds.
-
If transferring to a reaction vessel, ensure the vessel is securely clamped and stable.
-
Keep the primary chemical container tightly closed when not in use.[11]
-
-
Post-Handling:
-
Carefully dispose of any contaminated weigh paper, gloves, or other consumables in the designated hazardous waste container.
-
Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Remove PPE and wash hands thoroughly with soap and water.
-
Conclusion
The Safety Data Sheet for this compound is a foundational document for its safe use in research and development. By adopting a risk-based approach to interpreting its 16 sections, researchers can move beyond mere compliance to a state of active safety engagement. Understanding the causality between a chemical's intrinsic hazards and the required control measures—from engineering controls like fume hoods to administrative protocols and personal protective equipment—is the hallmark of a responsible and effective scientist. The protocols and frameworks provided in this guide are designed to be adapted into laboratory-specific SOPs to ensure that the scientific potential of this valuable compound can be explored with the highest commitment to safety.
References
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ECHA. (n.d.). Guidance documents. European Chemicals Agency. Retrieved from [Link]
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OSHA. (n.d.). Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration. Retrieved from [Link]
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Aura SDS. (2024, September 10). OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. Retrieved from [Link]
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Compliancy Group. (2024, July 15). OSHA Safety Data Sheets: A Vital Component of Workplace Safety. Retrieved from [Link]
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J. J. Keller. (n.d.). Safety Data Sheets (SDSs). Retrieved from [Link]
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OSHA. (n.d.). Appendix D to § 1910.1200—Safety Data Sheets (Mandatory). Occupational Safety and Health Administration. Retrieved from [Link]
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ECHA. (2015, November). Guidance on the compilation of safety data sheets. European Chemicals Agency. Retrieved from [Link]
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Chemical Watch. (2018, July 27). EU-ECHA interactive guide on safety data sheets and exposure scenarios translated. Retrieved from [Link]
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Health and Safety Authority. (n.d.). Safety Data Sheets. Retrieved from [Link]
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ChemRadar. (2020, December 16). EU Version 4.0 Guidance on the compilation of safety data sheets. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-5-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols: 2-Chloro-5-methylpyridin-3-amine as a Versatile Building Block for Bioactive Heterocycles
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic selection of foundational chemical scaffolds is paramount. 2-Chloro-5-methylpyridin-3-amine has emerged as a highly valuable and versatile building block for the synthesis of complex, nitrogen-containing heterocycles.[1] Its utility is anchored in a unique trifecta of functional groups: a nucleophilic amino group at the 3-position, an electrophilic carbon at the 2-position bearing a reactive chloro leaving group, and a methyl group at the 5-position which modulates the electronic properties and provides a steric marker. This specific arrangement facilitates a diverse range of chemical transformations, enabling the construction of scaffolds prevalent in numerous pharmacologically active compounds, particularly kinase inhibitors.[2][3] This guide provides an in-depth analysis of the reactivity of this compound and offers detailed, field-proven protocols for its application in the synthesis of key bioactive heterocyclic systems.
Compound Profile and Reactivity Analysis
The synthetic potential of this compound is dictated by the electronic interplay of its substituents on the pyridine ring. The pyridine nitrogen and the C2-chloro group render the ring electron-deficient, activating the C2 and C4 positions towards nucleophilic attack. The C3-amino group serves as a potent nucleophile and a key handle for annulation reactions, while the C5-methyl group provides a subtle electron-donating effect.
| Property | Value |
| CAS Number | 31430-41-8[1] |
| Molecular Formula | C₆H₇ClN₂[1] |
| Molecular Weight | 142.59 g/mol [1] |
| Appearance | Light yellow to brown powder or crystal[1] |
| Melting Point | 58 - 62 °C[1] |
This unique electronic and structural profile allows for three primary classes of synthetic transformations, which can often be employed in a regioselective manner to build molecular complexity.
Key Synthetic Transformation: Synthesis of Pyrido[2,3-d]pyrimidines
One of the most powerful applications of this compound is in the construction of the pyrido[2,3-d]pyrimidine scaffold. This fused heterocyclic system is a core component of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[4][5] The synthesis typically proceeds via a condensation and subsequent cyclization reaction, where the 3-amino group of the pyridine acts as the initial nucleophile.
Principle: Gould-Jacobs Reaction Analogue
The formation of the pyridine ring fused to a pyrimidine core often follows a reaction pathway analogous to the Gould-Jacobs reaction. This involves the reaction of an amine (in this case, the 3-amino group) with a suitable three-carbon electrophile, such as a derivative of malonic acid or an α,β-unsaturated carbonyl compound. The initial condensation is followed by a heat- or acid-catalyzed intramolecular cyclization to form the pyridone ring. The specific reagents and conditions can be tuned to control the substitution pattern on the newly formed ring.[5][6]
Workflow for Pyrido[2,3-d]pyrimidine Synthesis
Detailed Protocol: Synthesis of 6-Methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidin-7-one
This protocol describes a common method for constructing the pyridopyrimidine core, which can then be further functionalized.
Materials:
-
This compound (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Diphenyl ether
-
Ethanol (for washing)
-
Round-bottom flask with reflux condenser and heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and diethyl ethoxymethylenemalonate (DEEM).
-
Initial Condensation: Heat the mixture to 120-130 °C for 1 hour. During this time, ethanol will distill off as the initial condensation reaction proceeds.
-
Solvent Addition and Cyclization: Add diphenyl ether to the reaction mixture to serve as a high-boiling solvent. Increase the temperature to 240-250 °C and maintain for 30-60 minutes to facilitate the thermal cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the diphenyl ether.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with ethanol or hexane to remove residual diphenyl ether. The crude product can be further purified by recrystallization if necessary.
Self-Validation: The success of the reaction can be confirmed by the consumption of the starting material (TLC) and the appearance of a new, less polar spot corresponding to the cyclized product. Characterization by NMR and Mass Spectrometry will confirm the structure of the desired pyridopyrimidine.
Key Synthetic Transformation: Palladium-Catalyzed Cross-Coupling
The C2-chloro group provides a robust handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bonds. These reactions are cornerstones of modern organic synthesis, offering unparalleled scope for introducing diverse substituents.[7][8][9]
A. Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura coupling creates a C-C bond between the pyridine ring and an organoboron compound (e.g., an arylboronic acid).[10][11] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst.[12] The choice of ligand, base, and solvent is critical for achieving high yields, especially with heteroaryl chlorides.[13]
Detailed Protocol: Suzuki Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 ratio)
-
Schlenk flask or sealed tube
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, [Pd(dppf)Cl₂], and potassium carbonate. Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).[9]
-
Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 85-95 (Typical) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 80-90 (Typical)[9] |
| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 75-85 (Typical) |
| Yields are representative and can vary based on specific conditions and substrate scale. |
B. Buchwald-Hartwig Amination
Principle: This reaction forms a C-N bond by coupling the C2-chloro position with a primary or secondary amine.[7][14] It is particularly useful when direct nucleophilic aromatic substitution (SNAr) is sluggish or fails. The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination and deprotonation of the amine by a base to form a palladium-amido complex, and subsequent reductive elimination.[8] Bulky, electron-rich phosphine ligands are crucial for promoting the final reductive elimination step.[14]
Detailed Protocol: Coupling with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by morpholine via syringe.
-
Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction's progress.[14]
-
Work-up & Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography to yield the desired 2-(morpholino)-5-methylpyridin-3-amine.
Application Case Study: Synthesis of a Dual Src/Abl Kinase Inhibitor Precursor
The substituted aminopyrimidine scaffold is a key feature in many potent kinase inhibitors, including Dasatinib, a dual Src/Abl inhibitor used in cancer therapy.[3][15] this compound can be used to synthesize analogues in this class. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine, followed by a second coupling reaction.
Synthetic Scheme:
In this pathway, the 3-amino group of this compound displaces the more reactive chlorine at the 4-position of 2,4-dichloropyrimidine. The resulting intermediate retains two reactive chlorine sites—one on the pyridine and one on the pyrimidine—which can be selectively functionalized in subsequent steps using orthogonal coupling strategies to build the final complex molecule.[16]
| Compound/Fragment | Biological Target | Activity (IC₅₀) |
| Dasatinib (BMS-354825) | Src Kinase | <1 nM[15] |
| Dasatinib (BMS-354825) | Abl Kinase | <1 nM[15] |
| AZD0530 | c-Src Kinase | 2.7 nM[17] |
| Data for representative dual Src/Abl inhibitors containing similar structural motifs. |
Conclusion
This compound is a powerful and versatile intermediate in synthetic organic chemistry. Its well-defined reactive sites allow for predictable and high-yielding transformations, including annulation reactions to form fused systems and palladium-catalyzed cross-couplings to introduce a wide array of substituents. The protocols and principles outlined in this guide demonstrate its significant utility in constructing complex heterocyclic scaffolds, particularly those with proven applications in medicinal chemistry as potent kinase inhibitors.[1][2] For researchers and drug development professionals, a thorough understanding of this building block's reactivity is key to unlocking novel and potentially therapeutic chemical entities.
References
- BenchChem. Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals.
- BenchChem. Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
- BenchChem. Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine.
- BenchChem. Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry.
- Wikipedia. Buchwald–Hartwig amination.
- MySkinRecipes. 2-Chloro-5-methoxypyridin-3-amine.
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE IMINES.
- Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Org. Chem. Res., 2023, 9, 40-43.
- Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules.
- Shamroukh, A. H., et al. The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.
- Lee, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega.
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Al-Warhi, T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
- Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry.
- Chem-Impex. 2-Amino-3-chloro-5-methylpyridine.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
-
ResearchGate. Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][18][19]oxazine derivatives from 5-acetyl-4-aminopyrimidines. Available from:
- IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. (2024). International Journal of Novel Research and Development.
- Google Patents. Preparation of 2-chloro-5-methylpyridine. US4612377A.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. Suzuki Coupling.
- NIH. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules.
- Al-Majid, A. M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports.
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- Google Patents. A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.
- ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.
- Lundgren, R. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry.
- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemres.org [orgchemres.org]
- 5. jocpr.com [jocpr.com]
- 6. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-methylpyridin-3-amine
Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-5-methylpyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic underpinnings of the reaction, providing not just protocols, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
The most robust and widely adopted method for converting an aromatic primary amine to a chloride is the Sandmeyer reaction.[1] This reaction proceeds via the diazotization of an amino group, followed by a copper(I) chloride-catalyzed displacement of the resulting diazonium group. For the target molecule, the logical precursor is 5-methylpyridine-2,3-diamine . The Sandmeyer reaction offers high fidelity for this transformation, provided that reaction conditions are meticulously controlled. Alternative routes often involve multi-step processes with potential regioselectivity issues or the use of hazardous reagents.[2]
Q2: What are the most critical parameters influencing the yield and purity?
There are three paramount parameters for a successful Sandmeyer reaction in this context:
-
Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable. Maintaining a temperature between 0-5 °C is critical to prevent decomposition and the formation of phenolic impurities.
-
Acid Concentration: A sufficient excess of acid (typically HCl) is required to fully protonate the starting diamine, generate nitrous acid in situ from sodium nitrite, and maintain a low pH to prevent unwanted side reactions like azo coupling.
-
Purity of Starting Material: The purity of the 5-methylpyridine-2,3-diamine is crucial. Impurities can interfere with the diazotization process or lead to complex side-product profiles that complicate purification.
Q3: What are the primary side products, and how can they be minimized?
The two most common side products are:
-
2-Hydroxy-5-methylpyridin-3-amine: This forms when the diazonium salt reacts with water instead of the chloride ion. It is minimized by keeping the temperature low and ensuring a high concentration of chloride ions.[3]
-
Azo-coupled Dimers: These arise from the reaction of the diazonium salt with the electron-rich aromatic ring of the starting material or product. This is suppressed by adding the sodium nitrite solution slowly to the acidic amine solution, ensuring that the concentration of free nitrous acid and diazonium salt remains low at any given time.
A realistic yield for this type of transformation, when optimized, is in the range of 65-80%. Yields below this often point to specific, correctable issues in the reaction setup or workup.
Proposed Synthesis Pathway: Sandmeyer Reaction
The diagram below illustrates the conversion of 5-methylpyridine-2,3-diamine to the target compound.
A simplified representation of the Sandmeyer reaction pathway.
Detailed Experimental Protocol
This protocol is a baseline procedure. Optimization may be required based on laboratory-specific conditions and equipment.
Step 1: Diazotization
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-methylpyridine-2,3-diamine (1.0 eq).
-
Add concentrated hydrochloric acid (4.0 eq) and water, ensuring the starting material is fully dissolved and protonated.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
Step 2: Sandmeyer Reaction (Chlorination)
-
In a separate beaker, dissolve copper(I) chloride (1.3 eq) in concentrated hydrochloric acid (2.0 eq).
-
Add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution portion-wise. Vigorous nitrogen evolution will be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Basify the mixture to a pH of 8-9 using a cold aqueous solution of sodium hydroxide or sodium carbonate. Perform this step in an ice bath as it is exothermic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Troubleshooting decision workflow for the synthesis.
Q: My yield is very low, and I noticed significant gas evolution even before adding the copper catalyst. What went wrong?
A: This strongly indicates premature decomposition of your diazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group, and the salt is only metastable at low temperatures.[3] If the temperature of the diazotization reaction rises above 5-10 °C, the salt will rapidly decompose, releasing nitrogen gas and primarily forming the undesired 2-hydroxy-5-methylpyridin-3-amine upon reaction with water.
Corrective Actions:
-
Improve Temperature Monitoring: Ensure your thermometer is correctly placed to measure the internal reaction temperature, not the bath temperature.
-
Enhance Cooling: Use an ice-salt or ice-acetone bath for more effective cooling.
-
Control Reagent Addition: Add the sodium nitrite solution very slowly (dropwise) to prevent localized heat generation from the exothermic reaction.
Q: The reaction is complete, but my final product is a dark, tarry substance that is difficult to purify. What is the cause?
A: The formation of dark, polymeric materials often points to azo-coupling side reactions. This occurs when the electrophilic diazonium salt attacks an electron-rich aromatic ring (like your starting material or product) instead of being displaced by the chloride.
Corrective Actions:
-
Ensure Sufficient Acid: Use at least 3-4 equivalents of acid. This fully protonates the amino groups on the aromatic rings, deactivating them towards electrophilic attack by the diazonium salt.
-
Maintain Low Diazonium Concentration: As mentioned previously, slow, dropwise addition of sodium nitrite ensures that the standing concentration of the diazonium salt is kept to a minimum, reducing the probability of these bimolecular side reactions.
Q: After workup, I have a significant amount of starting material left, even though I used a stoichiometric amount of sodium nitrite. Why?
A: This suggests an issue with either the diazotization or the copper-catalyzed step.
-
Ineffective Diazotization: Nitrous acid (formed from NaNO₂ and HCl) is unstable. If your sodium nitrite solution was prepared too far in advance or if the reaction was not sufficiently acidic, the nitrous acid may have decomposed before it could react with the amine.
-
Inactive Catalyst: Copper(I) chloride is susceptible to air oxidation to copper(II), which is not an effective catalyst for the Sandmeyer reaction.[1] An inactive catalyst will lead to incomplete conversion of the diazonium salt to the final product.
Corrective Actions:
-
Fresh Reagents: Always use a freshly prepared solution of sodium nitrite.
-
Catalyst Quality: Use fresh, high-purity copper(I) chloride. If it appears greenish (indicating Cu(II) contamination), it should be purified before use.
Optimizing Reaction Conditions
The following table summarizes key parameters and their expected impact on reaction outcomes, based on established principles of the Sandmeyer reaction.[4][5]
| Parameter | Condition A (Suboptimal) | Condition B (Optimal) | Expected Outcome |
| Temperature | 10-15 °C | 0-5 °C | Higher temperatures lead to diazonium salt decomposition and increased phenolic byproducts, lowering yield.[3] |
| Acid (HCl) eq. | 2.0 eq | 4.0 eq | Insufficient acid leads to incomplete protonation and increased azo-coupling side products.[4] |
| NaNO₂ Addition | Rapid (5 mins) | Slow (30-45 mins) | Rapid addition causes temperature spikes and high diazonium concentration, leading to side reactions. |
| CuCl Catalyst | Old, slightly green | Fresh, white/pale | An oxidized (inactive) catalyst will result in an incomplete reaction and recovery of starting material or diazonium decomposition products.[1] |
References
- Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
- CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents. (n.d.).
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. (n.d.).
-
Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Lévesque, F., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
- EP 0609811 A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine - Google Patents. (n.d.).
- EP 1064265 B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - Google Patents. (n.d.).
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).
-
ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives - Dissertation. (n.d.). Retrieved January 12, 2026, from [Link]
-
Adding Nucleophiles to Aromatics: Intro, Sandmeyer Reaction, + Making Diazonium Ions from Amines - YouTube. (2023, May 8). Retrieved January 12, 2026, from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Purification of Crude 2-Chloro-5-methylpyridin-3-amine by Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 2-Chloro-5-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful isolation of this key chemical intermediate. While direct, peer-reviewed purification protocols for this specific molecule are not extensively detailed in publicly available literature, this document is built upon established principles of purifying substituted aminopyridines and leverages data from closely related analogs to ensure a high degree of scientific validity and practical utility.
I. Foundational Principles: Understanding the Molecule's Chromatographic Behavior
This compound is a substituted pyridine with several key structural features that dictate its behavior during chromatographic purification. The basic nitrogen of the pyridine ring and the primary amine at the 3-position can interact strongly with the acidic silanol groups of standard silica gel stationary phases. This interaction is a primary cause of common purification issues such as peak tailing and poor recovery. The chloro and methyl substituents also influence the molecule's polarity and solubility. A thorough understanding of these properties is crucial for developing an effective purification strategy.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the purification of this compound via column chromatography and provides actionable solutions.
Issue 1: Significant Peak Tailing in Column Chromatography
Question: My product is eluting as a broad, tailing peak on my silica gel column, leading to poor separation from impurities. What is causing this and how can I fix it?
Answer: Peak tailing with aminopyridines on silica gel is a frequent challenge. The primary cause is the strong interaction between the basic amine groups and acidic silanol groups on the silica surface. This leads to a non-uniform elution front.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to compete with your product for binding to the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase. This is a highly effective and common practice for aminopyridine purification.
-
Ammonia in Methanol: For more polar solvent systems, using a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) as a polar modifier can also be effective.
-
-
Dry Loading: Instead of loading your sample dissolved in a small amount of the mobile phase ("wet loading"), consider "dry loading." This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column. This can lead to a more uniform application of the sample and sharper peaks.
Issue 2: Poor Separation of Closely Eluting Impurities
Question: I am struggling to separate my target compound from an impurity with a very similar Rf value on the TLC plate. How can I improve the resolution?
Answer: Achieving good separation of closely related impurities requires careful optimization of the mobile phase.
Solutions:
-
Systematic Solvent Screening (TLC): Before committing to a column, perform a thorough solvent screen using Thin Layer Chromatography (TLC).
-
Start with a common solvent system like ethyl acetate/hexanes or dichloromethane/methanol.
-
Gradually adjust the polarity to achieve an Rf value for your target compound of approximately 0.2-0.4.
-
If separation is still poor, try different solvent systems that offer alternative selectivities (e.g., acetone/hexanes, or a ternary system like ethyl acetate/hexanes/methanol).
-
-
Isocratic vs. Gradient Elution:
-
For flash chromatography, a shallow solvent gradient can often improve separation compared to an isocratic elution.
-
If using manual column chromatography, carefully collecting small fractions during an isocratic elution can allow for the isolation of the pure compound from the mixed fractions.
-
Issue 3: Low Recovery of the Product from the Column
Question: After running my column, I have a significantly lower yield of my purified product than expected. Where could my compound be going?
Answer: Low recovery can be due to several factors, including irreversible binding to the stationary phase or degradation on the column.
Solutions:
-
Stationary Phase Deactivation: If you suspect strong, irreversible binding, deactivating the silica gel can be beneficial. This can be achieved by pre-treating the silica with a solution of your mobile phase containing the basic modifier (e.g., 1% TEA in ethyl acetate/hexanes) before packing the column.
-
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for basic compounds.
-
Reversed-Phase Chromatography (C18): For more polar aminopyridines, reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile and water (often with a buffer like 0.1% formic acid or 10 mM ammonium acetate) can be a viable option, particularly for purity analysis by HPLC.
-
Issue 4: The Compound Appears to be Degrading on the Column
Question: My TLC analysis of the collected fractions shows new, unexpected spots that were not present in the crude material. Is my compound decomposing?
Answer: Some aminopyridines can be sensitive to the acidic nature of silica gel.
Solutions:
-
2D TLC Analysis: To confirm instability on silica, you can perform a 2D TLC.
-
Spot your crude material in one corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Dry the plate, rotate it 90 degrees, and develop it again in the same eluent.
-
If the compound is stable, all spots will appear on the diagonal. Any spots appearing below the diagonal indicate degradation products.
-
-
Minimize Residence Time: Use flash chromatography with a higher flow rate to minimize the time your compound spends on the column.
-
Alternative Purification Methods: If the compound is highly unstable on silica, consider alternative purification methods such as recrystallization or acid-base extraction.
III. Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system that provides good separation and an Rf of ~0.2-0.4 for this compound. A good starting point is a mixture of ethyl acetate and hexanes.
-
Crucially, add 0.5-1% triethylamine to the chosen solvent system to prevent peak tailing.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel using the selected mobile phase.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent to ensure complete dissolution) and carefully apply it to the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the chosen mobile phase, collecting fractions.
-
Monitor the elution of your compound using TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purity Assessment by HPLC
For high-purity applications, HPLC analysis is recommended.
-
Column: A standard C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water is common. To ensure good peak shape for this basic compound, the use of a buffer is advisable. A volatile buffer such as 0.1% formic acid or 10 mM ammonium acetate in both the aqueous and organic phases is recommended, especially if the analysis is coupled with mass spectrometry.
-
Detection: UV detection at an appropriate wavelength.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization to purify this compound?
A1: Recrystallization can be an excellent purification method if a suitable solvent system can be found. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a compound with the polarity of an aminopyridine, consider polar protic solvents (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., acetonitrile, ethyl acetate). A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often required. It is essential to perform small-scale solvent screening tests first.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities will largely depend on the synthetic route used. Common impurities in the synthesis of related aminopyridines can include:
-
Starting materials from incomplete reactions.
-
Isomeric byproducts from non-selective reactions.
-
Over-chlorinated or under-chlorinated analogs.
-
Products of side reactions, such as hydrolysis or oxidation.
Q3: Is this compound stable to air and light?
A3: Many aminopyridines can be sensitive to air and light, leading to discoloration over time. It is good practice to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Q4: Can I use an acid-base extraction as a preliminary purification step?
A4: Yes, acid-base extraction can be a very effective initial purification step. Due to the basic nature of the amine groups, your compound can be protonated and extracted into an acidic aqueous phase (e.g., dilute HCl), leaving non-basic organic impurities behind in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH or NaHCO3) will deprotonate your compound, allowing it to be extracted back into an organic solvent.
V. Visual Workflows and Data
Troubleshooting Logic for Poor Chromatographic Separation
Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Typical Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes | 10:90 to 50:50 | A good first choice for many compounds of intermediate polarity. |
| Dichloromethane / Methanol | 99:1 to 90:10 | Suitable for more polar compounds. |
| Acetone / Hexanes | 10:90 to 40:60 | Offers different selectivity compared to ethyl acetate. |
Note: For all solvent systems, the addition of 0.5-1% triethylamine is strongly recommended to improve peak shape.
VI. References
-
BenchChem. (2025). Technical Support Center: Enhancing the Purity of 2-Chloro-5-methylpyridine-3,4-diamine Derivatives.
Technical Support Center: Synthesis of 6-Amino-5-chloro-3-picoline
Welcome to the technical support center for the synthesis of 6-Amino-5-chloro-3-picoline (also known as 2-Amino-5-chloro-3-methylpyridine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the purity and yield of your product.
I. Overview of Synthetic Strategies & Common Side Products
The synthesis of 6-Amino-5-chloro-3-picoline is a critical step in the production of various pharmaceuticals and agrochemicals.[1][2] The primary synthetic routes involve the amination of a pre-functionalized picoline ring. However, these reactions are often accompanied by the formation of several side products that can complicate purification and reduce overall yield. Understanding the mechanistic origins of these impurities is the first step toward mitigating their formation.
The most common strategies for the synthesis of 6-Amino-5-chloro-3-picoline include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method involving the reaction of a di-halogenated picoline, such as 5,6-dichloro-3-picoline, with an ammonia source.
-
Chichibabin Amination: This classic reaction involves the direct amination of a pyridine ring using sodium amide.[3][4][5][6]
-
Buchwald-Hartwig Amination: A modern palladium-catalyzed cross-coupling reaction that offers a versatile and efficient route to aryl amines.[7][8][9][10][11]
Each of these methods has its own set of potential side reactions. This guide will focus on troubleshooting the formation of the most common impurities.
Diagram: Common Synthetic Pathways and Potential Side Products
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 3. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 4. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Stability issues of 2-Chloro-5-methylpyridin-3-amine in solution
Technical Support Center: 2-Chloro-5-methylpyridin-3-amine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The guidance provided herein is based on fundamental principles of heterocyclic and aromatic amine chemistry, offering both troubleshooting solutions and preventative strategies.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes, diagnostic steps, and corrective actions.
Issue 1: My solution of this compound is turning yellow, brown, or black over time.
Q: We dissolved a freshly opened bottle of this compound in DMSO for our screening library, but the solution has developed a significant brown color after just a few days on the benchtop. What is causing this discoloration, and is the compound degraded?
A: This is the most frequently reported issue and is characteristic of aromatic amine instability.
-
Primary Cause: Oxidation. The discoloration is almost certainly due to the oxidation of the 3-amino group. Aromatic amines are highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ion contaminants. This oxidation leads to the formation of highly conjugated, colored polymeric species, often via radical mechanisms. While the core scaffold may still be largely intact initially, the presence of these colored impurities can interfere with assays and indicates the onset of significant degradation.
-
Troubleshooting & Resolution Workflow:
Caption: Troubleshooting workflow for solution discoloration.
-
Detailed Experimental Protocol: Preparation of a Stabilized Stock Solution
-
Solvent Selection & Preparation:
-
Choose a high-purity, anhydrous-grade solvent (e.g., DMSO, DMF, Dioxane).
-
Crucial Step: If using ethers like THF or Dioxane, ensure they are peroxide-free. Peroxides will aggressively oxidize the amine. Use a fresh, sealed bottle or test for peroxides.
-
Degas the solvent prior to use by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
-
Weighing and Dissolution:
-
Perform all manipulations under a gentle stream of inert gas.
-
Weigh the solid this compound quickly and transfer it to your storage vessel (e.g., an amber glass vial with a PTFE-lined cap).
-
Add the degassed solvent via a cannula or a syringe to the desired concentration.
-
Sonicate briefly if necessary to fully dissolve.
-
-
Storage:
-
Blanket the headspace of the vial with inert gas before sealing the cap tightly.
-
Wrap the vial in aluminum foil for additional light protection.
-
Store the solution at the recommended temperature (see FAQs below). For long-term storage, -20°C or -80°C is advisable.
-
-
Issue 2: My analysis (LC-MS, NMR) shows unexpected peaks that are not present in the starting material.
Q: I ran an LC-MS analysis on my reaction mixture and see a peak with a mass that doesn't correspond to any of my expected products or starting materials. Could it be a degradation product of this compound?
A: Yes, besides oxidation, other degradation pathways can occur depending on the solution's environment (solvent, pH, nucleophiles).
-
Potential Degradation Pathways:
-
Hydrolysis: In the presence of water (especially under non-neutral pH), the chloro group at the 2-position can undergo nucleophilic aromatic substitution to be replaced by a hydroxyl group (-OH). The pyridine ring is somewhat activated for this substitution due to the electron-withdrawing nature of the ring nitrogen.[1]
-
Solvent Adducts: Nucleophilic solvents (e.g., methanol) or reagents can potentially displace the chloro group.
-
Dimerization/Oligomerization: The amine group of one molecule could potentially attack the activated 2-position of another, leading to dimers or larger oligomers, especially at elevated temperatures.
-
-
Diagnostic Approach:
Caption: Potential degradation pathways and resulting products.
-
Data Interpretation Table:
| Potential Degradation Product | Chemical Change | Expected Mass Shift (Δm/z) | Likely Cause |
| 2-Hydroxy-5-methylpyridin-3-amine | Substitution of -Cl with -OH | -18.45 (¹²C⁶H⁷N²O - ¹²C⁶H⁷³⁵ClN²) | Presence of water; acidic or basic conditions. |
| Dimerization Product | Intermolecular C-N bond formation | +107.12 (Loss of HCl, addition of C₆H₆ClN) | High concentration; elevated temperature. |
| Solvent Adduct (e.g., Methoxy) | Substitution of -Cl with -OCH₃ | -4.48 (from Methanol) | Reaction in alcohol solvents, potentially with base. |
-
Preventative Measures:
-
Use anhydrous solvents and reagents for all reactions.
-
Maintain a neutral pH unless your reaction chemistry requires otherwise. Buffer the solution if necessary.
-
Avoid unnecessarily high temperatures. If heating is required, conduct it under an inert atmosphere for the minimum time necessary.
-
Run a control reaction with the solvent and this compound alone under the same conditions to isolate degradation from reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound? A: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or refrigerated storage (2-8°C) is ideal. Keeping it under an inert atmosphere (argon or nitrogen) will further prolong its shelf life by preventing slow oxidation.
Q2: Which solvents are most suitable for preparing stock solutions, and are there any I should avoid? A:
-
Recommended: High-purity, anhydrous aprotic solvents like DMSO and DMF are excellent choices for creating high-concentration stock solutions for screening and general use. Anhydrous Acetonitrile (ACN) and THF (peroxide-free) are also suitable.
-
Use with Caution: Protic solvents like methanol, ethanol, and water can be used for immediate applications, but are not recommended for long-term storage. The presence of a protic solvent, especially with trace impurities, increases the risk of hydrolysis of the C-Cl bond.
-
Avoid: Avoid solvents with known impurities like trace acids, metals, or peroxides. Do not use low-purity technical grade solvents for preparing stock solutions.
Q3: How does solution pH affect the stability of this compound? A: The pH of the solution can have a significant impact. The molecule has two basic centers: the pyridine ring nitrogen and the 3-amino group.
-
Acidic Conditions (pH < 5): The pyridine nitrogen and the amino group will be protonated. Protonation of the amino group can actually protect it from oxidation. However, strongly acidic conditions may accelerate hydrolysis of the chloro group.
-
Neutral Conditions (pH ≈ 7): This is generally the safest range, though oxidation by dissolved oxygen is still a primary concern.
-
Basic Conditions (pH > 8): Strongly basic conditions can deprotonate the amino group, potentially increasing its susceptibility to oxidation. Furthermore, high concentrations of strong nucleophiles like hydroxide can promote nucleophilic aromatic substitution of the chloride.
Q4: My experiment requires heating the solution. What is the thermal stability of this compound? A: While specific thermal degradation data is not readily available, related aminopyridines are generally stable at moderate temperatures for short periods. However, prolonged heating (>80-100°C), especially in solution and in the presence of oxygen or other reagents, will likely accelerate all degradation pathways mentioned above (oxidation, hydrolysis, dimerization). If heating is necessary, it is critical to do so under a robust inert atmosphere (e.g., in a sealed vial with an argon headspace) and for the shortest duration possible.
References
- Benchchem:Essential Safety and Operational Guide for 2-Chloro-5-methylpyridine-3,4-diamine. This guide, while for a related compound, provides relevant handling procedures such as working in a fume hood and using PPE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFToFr1pm-90KNoMyNcfsL6L8_kKylv0Gwt4sdDel-JQaWB8oRZ15a63wRf4udiE_Z6mIbhyAYsA_CEhh-s7T5z_uYyTob6X2Oo2X-LhcgZRYwMnkA1oCI7wkuVJLgQ6nCfKbc3zDEjhzkonORWYj1Kem7RY2EbMIlGDWqsiVn00HgtguQ262HHMjKFquvaJdR3gimFwWb8HROHGvYyFVisI2PxDLtr4ztC0eSRdQ==]
- Benchchem:Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. This document discusses the electronic effects of substituents on the pyridine ring, which is foundational to understanding reactivity and stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP6JtAm_wNfhAQqMiCko7GoKm51d1p2zOM0WkVDBYYhMmOBB6ieBPQvuyZ_bH0vL5WexGbmzckojYx55fjvPPd_aYqNxxhDx6N0LGflJZDX2GswO1-TclafwH7LSNNn941ONanhhIKy9Hcxh3zuV2m7wP73-Hpxa9ljwImWsKZCvOdkCjVKIo-MXQcgx0Bgrlrf8ewB1_naZH6WtPgv5wYy8_huxTwgAq2xxsW7vQLAj-Yy4hvrogbyskFA2s=]
- Chem-Impex:2-Amino-3-chloro-5-methylpyridine. This product page notes the general stability and reactivity of a similar compound, highlighting its utility as a building block. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrLgxByYnwoORQUPhhfjzNmBKHAggPhslZVYYsAI2_7Ns4JPn1LPteETruczdPak-0CQ7nxBCDBaLXxYgfnWpP0gK3i0QwY04H4XB20guaEfmaC29YqcccqvjHtOnuM6OQllM=]
- Jubilant Ingrevia:Safety Data Sheet. Provides general handling and storage advice for a related chloropyridine, such as storing at ambient temperature in a dry, ventilated place. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU_6bFlbT8SCPyRdYXVx7bG2fxnrnhsWpGOW_g12acSOAns8swkqspFHlZvlwpPVxm2CtKIKS0C6RlKRiynyh6FsQrbgyrLexli1doC-7MQrVM-ibf9Eo_Qb4FuQNOfOpwpxLGv8INoB_RqGHAIe2GfqnLsP4f8J6hx3ut2dNiWKOtD4XRSGKBciW3EVxA2C9qaI6WOdaW12rgzRWREgi9wHAXzfo0]
- Echemi:2-Amino-3-Chloro-5-Methylpyridine. This product page includes handling information, recommending storage in a dry, cool, and well-ventilated place. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWjCeXIsjMEg-REruxYO_fz3S2-a4r7rnDaL1H2_k5egRXnAP5JKRAAT3My55dhw_yPrjrhzXWTl8L3S1ihq9V83LPMbzxRRb8HDzq6qVSJFkGj9PGBQErBjVhmZyXoamdeLJ50kaF6UYmQzC5g9_fylB2-_jY1XcI2saJGlgPmS4bZK37saCPScL3pwU=]
- NIH PMC:Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. This review discusses the fundamental electronic properties and reactivity of the pyridine ring. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10218844/]
- Wikipedia:Pyridine. This article provides a comprehensive overview of pyridine's structure, electronic properties, and reactivity, including its susceptibility to nucleophilic substitution. [URL: https://en.wikipedia.org/wiki/Pyridine]
- JSciMed Central:Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). This article details the electronic structure and reactivity of pyridine, explaining its behavior with electrophiles and nucleophiles. [URL: https://www.jscimedcentral.com/Chemistry/chemistry-10-1063.pdf]
- NIH PMC:Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. This study outlines analytical techniques for identifying amine degradation products, relevant for diagnosing stability issues. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4157475/]
- Tokyo Chemical Industry:2-Amino-3-chloro-5-methylpyridine. Product information that recommends storage in a cool and dark place. [URL: https://www.tcichemicals.com/IN/en/p/A1887]
- SciSpace:Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. This paper describes experimental setups and analytical methods (GC-MS, LC-MS) for studying the thermal degradation of amines in solution. [URL: https://typeset.io/papers/thermal-degradation-of-aqueous-2-aminoethylethanolamine-in-20q3m32l]
Sources
Technical Support Center: Aminolysis of 2-Chloro-5-methylpyridine
Welcome to the technical support center for the aminolysis of 2-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges encountered during the synthesis of 2-amino-5-methylpyridine derivatives through a detailed question-and-answer format, providing in-depth explanations, actionable troubleshooting steps, and validated protocols.
The aminolysis of 2-chloro-5-methylpyridine is a crucial reaction for introducing a nitrogen-containing functional group onto the pyridine ring, a common scaffold in pharmaceuticals and agrochemicals.[1] This transformation can be primarily achieved through two powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods depends on the nucleophilicity of the amine, the desired reaction conditions, and the functional group tolerance of the substrates.
This guide is structured to help you diagnose and resolve issues related to low reaction yield, side product formation, and other experimental hurdles for both SNAr and Buchwald-Hartwig methodologies.
Frequently Asked Questions & Troubleshooting Guides
I. Low Reaction Yield or No Reaction
Question 1: My aminolysis of 2-chloro-5-methylpyridine is resulting in low to no product. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in the aminolysis of 2-chloro-5-methylpyridine is a common issue that can stem from several factors related to the chosen synthetic route. The electron-donating nature of the methyl group at the 5-position deactivates the pyridine ring towards nucleophilic attack, making this substrate inherently less reactive than unsubstituted 2-chloropyridine in SNAr reactions.[2] For Buchwald-Hartwig amination, the C-Cl bond activation is often the rate-limiting step.[3]
Here’s a breakdown of potential causes and troubleshooting strategies for both SNAr and Buchwald-Hartwig approaches:
The SNAr pathway involves the direct attack of the amine nucleophile on the carbon bearing the chlorine atom, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is key to the reaction's success.
Initial Checks & Key Considerations:
-
Insufficient Activation: The pyridine ring is naturally electron-deficient, which facilitates nucleophilic attack. However, the methyl group at the 5-position is electron-donating, which counteracts this effect and slows down the reaction. SNAr reactions on 2-chloro-5-methylpyridine often require more forcing conditions compared to pyridines bearing electron-withdrawing groups.[2][5]
-
Nucleophile Strength: A sufficiently strong nucleophile is required to attack the electron-rich carbon center. Primary and secondary aliphatic amines are generally more nucleophilic than aromatic amines. For less nucleophilic amines, a stronger base is needed to generate a more potent anionic nucleophile.[5]
-
Leaving Group Ability: While chlorine is a viable leaving group for SNAr on activated pyridines, its departure can be slow on deactivated systems. For pyridines, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[5]
-
Reaction Conditions: Temperature and solvent play a critical role. High temperatures are often necessary to overcome the activation energy barrier.[5] Polar aprotic solvents are preferred as they can solvate the Meisenheimer complex and do not protonate the nucleophile.[6]
Troubleshooting Steps for SNAr:
-
Increase Reaction Temperature: Gradually increase the temperature of the reaction. For challenging substrates like 2-chloro-5-methylpyridine, temperatures in the range of 100-180 °C may be required, sometimes in a sealed tube or under microwave irradiation to reach higher temperatures and pressures safely.[7]
-
Optimize the Solvent: Switch to a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at stabilizing the charged intermediate.[7] Be aware that DMF can decompose at high temperatures to generate dimethylamine, which could act as a competing nucleophile.[7]
-
Use a Stronger Base: If you are using a primary or secondary amine, the addition of a strong, non-nucleophilic base like NaH, KHMDS, or NaOtBu can deprotonate the amine, significantly increasing its nucleophilicity. Use stoichiometric amounts of the base to generate the corresponding amide in situ.
-
Consider a Phase-Transfer Catalyst: For reactions in biphasic systems or with solid-liquid phases, a phase-transfer catalyst like a quaternary ammonium salt (e.g., TBAB) can help shuttle the nucleophile to the substrate.
-
Activate the Pyridine Ring: If possible, consider modifying the substrate to include an electron-withdrawing group to enhance reactivity. While this changes the molecule, it is a fundamental strategy for facilitating SNAr.[2]
The Buchwald-Hartwig amination is a powerful alternative, especially for less reactive aryl chlorides and a broader range of amines. This palladium-catalyzed cross-coupling reaction involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9]
Initial Checks & Key Considerations:
-
Catalyst System Integrity: The choice of palladium source and ligand is critical for the challenging activation of the C-Cl bond.[3]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. The reaction must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Purity of Reagents and Solvents: Water and other protic impurities can interfere with the catalytic cycle and hydrolyze the base. Use dry, degassed solvents and ensure reagents are anhydrous.[3]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and outcome.[3]
Troubleshooting Steps for Buchwald-Hartwig Amination:
-
Screen Palladium Catalysts and Ligands:
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources, pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) often provide more consistent results by forming the active Pd(0) species more cleanly.[3]
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds. Bulky, electron-rich phosphine ligands are essential. Consider sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos.[3][10] Josiphos-type ligands have also shown high reactivity for chloropyridines.[10]
-
-
Optimize the Base:
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for these reactions.[3]
-
Weaker Bases: If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system (e.g., a more electron-rich ligand) and higher temperatures.[3]
-
-
Increase Catalyst Loading: For a challenging substrate like 2-chloro-5-methylpyridine, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[3]
-
Elevate the Temperature: These reactions often require elevated temperatures, typically in the 80-120 °C range, to facilitate the difficult oxidative addition of the C-Cl bond.[3]
-
Solvent Choice: Anhydrous, degassed solvents such as toluene, 1,4-dioxane, or THF are commonly used.[3]
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
II. Side Product Formation
Question 2: I am observing significant side products in my reaction. What are they and how can I minimize them?
Answer:
The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired product. The types of side products observed will depend on the reaction conditions and the chosen synthetic route.
-
Hydrolysis: Traces of water in the reaction mixture, especially at high temperatures and in the presence of a base, can lead to the hydrolysis of 2-chloro-5-methylpyridine to form 5-methyl-2-pyridone.[7]
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry the starting materials if necessary.
-
-
Dimerization: In some cases, the aminated product can act as a nucleophile and react with another molecule of 2-chloro-5-methylpyridine, leading to dimer formation. This is more likely with primary amines where the product is a secondary amine.
-
Solution: Use a slight excess of the amine nucleophile (1.1-1.5 equivalents) to favor the desired reaction. Adding the 2-chloro-5-methylpyridine slowly to the reaction mixture containing the amine can also minimize this side reaction.
-
-
Reaction with Solvent: As mentioned, solvents like DMF can decompose at high temperatures to produce dimethylamine, which can then react with the starting material.[7]
-
Solution: If you suspect this is occurring, switch to a more thermally stable solvent like DMSO or NMP.
-
-
Hydrodehalogenation: This is a common side reaction where the chlorine atom is replaced by a hydrogen, yielding 5-methylpyridine. This occurs when the reductive elimination of the desired product is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace water.[3]
-
Solution:
-
Ligand Choice: Use bulky, electron-rich ligands that promote rapid reductive elimination.
-
Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[3]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[3]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[3]
-
-
-
Homocoupling of Amines: The oxidative coupling of two amine molecules can sometimes occur, especially with anilines.
-
Solution: This is often a sign of an inefficient catalytic cycle. Re-evaluating the ligand and reaction temperature may be necessary.
-
-
Formation of Phosphine Oxides: The phosphine ligands can be oxidized if there are traces of oxygen in the reaction, leading to catalyst deactivation and incomplete conversion.
-
Solution: Ensure a rigorously inert atmosphere is maintained throughout the reaction. Use degassed solvents.
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Reaction Type | Likely Cause | Mitigation Strategy |
| 5-methyl-2-pyridone | SNAr | Presence of water | Use anhydrous reagents and solvents. |
| Dimerized Product | SNAr | Product acts as a nucleophile | Use a slight excess of the amine; slow addition of the electrophile. |
| N,N-dimethyl-5-methylpyridin-2-amine | SNAr | DMF decomposition at high temp. | Use a more stable solvent like DMSO or NMP. |
| 5-methylpyridine | Buchwald-Hartwig | Hydrodehalogenation | Use bulky ligands, pure anhydrous base, excess amine, and strictly dry conditions.[3] |
| Azo-dimers (from anilines) | Buchwald-Hartwig | Amine homocoupling | Optimize ligand and reaction temperature. |
| Phosphine Oxide | Buchwald-Hartwig | Oxidation of ligand | Maintain a strict inert atmosphere. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific amine.
Protocol 1: General Procedure for SNAr with an Aliphatic Amine
This protocol is suitable for a relatively nucleophilic aliphatic amine.
Materials:
-
2-chloro-5-methylpyridine
-
Aliphatic amine (e.g., morpholine, piperidine) (1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
To a round-bottom flask or a sealable reaction tube, add 2-chloro-5-methylpyridine (1.0 eq), the aliphatic amine (1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to achieve a concentration of 0.5-1.0 M with respect to the 2-chloro-5-methylpyridine.
-
Stir the mixture at 120-150 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol uses a common catalyst system for the amination of aryl chlorides.
Materials:
-
2-chloro-5-methylpyridine
-
Amine (primary or secondary) (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 eq) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add 2-chloro-5-methylpyridine (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed toluene to achieve a concentration of 0.2-0.5 M.
-
Seal the Schlenk tube, and evacuate and backfill with inert gas (repeat three times).
-
Place the reaction tube in a preheated oil bath at 100-110 °C and stir vigorously.[11]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[11]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Overview
Caption: Comparison of SNAr and Buchwald-Hartwig Mechanisms.
References
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Fujita, T., & Oishi, T. (2016). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Advances, 6(73), 69251-69258. [Link]
- Gao, Y., et al. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Molecules, 27(15), 4998.
-
LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Advanced Synthesis & Catalysis, 355(11-12), 2269-2278. [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- Smith, K., & El-Hiti, G. A. (2011). Concerted Nucleophilic Aromatic Substitutions. Symmetry, 3(2), 205-227.
- Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Mancini, P. M. E., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (4), 523-527.
- BenchChem. (2025).
- Moody, C. J., & Roff, G. J. (2013). Amination of 2-halopyridines. Organic & Biomolecular Chemistry, 11(34), 5641-5649.
-
van der Vlugt, J. I., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12821-12829. [Link]
-
Powers, D. G., & Paquette, L. A. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(4), 2210-2216. [Link]
- Lewis Acids for the Activation of Pyridines for Further Functionalis
- van der Vlugt, J. I., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12821-12829.
- BenchChem. (2025). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. BenchChem.
- Singaram, B., et al. (2007). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. The Journal of Organic Chemistry, 72(16), 6213-6216.
- Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2021).
- Lipshutz, B. H., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(22), 5228-5234.
- Hein, J. E., & Glinkerman, C. M. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Reddit. (2024).
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile.
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
-
PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. PubChem. [Link]
- de la Torre, M. C., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(11), 3183.
- BenchChem. (2025). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers. BenchChem.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Fang, D. C., et al. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
-
PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. PubChem. [Link]
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
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Technical Support Center: Purification of 2-Chloro-5-methylpyridin-3-amine
Welcome to the technical support center for handling and purifying 2-Chloro-5-methylpyridin-3-amine (CAS: 34552-13-1). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this critical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.
Introduction: The Challenge of Purifying Substituted Aminopyridines
This compound is a substituted aminopyridine, a class of compounds known for its utility in pharmaceutical and agrochemical synthesis.[1] Its structure, featuring a basic amino group and a pyridine nitrogen atom, presents unique purification challenges. These basic centers can interact strongly with acidic media, including standard silica gel, leading to experimental difficulties such as poor separation and low recovery.[2] This guide provides a systematic approach to overcoming these issues.
Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of any successful purification strategy.
| Property | Value | Source |
| CAS Number | 34552-13-1 | |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.59 g/mol | |
| Appearance | Powder | |
| Melting Point | 86-91 °C | |
| Functional Groups | Amino, Chloro, Pyridine |
Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: What are the likely impurities in my crude this compound sample?
Answer: Impurities typically originate from the synthetic route. The synthesis of chloro-amino-pyridines can involve multiple steps, including chlorination and amination.[3][4] Consequently, impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be a precursor like 3-amino-5-methylpyridine.
-
Isomeric Byproducts: Chlorination of pyridine rings can sometimes lack perfect regioselectivity, leading to the formation of isomers with the chlorine or amine group at different positions.[3][5]
-
Polychlorinated Species: Over-chlorination can introduce additional chlorine atoms onto the pyridine ring, resulting in dichloro- or trichloro- byproducts.[3]
-
Reaction Reagents & Solvents: Residual solvents or coupling agents used during the synthesis.
Q2: I have a discolored, crude solid. Which purification method should I attempt first?
Answer: For solid organic compounds, recrystallization is almost always the most efficient first-line purification technique. It excels at removing small amounts of impurities from a large amount of material with minimal effort and cost. The key is to select a solvent in which the target compound is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.
-
Preparation: Place approximately 20-30 mg of your crude, dry solid into several small test tubes.[2]
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures) dropwise at room temperature. Observe if the solid dissolves. A good candidate solvent will not dissolve the compound at room temperature.
-
Heating: If the solid does not dissolve, gently heat the test tube while stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Observation: The ideal solvent is one from which your product crystallizes as a clean, well-formed solid, leaving the discoloration (impurities) in the solution (mother liquor).
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common when the solution is too concentrated or cools too quickly.
Troubleshooting Steps:
-
Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: This is critical. Allow the flask to cool gradually on the benchtop. Do not transfer it directly to an ice bath. Insulating the flask can help slow the cooling rate further.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.
Q4: Recrystallization failed to remove a key impurity. What is a more powerful purification technique?
Answer: When recrystallization is insufficient, column chromatography is the next logical step.[6] This technique separates compounds based on their differential partitioning between a stationary phase (usually silica gel or alumina) and a mobile phase (the eluent).
However, the basic nature of this compound requires special consideration. The amino group and pyridine nitrogen can bind strongly to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction causes significant peak tailing , leading to poor separation and low recovery.
Caption: Mechanism of peak tailing and its mitigation.
-
Stationary Phase: Use standard flash-grade silica gel (40-63 µm).
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to find a suitable eluent system. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[2]
-
Crucial Modification: To prevent peak tailing, add a small amount of a basic modifier to your chosen eluent. Typically, 0.5-1% triethylamine (Et₃N) is sufficient.
-
Column Packing: Pack the column with a slurry of silica gel in the modified mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry powder to the top of the packed column.
-
Elution & Collection: Begin eluting with the mobile phase, collecting fractions. Monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Q5: Is there a non-chromatographic method to remove neutral or acidic impurities?
Answer: Yes, an acid-base extraction is an excellent and scalable alternative or complementary step to chromatography. This technique leverages the basicity of your target compound to move it between aqueous and organic phases, leaving behind non-basic impurities.
Caption: Workflow for purification via acid-base extraction.
Q6: How can I definitively assess the purity of my final product?
Answer: A single method is often insufficient. A combination of techniques provides the most reliable assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of non-volatile compounds. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% formic acid) is a good starting point.[2][7] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information. The absence of signals corresponding to impurities is a strong indicator of high purity.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (86-91 °C) indicates high purity. Impurities tend to broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure sample should ideally show a single spot.
References
- BenchChem. Technical Support Center: Enhancing the Purity of 2-Chloro-5-methylpyridine-3,4-diamine Derivatives.
- Echemi. 2-Amino-3-Chloro-5-Methylpyridine.
- BenchChem. Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine.
-
PubChem. 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Available from: [Link]
- Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Dissertation.
- Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 243-248. Available from: [Link]
-
European Patent Office. EP 0609811 A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine. Available from: [Link]
- Google Patents. CN102924370A - 2-amino-5-methylpyridine preparation method.
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
-
Biocompare. Chromatography and Separation. Available from: [Link]
-
Sihauli Chemicals Pvt Ltd. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Available from: [Link]
- BenchChem. A Comparative Guide to Purity Assessment of 2-Amino-5-chloro-2'-fluorobenzophenone.
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Technical Support Center: Navigating the Scale-Up of 2-Chloro-5-methylpyridin-3-amine Reactions
An in-depth guide by a Senior Application Scientist
Introduction: 2-Chloro-5-methylpyridin-3-amine is a highly versatile heterocyclic building block, pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its unique electronic and structural features, however, can present significant challenges when transitioning from bench-scale synthesis to pilot or manufacturing scale. This technical support guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the scale-up of reactions involving this intermediate. The following question-and-answer format is designed to directly address specific problems faced by researchers and process chemists, explaining the underlying causality and offering robust, actionable solutions.
Section 1: Foundational Knowledge & Safety Protocols
This section addresses the fundamental properties and handling requirements that are critical for successful and safe scale-up. Overlooking these basics is a common source of failure in process development.
Q1: What are the key physical and chemical properties of this compound that I must consider for scale-up?
A1: Understanding the physicochemical properties is paramount for designing a scalable process, particularly for operations like reaction setup, workup, and isolation. The compound is a solid at room temperature and possesses two basic nitrogen centers, which dictates its solubility and purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Scale-Up Implication |
| Molecular Formula | C₆H₇ClN₂ | Used for all stoichiometric calculations. |
| Molecular Weight | 142.59 g/mol [3] | Essential for accurate reagent charging. |
| Appearance | Light yellow to brown powder/crystal[4][5] | Color may vary with purity; darker color can indicate impurities. |
| Melting Point | 80-91 °C[3][6] | A wide melting range suggests impurities. Important for drying temperature control. |
| Boiling Point | ~231.6 °C (Predicted)[7] | Susceptible to decomposition at high temperatures; vacuum distillation is not ideal. |
| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, Toluene). Low solubility in non-polar solvents (e.g., hexanes). Protonated form is water-soluble. | Influences choice of reaction and crystallization solvents. Enables acid-base extraction for purification.[8] |
| pKa (Predicted) | Pyridine N: ~2.5, Amino N: ~4.5 | The amino group is the more basic site. Both can be protonated, which is key for extractive workups. |
Q2: What are the critical safety precautions when handling this compound at a larger scale?
A2: At scale, exposure risks and the consequences of accidents are magnified. Adherence to stringent safety protocols is non-negotiable. The compound is classified as harmful if swallowed and causes skin and eye irritation.[6][7]
Critical Scale-Up Safety Procedures:
-
Containment: Use a well-ventilated fume hood or a closed-system reactor to minimize inhalation exposure.[7][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat. For large-scale powder handling, consider respiratory protection like an N95 dust mask.[6]
-
Static Discharge: The fine powder can create a dust cloud. Ensure all equipment is properly grounded to prevent electrostatic discharge, which could be an ignition source.
-
Spill Management: Have a spill kit ready that is appropriate for solid chemical containment. Avoid generating dust during cleanup.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are the most common applications for this substrate.[10][11] However, they are sensitive to scale-up, where issues with mixing, heat transfer, and atmospheric control become more pronounced.
Q3: My Buchwald-Hartwig amination yield dropped significantly upon scale-up. What are the likely causes and how can I fix it?
A3: This is a classic scale-up problem for palladium-catalyzed reactions. The drop in yield is almost always due to catalyst deactivation or poor mass/heat transfer. The active Pd(0) catalyst is sensitive to oxygen, and maintaining a truly inert atmosphere in a large reactor is more challenging than in a small Schlenk flask.
Common Causes and Solutions:
-
Insufficient Inerting: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, rendering them inactive.
-
Solution: Employ a rigorous inerting protocol. For a large reactor, this involves multiple vacuum/nitrogen backfill cycles. Ensure a positive nitrogen pressure is maintained throughout the reaction. Use solvents that have been deoxygenated by sparging with nitrogen or argon for an extended period.
-
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and catalyst decomposition.
-
Solution: Use an appropriate impeller (e.g., pitched-blade turbine) and agitation speed to ensure good surface movement (a visible vortex) and bulk mixing. For thick slurries, consider an anchor stirrer.
-
-
Slow Reagent Addition: Adding reagents too quickly can cause dangerous exotherms and promote side reactions.
-
Solution: Add reagents, especially the base or liquid amines, subsurface via a dip tube over a controlled period to manage the reaction temperature and ensure immediate mixing.
-
-
Water Content: While some Buchwald-Hartwig protocols tolerate traces of water, excess water can lead to hydrodehalogenation of the starting material and other side reactions.
-
Solution: Use anhydrous solvents and ensure all reagents are dry. This is especially critical when using strong bases like sodium tert-butoxide.[12]
-
Workflow: Troubleshooting Low Yield in Large-Scale Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low cross-coupling yield.
Q4: I'm observing significant hydrodehalogenation (loss of chlorine) in my Suzuki reaction at scale. Why is this happening and how can I prevent it?
A4: Hydrodehalogenation is a common side reaction in Suzuki couplings, especially with electron-rich or sterically hindered substrates. It occurs when the oxidative addition complex reacts with a proton source before transmetalation can occur. This is often exacerbated by conditions that slow down the desired catalytic cycle.
Diagram: Desired Suzuki Cycle vs. Hydrodehalogenation Side Reaction
Caption: Competing pathways in Suzuki-Miyaura coupling reactions.
Mitigation Strategies:
-
Choice of Base: The base plays a crucial role. While strong bases can accelerate the reaction, they can also promote side reactions if not used correctly. An aqueous solution of a milder base like K₂CO₃ or K₃PO₄ is often preferred at scale as it provides a good balance of reactivity and selectivity.[12][13]
-
Solvent System: A biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is often beneficial. The aqueous phase contains the base and helps with the transmetalation step, while the product and catalyst reside in the organic phase.
-
Boronic Acid Quality: Boronic acids can degrade over time to form boroxines, which are less reactive. This can slow the transmetalation step, giving the hydrodehalogenation pathway more time to occur.
-
Solution: Use high-quality boronic acid or its more stable pinacol ester equivalent.[11]
-
-
Temperature Control: Running the reaction at the lowest effective temperature can often suppress side reactions. A temperature screen during process development is highly recommended.
Section 3: Purification and Isolation at Scale
Getting the reaction to work is only half the battle. Isolating the product with high purity and yield on a large scale requires a different set of considerations than bench-scale chromatography.
Q5: My product is difficult to crystallize, often oiling out or yielding impure material. How can I develop a robust, scalable crystallization protocol?
A5: "Oiling out" occurs when the product separates from the solution as a liquid phase instead of a solid crystalline phase, usually because the solution is too supersaturated or contains impurities that inhibit crystal lattice formation.
Protocol: Developing a Scalable Crystallization
-
Solvent Screening:
-
Identify a single solvent in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Alternatively, find a solvent pair: a "solvent" in which the product is very soluble and an "anti-solvent" in which it is poorly soluble.
-
-
Determine Supersaturation Conditions:
-
Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture) to achieve a clear solution.
-
If insoluble impurities are present, perform a hot filtration through a filter aid like Celite. This is critical at scale.
-
-
Controlled Cooling & Seeding:
-
Cool the solution slowly. Rapid cooling is a primary cause of oiling out and small, impure crystals. A programmed cooling ramp in a jacketed reactor is ideal.
-
Once the solution becomes slightly cloudy (the metastable zone), add a small amount of pure product ("seed crystals"). This provides a template for crystal growth and promotes the formation of a uniform, easily filterable solid.
-
-
Isolation and Washing:
-
Collect the crystals by filtration.
-
Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor containing impurities.[8] Do not use a solvent in which the product is highly soluble, as this will dissolve your product.
-
Q6: How can I efficiently remove residual palladium catalyst from my final product without resorting to large-scale column chromatography?
A6: Residual palladium is a major concern, especially for pharmaceutical intermediates, with strict regulatory limits (often <10 ppm). Column chromatography is generally not economically viable for large-scale manufacturing.
Table 2: Scalable Palladium Removal Techniques
| Method | Description | Advantages | Disadvantages |
| Activated Carbon | The crude product solution is stirred with activated carbon, which adsorbs the palladium. The carbon is then filtered off. | Inexpensive, readily available, effective for many Pd species. | Can sometimes adsorb the product, leading to yield loss. Requires screening of different carbon grades. |
| Palladium Scavengers | Thiol- or amine-functionalized silica gels or resins are added to the product solution. They selectively bind to palladium, and are then filtered off. | Highly selective for palladium, very effective at reaching low ppm levels. | More expensive than carbon. May require elevated temperatures for optimal performance. |
| Extractive Workup | An aqueous wash with a solution containing a chelating agent (e.g., thiourea, cysteine, dilute sodium sulfide) can extract palladium into the aqueous phase. | Can be integrated into the reaction workup. Cost-effective. | May not be sufficient to reach very low ppm levels on its own. Requires careful pH control. |
| Recrystallization | In many cases, a well-developed crystallization protocol will effectively purge palladium into the mother liquor. | Highly effective if the palladium species is soluble in the mother liquor. No additional reagents needed. | May need to be combined with another method to meet strict limits. |
Recommended Strategy: A multi-pronged approach is often best. For example, perform an initial extractive wash, treat the organic layer with a scavenger or activated carbon, and then perform a final crystallization. This provides multiple, orthogonal purification steps to ensure robust palladium removal.
References
-
PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]
- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE IMINES. Heterocyclic Communications, 8(3), 243-248. Retrieved from [Link]
-
Dissertation. (n.d.). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-pyridylamine. Retrieved from [Link]
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Retrieved from [Link]
-
Hemamalini, M., & Fun, H. K. (2010). 2-Amino-5-methylpyridinium 3-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(3), o629. Retrieved from [Link]
-
ACS Publications. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
Chemdad. (n.d.). 2-AMINO-3-CHLORO-5-METHYLPYRIDINE. Retrieved from [Link]
- Google Patents. (n.d.). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
Sources
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- 2. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
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- 5. 2-AMINO-3-CHLORO-5-METHYLPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 5-甲基-3-氨基-2-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 2-Chloro-5-methylpyridin-3-amine Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-5-methylpyridin-3-amine. This guide is designed for researchers, chemists, and process development professionals. Here, we delve into the critical aspects of catalyst selection and reaction optimization for the regioselective amination of 2,3-dichloro-5-methylpyridine. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice required to navigate this challenging but essential transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound from 2,3-dichloro-5-methylpyridine?
The synthesis of this compound via C-N bond formation primarily relies on two well-established, metal-catalyzed cross-coupling reactions:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile and widely used method for forming C-N bonds.[1][2] It typically offers high yields and functional group tolerance under relatively mild conditions. The choice of palladium precursor and, critically, the phosphine ligand is essential for success.[3]
-
Ullmann Condensation (or Ullmann-type Reaction): This is a copper-catalyzed method. While historically requiring harsh conditions (high temperatures), modern advancements with specialized ligands have made it a viable alternative to palladium-catalyzed methods.[4][5] It can sometimes offer different selectivity or be more cost-effective.
A third, non-catalytic pathway to consider is Nucleophilic Aromatic Substitution (SNAr) . In some cases, particularly with electron-deficient pyridine rings, direct amination can occur without a metal catalyst, though this may lead to different regioselectivity.[6]
Q2: Why is regioselectivity a major challenge in this synthesis?
The starting material, 2,3-dichloro-5-methylpyridine, possesses two distinct chlorine atoms at the C-2 and C-3 positions. The electronic environment of the pyridine ring makes the C-2 position inherently more electron-deficient and thus more susceptible to nucleophilic attack.[6] This can lead to the formation of the undesired isomer, 3-chloro-5-methylpyridin-2-amine. Achieving selective amination at the C-3 position requires careful control over the reaction mechanism, which is dictated by the choice of catalyst system and conditions.
Q3: Which catalytic system, Palladium or Copper, is generally preferred?
The Buchwald-Hartwig (Palladium) system is often the first choice for this type of transformation due to its broad scope, high catalytic activity, and the extensive development of ligands that can precisely tune reactivity and selectivity.[7][8] Bulky, electron-rich biarylphosphine ligands are particularly effective at promoting the desired reaction while minimizing side products.[3]
Ullmann (Copper) systems can be effective but traditionally require higher reaction temperatures.[4] They may be considered when palladium-based catalysts fail, are cost-prohibitive, or if a different regioselectivity is observed.
The choice ultimately depends on substrate specifics, desired scale, and available resources. A comparative overview is presented below.
Table 1: Comparison of Catalytic Systems for Amination
| Feature | Buchwald-Hartwig (Palladium) | Ullmann Condensation (Copper) |
| Catalyst | Pd(0) or Pd(II) precursors | Cu(I) or Cu(II) salts, or Cu metal |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP)[3][9] | Diamines, phenanthrolines, amino acids[10] |
| Reaction Temp. | Mild to moderate (Room Temp. to ~120 °C) | Often high (>120 °C), though modern systems are milder[5] |
| Selectivity | Generally high; tunable with ligands | Can be effective; may differ from Pd systems |
| Substrate Scope | Very broad[2] | Good, but can be more limited for unactivated chlorides |
| Cost | Higher (precious metal catalyst and complex ligands) | Lower (more abundant metal) |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
A low yield is a common problem that can be traced back to several root causes, from catalyst activity to reaction conditions.
Q: My reaction shows a low conversion of the 2,3-dichloro-5-methylpyridine starting material. What should I check first?
A: Low conversion is often linked to an inactive catalyst or suboptimal reaction conditions.
-
Catalyst Inactivation: The Pd(0) active species is sensitive to oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are anhydrous and degassed.[2]
-
Incorrect Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOt-Bu) are highly effective but can be incompatible with sensitive functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures or longer reaction times.[7][11]
-
Insufficient Temperature/Time: If using a weaker base or a less reactive amine, the reaction may require more thermal energy. Incrementally increase the temperature (e.g., in 10 °C steps) or extend the reaction time, monitoring progress by TLC or LC-MS.[12]
Q: I am forming product, but the yield is poor, and I see significant byproduct formation. What are the likely side reactions?
A: Common side reactions include hydrodechlorination (replacement of Cl with H) or catalyst decomposition.
-
Hydrodechlorination: This occurs when the aryl halide is reduced instead of aminated. This can be promoted by moisture or certain bases. Ensure anhydrous conditions. Sometimes, switching the base from an alkoxide (like NaOt-Bu) to a carbonate (like Cs₂CO₃) can mitigate this issue.
-
Ligand Degradation/Catalyst Decomposition: At high temperatures, phosphine ligands can degrade, leading to the formation of inactive palladium black. If you observe this, consider using a more thermally stable ligand or lowering the reaction temperature. The use of pre-formed, air-stable palladium precatalysts can also improve catalyst longevity.[8]
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Issue 2: Poor Regioselectivity (Formation of 3-Chloro-5-methylpyridin-2-amine)
This is the most critical challenge. The formation of the undesired C-2 aminated isomer indicates that the reaction conditions favor either SNAr or a non-selective catalytic pathway.
Q: My main byproduct is the C-2 aminated isomer. How can I favor amination at the C-3 position?
A: To enhance C-3 selectivity, you must use a system where the catalytic cycle's regioselectivity overrides the inherent electronic preference of the pyridine ring.
-
Leverage Steric Hindrance with Ligands (Buchwald-Hartwig): The C-3 position is adjacent to the C-2 chlorine, making it more sterically hindered. Using a bulky phosphine ligand (e.g., XPhos, tBuBrettPhos) can disfavor the oxidative addition of the Pd(0) catalyst at the more crowded C-3 position is a concern, but ligands can also influence the electronics and subsequent steps. The key is that the ligand environment around the palladium center is the primary determinant of selectivity. By screening a panel of bulky biarylphosphine ligands, you can often identify one that promotes oxidative addition and subsequent amination preferentially at the C-3 position.[3][13]
-
Avoid SNAr Conditions: High temperatures in polar aprotic solvents (like DMF or DMSO) without a catalyst can promote SNAr, which will likely favor the more electronically activated C-2 position.[6] If you are using a catalytic system, ensure the catalyst is active. If the catalyst dies, the reaction may default to a thermal SNAr pathway.
-
Consider the Halogen Reactivity Difference: While both sites are chlorinated, in dihalopyridines with different halogens (e.g., chloro and iodo), palladium catalysts almost always favor oxidative addition at the more reactive C-I bond over the C-Cl bond.[11] While not directly applicable here, it underscores the principle that the catalyst's interaction with the C-X bond is a key control point.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig C-3 Amination
This protocol is a starting point and should be optimized for your specific amine.
Reagents & Equipment:
-
2,3-dichloro-5-methylpyridine
-
Amine (e.g., ammonia source like benzophenone imine, or a primary/secondary amine)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Phosphine Ligand (if not using a precatalyst)
-
Base (e.g., Sodium tert-butoxide, 1.5 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 2,3-dichloro-5-methylpyridine (1.0 equiv.), the palladium precatalyst (0.02 equiv.), and the base (1.5 equiv.).
-
Reagent Addition: Add the anhydrous, degassed solvent (to make a ~0.1 M solution) followed by the amine (1.2 equiv.).
-
Reaction: Seal the flask and heat the mixture in an oil bath to the desired temperature (start with 80-100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride and dilute with an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the this compound.[1]
References
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Wikipedia. (2023). Ullmann reaction.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Benchchem. (n.d.). 6-Chloro-5-methylpyridine-2,3-diamine.
- Chemistry LibreTexts. (2023).
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BYJU'S. (n.d.). Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References.
- MDPI. (2020).
- YouTube. (2025).
- Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183.
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem. (n.d.). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide.
- Google Patents. (n.d.).
- PubMed. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.
- PubMed. (2021). Palladium-Catalyzed C-H Amination/[2 + 3] or [2 + 4] Cyclization via C(sp3 or sp2)
- Sigma-Aldrich. (n.d.). 2,3-Dichloro-5-methylpyridine.
- Patsnap Eureka. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
- MDPI. (2020). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
- ResearchGate. (2003). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine.
- DSpace@MIT. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Royal Society of Chemistry. (2025). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines.
- PubMed Central. (n.d.).
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
- PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines [mdpi.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
Technical Support Center: Minimizing Byproduct Formation in Pyridine Halogenation Reactions
Introduction: The Challenge of Selective Pyridine Halogenation
Pyridine and its derivatives are fundamental scaffolds in a vast array of functional molecules, most notably in pharmaceuticals and agrochemicals. The introduction of a halogen atom onto the pyridine ring is a cornerstone transformation in synthetic organic chemistry, often paving the way for further functionalization through cross-coupling reactions. However, the intrinsic electronic properties of the pyridine ring pose a considerable challenge to achieving clean and selective halogenation.
Unlike electron-rich aromatic systems such as benzene, the pyridine ring is electron-deficient due to the inductive effect of the electronegative nitrogen atom. This deactivation renders the ring less susceptible to electrophilic aromatic substitution (EAS), the classical method for halogenating arenes. Consequently, chemists often resort to forcing conditions, which can inadvertently promote a cascade of side reactions, leading to the formation of complex and difficult-to-separate byproduct mixtures.
This technical guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and addresses frequently asked questions in a practical, question-and-answer format. By elucidating the causality behind common experimental pitfalls, we aim to empower you to anticipate, diagnose, and resolve challenges, ultimately enabling the development of robust, efficient, and selective pyridine halogenation protocols.
Troubleshooting Guide: A Mechanistic Approach to Minimizing Byproducts
This section directly addresses specific issues that users might encounter during their experiments, providing not just solutions but also the underlying chemical principles.
Question 1: My reaction is extremely sluggish, and I'm recovering a large amount of my starting pyridine. How can I effectively increase the reaction rate?
Answer:
The low reactivity of the pyridine ring towards electrophilic attack is the central challenge. This is a direct consequence of the nitrogen atom's electron-withdrawing nature. Furthermore, under the acidic conditions often employed in halogenation reactions, the pyridine nitrogen is protonated to form a pyridinium ion, which dramatically deactivates the ring even further.
Here are scientifically grounded strategies to overcome this hurdle:
-
The Pyridine N-Oxide Strategy: A classic and highly effective method is the temporary conversion of the pyridine to its corresponding N-oxide. The N-oxide is significantly more reactive towards electrophilic substitution. The oxygen atom donates electron density back into the ring, thereby activating it, particularly at the C2 and C4 positions. Following successful halogenation, the N-oxide functionality can be easily removed by reduction to regenerate the pyridine.
-
Experimental Protocol: General Procedure for Pyridine N-Oxide Synthesis
-
In a round-bottom flask, dissolve the pyridine substrate in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent, for example, 30% hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA), portion-wise while monitoring the internal temperature.
-
Allow the reaction to slowly warm to room temperature and stir until complete consumption of the starting material is observed (monitor by TLC or LC-MS).
-
Upon completion, carefully quench any excess oxidizing agent.
-
Neutralize the reaction mixture and extract the pyridine N-oxide product into an organic solvent.
-
Purify the product by crystallization or column chromatography.
-
-
-
Strategic Use of Lewis Acids: While Brønsted acids can deactivate the ring, Lewis acids can serve as catalysts. They function by coordinating to the halogenating agent, thereby increasing its electrophilicity. However, the choice of Lewis acid is critical, as some can also coordinate with the pyridine nitrogen, leading to deactivation. Commonly used Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). Careful screening is often necessary to identify the optimal Lewis acid and reaction conditions.
Question 2: My reaction is producing a mixture of halogenated isomers. How can I gain control over the regioselectivity?
Answer:
Achieving high regioselectivity is paramount when the goal is to synthesize a single, specific isomer. The position of halogenation is determined by a delicate interplay of electronic and steric factors.
-
Inherent Regioselectivity of the Pyridine Ring:
-
Electrophilic Halogenation: Direct electrophilic halogenation of an unsubstituted pyridine ring, while challenging, typically favors substitution at the C3 position. This is because the intermediates resulting from attack at the C2 and C4 positions are significantly destabilized by the adjacent, positively charged nitrogen atom.[1]
-
Nucleophilic Halogenation: In cases where the pyridine ring is substituted with a suitable leaving group, nucleophilic aromatic substitution (SNAr) can be a viable alternative. This mechanism favors substitution at the C2 and C4 positions.
-
-
Controlling Regioselectivity through Substrate Modification and Directed Reactions:
-
Halogenation of Pyridine N-Oxides: As previously discussed, pyridine N-oxides are activated towards electrophilic attack. Halogenation of these substrates strongly favors substitution at the C4 position. If the C4 position is blocked by a pre-existing substituent, halogenation will then occur at the C2 position.
-
Directed Ortho-Metalation (DoM): This is a powerful and versatile strategy for achieving exquisite regiocontrol.[2] It involves the use of a directing group (DG) on the pyridine ring. This group coordinates to a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), directing the deprotonation to the adjacent ortho position. The resulting lithiated intermediate is then quenched with an electrophilic halogen source (e.g., iodine (I₂), 1,2-dibromoethane, or hexachloroethane (C₂Cl₆)).[3][4]
Caption: A simplified workflow for Directed Ortho-Metalation (DoM).
-
The Zincke Imine Pathway for C3-Halogenation: A novel and highly effective method for achieving selective C3-halogenation under mild conditions utilizes Zincke imine intermediates.[5] This elegant one-pot strategy proceeds through a three-step sequence:
-
Ring-Opening: The pyridine is activated and subsequently opened by an amine to form an acyclic Zincke imine.
-
Halogenation: This electron-rich intermediate undergoes a highly regioselective halogenation.
-
Ring-Closing: The halogenated intermediate then cyclizes to regenerate the pyridine ring, now bearing a halogen atom specifically at the C3 position.[1]
-
-
Question 3: I am struggling with the formation of di- and poly-halogenated byproducts. How can I enhance the mono-selectivity of my reaction?
Answer:
The formation of over-halogenated products is a common issue, particularly if the mono-halogenated product is more reactive than the initial starting material. The following strategies can be employed to favor mono-halogenation:
-
Strict Stoichiometric Control: This is the most straightforward approach. Use the halogenating agent as the limiting reagent, typically in a 1:1 or even a slightly sub-stoichiometric ratio relative to the pyridine substrate.
-
Slow Addition of the Halogenating Agent: Instead of adding the halogenating agent in one portion, a slow, controlled addition using a syringe pump can maintain a low instantaneous concentration of the electrophile. This kinetically disfavors multiple halogenation events.
-
Temperature Control: Halogenation reactions are often exothermic. Conducting the reaction at lower temperatures can decrease the overall reaction rate and improve selectivity by minimizing the energy available for subsequent halogenation steps.
-
Judicious Choice of Halogenating Agent: The reactivity of the halogenating agent plays a crucial role. Milder, less reactive agents often provide higher selectivity. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are generally more selective than elemental bromine (Br₂) and chlorine (Cl₂), respectively.
Table 1: Comparative Overview of Common Halogenating Agents
| Halogenating Agent | Halogen | General Reactivity | Typical Selectivity | Handling Considerations |
| Chlorine (Cl₂) | Chlorine | Very High | Low | Corrosive gas, difficult to handle accurately. |
| Sulfuryl Chloride (SO₂Cl₂) | Chlorine | High | Moderate | Liquid, easier to handle than Cl₂ gas. |
| N-Chlorosuccinimide (NCS) | Chlorine | Moderate | High | Stable solid, easy to handle. |
| Bromine (Br₂) | Bromine | High | Moderate | Corrosive and volatile liquid. |
| N-Bromosuccinimide (NBS) | Bromine | Moderate | High | Stable solid, widely used for selective bromination. |
| Iodine (I₂) | Iodine | Low | High | Solid, often requires an activating agent (e.g., an oxidant). |
| N-Iodosuccinimide (NIS) | Iodine | Moderate | High | Stable solid, effective and easy to handle. |
Question 4: I am observing significant decomposition of my starting material and/or product. What are the potential causes, and how can I mitigate this?
Answer:
Decomposition is often a sign that the reaction conditions are too harsh for the specific substrate.
-
Acid-Mediated Degradation: The use of strong Brønsted or Lewis acids can lead to unwanted side reactions, such as polymerization or the degradation of sensitive functional groups present on the pyridine ring.
-
Solution: Explore milder halogenating agents that do not necessitate strong acid catalysis. The pyridine N-oxide strategy can also enable the use of gentler reaction conditions.
-
-
Oxidative Decomposition: Some halogenating agents are themselves strong oxidants, and this can lead to the formation of undesired oxidized byproducts or complete degradation of the molecule.
-
Solution: It is good practice to perform reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen. Using freshly purified, peroxide-free solvents is also recommended.
-
-
Instability of Reaction Intermediates: Certain intermediates formed during the reaction may be inherently unstable and prone to decomposition.
-
Solution: Lowering the reaction temperature can often increase the lifetime of unstable intermediates, allowing the desired reaction to proceed before decomposition occurs.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the most appropriate solvent for my pyridine halogenation reaction?
The optimal solvent is highly dependent on the specific reagents and reaction mechanism. Inert, halogenated solvents like dichloromethane (DCM) and chloroform are frequently used for electrophilic halogenations. For reactions involving highly reactive organometallic reagents, such as in Directed Ortho-Metalation, anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. Regardless of the choice, ensuring the solvent is dry and free of impurities is critical for success.
FAQ 2: How can I effectively monitor the progress of my reaction?
For real-time qualitative analysis, thin-layer chromatography (TLC) is an indispensable tool to track the consumption of the starting material and the appearance of the product. For more precise and quantitative analysis, techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are the methods of choice.
FAQ 3: My desired product is proving difficult to purify from the reaction byproducts. What are some effective purification strategies?
Flash column chromatography is the most widely used technique for the purification of substituted pyridines. The choice of stationary phase (e.g., silica gel, alumina) and the mobile phase (eluent system) should be tailored to the polarity of the target compound. In instances where chromatography is challenging, other techniques such as crystallization, distillation (for volatile compounds), or preparative HPLC may be more suitable.
FAQ 4: What are the key safety precautions I need to take when performing these reactions?
Many halogenating agents are corrosive, toxic, and/or moisture-sensitive. It is imperative to handle these reagents in a well-ventilated chemical fume hood at all times. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a flame-resistant lab coat, is mandatory. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work. Reactions involving organolithium reagents are particularly hazardous due to their pyrophoric nature and must be performed under a strictly inert atmosphere by trained personnel.
References
- American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
- BenchChem. (2025). Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM).
- BenchChem. (2025). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines.
- Morressier. (2022, March 24). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
- (2020). Selective halogenation of pyridines and diazines via unconventional intermediates.
- ACS Publications. (n.d.). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines.
- Science. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- University of Minnesota. (n.d.). Directed (ortho) Metallation.
- Zeitschrift für Naturforschung. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- HETEROCYCLES. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates | Semantic Scholar [semanticscholar.org]
Technical Support Center: 2-Chloro-5-methylpyridin-3-amine
A Guide to Stability, Degradation, and Experimental Troubleshooting
Introduction: 2-Chloro-5-methylpyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] Its utility is derived from the strategic placement of its reactive handles: the primary amine, the chloro substituent, and the pyridine ring itself. However, the very features that make this molecule a versatile synthetic intermediate also render it susceptible to various degradation pathways under common experimental and storage conditions.
This technical support guide has been developed for researchers, scientists, and drug development professionals. While specific, peer-reviewed degradation studies on this compound are not extensively published, this document extrapolates from established principles of heterocyclic chemistry and available data on analogous compounds to provide a robust framework for understanding and mitigating its degradation.[3][4] We will explore potential degradation pathways, offer solutions to common experimental challenges, and provide protocols to help you validate the stability of this reagent in your own workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound?
Based on its structure, the molecule is susceptible to three main degradation pathways: oxidation, hydrolysis, and photolysis.
-
Oxidative Degradation: The primary amino group is an electron-rich site and is prone to oxidation, especially when exposed to air (oxygen), light, or oxidizing reagents. This can lead to the formation of colored impurities, such as nitroso or nitro derivatives, or potentially dimerization products. The principles of amine oxidation are well-documented in various chemical systems.[5][6]
-
Hydrolytic Degradation: The chlorine atom on the pyridine ring can undergo nucleophilic aromatic substitution by water (hydrolysis), particularly under elevated temperatures or non-neutral pH conditions. This would result in the formation of 2-hydroxy-5-methylpyridin-3-amine.
-
Photolytic Degradation: Pyridine and its halogenated derivatives can be sensitive to UV light.[4] Exposure to direct sunlight or other UV sources can induce complex degradation pathways, including dechlorination or ring cleavage, leading to a variety of byproducts.[7]
Q2: My solid sample of this compound has developed a yellow or brownish color over time. Is it still usable?
The development of a yellow to brown color is a common indicator of oxidative degradation.[1] While the bulk of the material may still be the desired compound, the presence of colored impurities suggests that a significant level of degradation has occurred. We strongly recommend the following before use:
-
Purity Re-assessment: Analyze the material by LC-MS, GC-MS, or NMR to determine the actual purity.
-
Small-Scale Test Reaction: Perform a small-scale test reaction to ensure the reagent's reactivity has not been compromised and that the impurities do not interfere with the desired transformation.
-
Purification: If the purity is found to be low, consider recrystallization or column chromatography to remove the colored impurities.
For optimal results, always start with a sample that is a light-colored powder as specified by the manufacturer.[8][9]
Q3: How should I properly store this compound to minimize degradation?
To ensure the long-term stability and integrity of the compound, we recommend the following storage conditions:
-
Temperature: Store at room temperature or refrigerated (2-8 °C), as specified by the supplier.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with oxygen.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Moisture: Keep the container tightly sealed to protect from moisture, which could facilitate hydrolysis.
Hypothesized Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and reactivity principles derived from related compounds.
Caption: Proposed degradation pathways for this compound.
Troubleshooting Guide for Experimental Issues
| Problem / Observation | Potential Cause (Degradation-Related) | Recommended Action & Troubleshooting Steps |
| Low or inconsistent reaction yield. | Loss of Starting Material Purity: The reagent may have degraded upon storage, reducing the molar quantity of the active starting material. | 1. Confirm Purity: Before starting your reaction, run a quick purity check (e.g., ¹H NMR, LC-MS) on your sample of this compound. 2. Use a Fresh Sample: If degradation is confirmed, open a new, sealed bottle of the reagent or purify the existing stock. 3. Run a Control: Compare the reaction outcome using the suspect reagent versus a fresh sample under identical conditions. |
| Appearance of an unexpected major byproduct in LC-MS or GC-MS analysis. | Formation of a Specific Degradation Product: The reaction conditions (e.g., elevated temperature, aqueous workup, exposure to air) may be promoting a specific degradation pathway. | 1. Analyze the Byproduct Mass: Check if the mass of the byproduct corresponds to a predicted degradation product (see table below). 2. Modify Reaction Conditions: If hydrolysis is suspected, minimize water and run under anhydrous conditions. If oxidation is suspected, run the reaction under an inert atmosphere (N₂ or Ar). 3. Perform a Forced Degradation Study: Intentionally expose the starting material to heat, acid, base, and an oxidant to see if you can purposefully generate the unknown byproduct. This can help confirm its identity (see Protocol below). |
| Reaction mixture turns dark or forms insoluble material. | Polymerization/Dimerization: Oxidative pathways can sometimes lead to the formation of dimers or oligomers, which may be intensely colored and poorly soluble. | 1. Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas before adding reagents. 2. Lower Temperature: If the reaction allows, consider running it at a lower temperature to slow down potential side reactions. 3. Solubility Test: Attempt to isolate the insoluble material and check its solubility in a range of solvents to aid in characterization. |
Table of Potential Degradation Products & Their Mass Signatures
| Degradation Pathway | Stress Condition | Potential Product | Molecular Formula | Exact Mass [M+H]⁺ |
| Parent Compound | - | This compound | C₆H₇ClN₂ | 143.0371 |
| Hydrolysis | Heat, H₂O, non-neutral pH | 2-Hydroxy-5-methylpyridin-3-amine | C₆H₈N₂O | 125.0709 |
| Oxidation (Nitroso) | Mild Oxidants, Air | 2-Chloro-3-nitroso-5-methylpyridine | C₆H₅ClN₂O | 157.0163 |
| Reductive Dechlorination | Reducing agents, Catalysts+H₂ | 5-Methylpyridin-3-amine | C₆H₈N₂ | 109.0760 |
Experimental Protocol: Forced Degradation Study
This protocol allows you to proactively assess the stability of your this compound sample under various stress conditions relevant to your planned experiments.
Objective:
To identify potential degradation products and determine the compound's stability under hydrolytic, oxidative, and photolytic stress.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Autosampler vials
-
LC-MS system
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a 50:50 ACN/Water mixture to a final concentration of 1 mg/mL.
-
Aliquot for Stress Testing: Dispense 1 mL of the stock solution into five separate, clearly labeled autosampler vials.
-
Apply Stress Conditions:
-
Vial 1 (Control): Seal and store at room temperature, protected from light.
-
Vial 2 (Acidic Hydrolysis): Add 100 µL of 0.1 M HCl. Seal and place in a heating block at 60 °C.
-
Vial 3 (Basic Hydrolysis): Add 100 µL of 0.1 M NaOH. Seal and place in a heating block at 60 °C.
-
Vial 4 (Oxidative): Add 100 µL of 3% H₂O₂. Seal and keep at room temperature.
-
Vial 5 (Photolytic): Seal the vial and place it under a UV lamp (e.g., 254/365 nm) or in direct sunlight.
-
-
Incubation: Allow the samples to incubate for a set period, for example, 24 hours. Note: For kinetic studies, time points can be taken earlier (e.g., 2, 4, 8, 12 hours).
-
Analysis: After incubation, allow all vials to return to room temperature. Analyze all five samples by LC-MS using a suitable gradient method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control sample.
-
Look for a decrease in the peak area of the parent compound.
-
Identify any new peaks that appear in the stressed samples.
-
Analyze the mass spectra of these new peaks to propose structures for the degradation products.
-
By understanding these potential liabilities, researchers can implement appropriate handling, storage, and reaction conditions to ensure the successful application of this compound in their synthetic endeavors.
References
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health. Available at: [Link]
- US4612377A - Preparation of 2-chloro-5-methylpyridine. Google Patents.
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health. Available at: [Link]
-
Kinetics of photocatalytic removal of 2-amino-5-chloropyridine from water. ResearchGate. Available at: [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. Available at: [Link]
-
Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace. Available at: [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available at: [Link]
-
2-Chloro-5-methylpyridin-4-amine. PubChem. Available at: [Link]
-
This compound. Aldlab-chemicals. Available at: [Link]
-
Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. University Blog Service. Available at: [Link]
-
Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. Available at: [Link]
-
Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-3-chloro-5-methylpyridine | 31430-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. echemi.com [echemi.com]
Increasing purity of 2-Chloro-5-methylpyridin-3-amine above 98%
This guide provides advanced troubleshooting and detailed protocols for researchers, scientists, and drug development professionals aiming to increase the purity of 2-Chloro-5-methylpyridin-3-amine (CAS 34552-13-1) to above 98%. Commercial batches of this reagent are often available at approximately 95% purity, indicating that achieving higher purity requires specialized post-synthesis purification.[1][2] This document outlines strategies to identify and remove persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What makes achieving >98% purity for this compound so challenging?
The primary challenge lies in the probable presence of closely related structural isomers formed during synthesis. The precursors, such as 3-methylpyridine, can lead to a mixture of chlorinated isomers (e.g., 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine).[3] Subsequent amination reactions can produce positional amine isomers which have very similar physical properties (polarity, solubility, boiling point) to the target molecule, making separation by standard techniques difficult. For instance, related syntheses are known to produce isomeric byproducts that are "not easy to separate."[4]
Q2: What are the most likely impurities in a batch of this compound with ~95% purity?
Based on common synthetic routes, the key impurities are likely to be:
-
Positional Isomers: The most significant impurity is likely the isomeric 2-Chloro-3-methylpyridin-5-amine. These isomers co-crystallize or have very similar retention times in chromatography, making them difficult to remove.
-
Unreacted Starting Material: Residual 2-chloro-5-methylpyridine from an incomplete amination reaction.
-
Over-chlorinated Species: Dichloro-methylpyridine derivatives can form during the chlorination of the pyridine ring, leading to related amine impurities.[5]
-
Degradation Products: Aminopyridines can be sensitive to oxidation and may discolor over time, forming minor, often colored, impurities.
Q3: Which purification techniques are most effective for this class of compound?
For removing closely-related isomeric and minor impurities from substituted aminopyridines, two methods are paramount:
-
Systematic Recrystallization: This is the most effective and scalable method. The key is to identify a solvent or solvent system that maximizes the solubility difference between the desired product and the impurities. Often, a mixed-solvent system is required.
-
Flash Column Chromatography: For difficult separations where recrystallization is ineffective, high-resolution flash chromatography can be employed. This method separates compounds based on their differential adsorption to a stationary phase and is highly effective for isomers with even minor polarity differences.[6]
Purification Strategy Workflow
The following diagram outlines the logical workflow for purifying crude this compound.
Caption: Workflow for purifying this compound.
Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Purity remains at 95-96% after a single-solvent recrystallization. | The chosen solvent does not effectively differentiate between the target molecule and its positional isomer(s). The impurity is co-crystallizing with the product. | 1. Implement a mixed-solvent recrystallization. Use a "good" solvent to dissolve the solid, then add a "poor" solvent (anti-solvent) dropwise until turbidity appears before cooling. Common pairs include Ethyl Acetate/Heptane, Toluene/Heptane, or Ethanol/Water. 2. If recrystallization fails, proceed to Protocol 2: Flash Column Chromatography .[6] |
| The final product is colored (yellow, brown, or pink) despite high purity by HPLC/GC. | Trace amounts of oxidized or polymeric impurities are present. These are often highly colored and may not be easily detected by standard analytical methods. | 1. During the recrystallization dissolution step, add activated carbon (charcoal, ~1-2% w/w) and sodium hydrosulfite (a reducing agent) to the hot solution.[7] 2. Stir for 10-20 minutes, then perform a hot filtration through Celite® to remove the carbon and adsorbed impurities before allowing the solution to cool. |
| The product oils out or fails to crystallize upon cooling. | The solvent is not ideal (product is too soluble even when cold), too much solvent was used, or the cooling rate was too rapid. | 1. Try to scratch the inside of the flask with a glass rod to induce crystallization. 2. Add a seed crystal from a previous batch if available. 3. Gently evaporate some of the solvent to increase the concentration. 4. Ensure the cooling process is slow and stepwise: allow it to cool to room temperature first, then move to a 0-4 °C refrigerator. |
| Recrystallization yield is very low (<50%). | The product has significant solubility in the cold mother liquor. The chosen solvent is too "good." | 1. Reduce the amount of solvent used for dissolution to the absolute minimum required. 2. After collecting the crystals by filtration, cool the filtrate further (e.g., to -20 °C) to see if a second crop of crystals can be obtained. Check the purity of this second crop separately. 3. Re-evaluate your solvent choice using the screening protocol below. |
Experimental Protocols
Protocol 1: Systematic Recrystallization
This protocol is designed to identify an optimal solvent system for purification. The ideal solvent should dissolve the compound completely when hot but poorly when cold.
1. Solvent Screening:
-
Scientist's Note: This initial screen quickly identifies promising candidates for single-solvent or mixed-solvent systems. The goal is to find a solvent that forces the compound out of solution upon cooling, leaving impurities behind.
-
Procedure:
-
Place approximately 20-30 mg of the crude (~95% pure) material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Test a range of polarities as shown in the table below.
-
If the solid dissolves at room temperature, the solvent is too good for single-solvent recrystallization but may be a candidate for a mixed-solvent system.
-
If the solid does not dissolve, gently heat the tube in a water bath. If it dissolves when hot, it is a good candidate.
-
Allow the tubes where the solid dissolved upon heating to cool to room temperature, then place them in an ice bath. Observe the quality and quantity of crystal formation.
-
Table 1: Solvent Screening Guide
| Solvent Class | Example Solvents | Expected Observation for a Good Candidate |
| Non-Polar | Heptane, Hexane | Insoluble at all temperatures. Good as an "anti-solvent". |
| Moderately Non-Polar | Toluene, Benzene | May show good differential solubility.[7] |
| Ester | Ethyl Acetate | Good differential solubility is possible.[8] |
| Ketone | Acetone | Often too strong; may dissolve the compound at room temp. |
| Alcohol | Isopropanol, Ethanol | May dissolve the compound at room temp or require an anti-solvent. |
| Polar Aprotic | Acetonitrile | May show good differential solubility. |
2. Optimized Recrystallization Procedure (Example using Toluene):
-
Scientist's Note: This procedure incorporates best practices for maximizing purity. Slow cooling is critical for forming well-ordered crystals that exclude impurities. The use of charcoal is for removing colored byproducts.
-
Procedure:
-
Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the chosen solvent (e.g., Toluene) in small portions while heating the mixture to a gentle reflux with stirring. Add just enough solvent to fully dissolve the solid.
-
(Optional - Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon (0.1-0.2 g). Return the flask to the heat and reflux for 15 minutes.[7]
-
Perform a hot filtration through a pre-heated Büchner funnel containing a pad of Celite® to remove the charcoal or any insoluble material. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature undisturbed.
-
Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
-
Protocol 2: High-Resolution Flash Column Chromatography
-
Scientist's Note: This protocol is for cases where recrystallization fails to remove a persistent, closely-related impurity. The addition of a small amount of a basic modifier like triethylamine (TEA) can prevent the amine product from streaking on the acidic silica gel. The solvent system described for a similar compound serves as an excellent starting point.[6]
-
Procedure:
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good system will show clear separation between the main spot (product) and any impurity spots, with an Rf value for the product of ~0.25-0.35.
-
Starting Eluent System: Hexanes:Ethyl Acetate (e.g., start at 9:1 and gradually increase polarity). Add 0.5-1% triethylamine to the eluent to improve peak shape.
-
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
-
Purity Validation
Confirmation of purity above 98% requires a high-resolution analytical technique.
Recommended Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water is a common starting point for aminopyridines.[9]
-
Solvent A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Scientist's Note: The acidic modifier improves peak shape for basic compounds like aminopyridines.
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will effectively elute impurities with different polarities.
-
Detection: UV detector at 254 nm or 270 nm.
-
Quantification: Purity should be reported as area percent from the resulting chromatogram.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting purification issues.
References
- CN102924370A - 2-amino-5-methylpyridine preparation method. Google Patents.
- US20170008846A1 - Process for making 2-chloro-5-methylpyridine. Google Patents.
-
Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE IMINES. Heterocyclic Communications, 8(3), 241-246. URL: [Link]
-
Pennington, L. D., & Murelli, R. P. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH Public Access. URL: [Link]
- US4612377A - Preparation of 2-chloro-5-methylpyridine. Google Patents.
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. URL: [Link]
- US10927079B2 - Intermediate compound of novel tetrahydronaphthyl urea derivative. Google Patents.
- EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.
- CN111170937A - Preparation method of 3-aminopyridine. Google Patents.
- CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chlorine-3-picoline. Google Patents.
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. URL: [Link]
-
3-Amino-2-chloropyridine. NIST WebBook. URL: [Link]
-
Synthesis of 3-Aminopyridine. ResearchGate. URL: [Link]
- US3838136A - Preparation of 2-chloro-3-aminopyridine. Google Patents.
-
Inoue, Y. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH National Library of Medicine. URL: [Link]
Sources
- 1. 34552-13-1|this compound: In Stock [parkwayscientific.com]
- 2. aldlab-chemicals_this compound [aldlab.com]
- 3. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 5. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Handling hygroscopic 2-Chloro-5-methylpyridin-3-amine powder
Introduction: 2-Chloro-5-methylpyridin-3-amine is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1] Its utility, however, is coupled with a significant handling challenge: the compound is hygroscopic, readily absorbing moisture from the atmosphere. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to ensure researchers can handle this valuable reagent with precision, safety, and confidence, thereby safeguarding experimental integrity and reproducibility.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries regarding the properties and basic handling of this compound.
Q1: What does "hygroscopic" mean, and why is it a critical concern for this specific amine?
A: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air. For this compound, this presents several experimental challenges:
-
Inaccurate Stoichiometry: The measured mass of the powder will be artificially inflated by an unknown amount of water. This makes it impossible to calculate accurate molar quantities, leading to incorrect reagent ratios and potentially incomplete reactions or the formation of impurities.
-
Altered Reactivity: The presence of water can be detrimental in moisture-sensitive reactions, such as those involving organometallics or certain coupling catalysts. Water can act as an unwanted nucleophile or base, quenching reagents and leading to significantly lower yields or complete reaction failure.[2]
-
Physical State Changes: Over time, significant moisture absorption can cause the fine powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and accurately dispense.[3]
Q2: How can I visually assess if my stock of this compound has been compromised by moisture?
A: While spectroscopic or analytical methods are definitive, a quick visual inspection can often reveal moisture contamination. A fresh, dry sample should be a free-flowing, crystalline powder. Signs of moisture absorption include:
-
Clumping and Caking: The powder no longer flows easily and forms distinct clumps.
-
"Wet" or Pasty Appearance: The material may look damp or begin to stick to the sides of the container.
-
Color Change: While not always the case, a noticeable change in color or translucency can indicate significant water uptake.
If you observe any of these signs, the reagent should be dried under high vacuum before use in any moisture-sensitive application.[4]
Q3: What are the absolute best-practice storage conditions for this compound?
A: To maintain the integrity of this compound, it must be isolated from the atmosphere. The ideal storage hierarchy is as follows:
-
Primary Container: The original, tightly sealed manufacturer's bottle.
-
Secondary Containment: Place the primary container inside a desiccator containing an active desiccant (e.g., Drierite®, silica gel).
-
Inert Atmosphere (Optional but Recommended): For maximum protection, especially for long-term storage or after the bottle has been opened, store the container within a nitrogen- or argon-filled glovebox.[5][6] If a glovebox is unavailable, flushing the headspace of the bottle with nitrogen or argon before sealing can also be effective.
Always store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[7]
Part 2: Troubleshooting Guide - Addressing In-Lab Challenges
This section provides solutions to specific problems that researchers may encounter during experimental work.
Problem: My mass reading is unstable and continuously increasing on the analytical balance.
Cause: This is the classic sign of a hygroscopic substance absorbing atmospheric moisture in real-time. The open environment of the balance pan allows the powder to rapidly pull water from the air, making an accurate reading impossible.
Solution: Weigh the compound in a controlled, moisture-free environment. The two primary methods are using a glovebox or, for less stringent requirements, a glove bag.[8]
Experimental Protocol: Weighing in an Inert Atmosphere Glovebox
-
Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas (e.g., Argon, Nitrogen) for the recommended number of cycles.
-
Transfer Materials: Place all necessary items into the antechamber: the sealed container of this compound, a clean and tared receiving vial or flask, spatulas, and weighing paper.
-
Equilibration: Transfer the items from the antechamber into the main glovebox chamber and allow them to equilibrate to the inert atmosphere for at least 10-15 minutes.
-
Weighing: Tare the analytical balance inside the glovebox. Carefully dispense the desired amount of powder into the receiving vial.
-
Sealing: Securely cap the receiving vial before removing it from the glovebox to prevent any subsequent moisture uptake.
-
Cleanup: Tightly reseal the main stock bottle of the reagent.
Caption: Workflow for accurately weighing hygroscopic solids.
Problem: My reaction yield is low/inconsistent, and I suspect water contamination.
Cause: Even if handled quickly, sufficient moisture may have been absorbed to impact the reaction. This is especially true for reactions sensitive to trace amounts of water.[2]
Solution: Proactively dry the reagent before use. This can be achieved by heating under high vacuum, which will remove absorbed water without decomposing the compound.
Experimental Protocol: Drying this compound
-
Apparatus: Use a Schlenk flask or a round-bottom flask suitable for vacuum. Do not use vials with plastic caps that cannot withstand heat or vacuum.
-
Procedure: a. Place the required amount of the amine powder into the flask. b. Connect the flask to a Schlenk line or high-vacuum manifold.[9] c. Gradually apply vacuum to avoid disturbing the powder. d. Gently heat the flask in a water or oil bath to 40-50°C. Caution: Check the compound's melting point (approx. 60°C) to avoid melting the solid.[10] e. Maintain heat and vacuum for several hours (4-12 hours is typical) to ensure all water is removed. f. Allow the flask to cool completely to room temperature while still under vacuum. g. Backfill the flask with an inert gas (Nitrogen or Argon) before opening or proceeding with the reaction. The dried reagent is now ready for use.
Caption: Logic for selecting the appropriate handling technique.
Part 3: Safety & Physical Data
Handling any chemical reagent requires a thorough understanding of its potential hazards.
Q4: What are the primary safety hazards of this compound?
A: Based on available Safety Data Sheets (SDS) for this compound and structurally similar ones, this compound should be handled with caution. The primary hazards include:
-
Eye Irritation: May cause serious eye irritation or damage.[10][12]
-
Harmful if Swallowed/Inhaled: May be harmful if ingested or if dust is inhaled.[13][14]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[13]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[11]
-
Respiratory Protection: All handling of the solid powder should be conducted inside a certified chemical fume hood to prevent inhalation of dust.[13]
Quantitative Data Summary
The following table summarizes key physical and safety information for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₇ClN₂ | [11] |
| Molecular Weight | 142.59 g/mol | [10] |
| Appearance | Crystalline Powder | - |
| Melting Point | ~60 °C | [10] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [10] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handlingP280: Wear protective gloves/eye protection | [10][11] |
References
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]
-
Thieme. (n.d.). The Manipulation of Air-Sensitive Compounds. [Link]
-
University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
-
HepatoChem. How do you handle hygroscopic salts?[Link]
-
PubChem. 2-Chloro-5-methylpyridin-4-amine. [Link]
-
ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?[Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. [Link]
-
JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
Sources
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- 2. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
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- 4. How To [chem.rochester.edu]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. ossila.com [ossila.com]
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- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolving Poor Solubility of 2-Chloro-5-methylpyridin-3-amine in Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common challenge encountered in the synthesis of novel compounds: the poor solubility of the versatile building block, 2-Chloro-5-methylpyridin-3-amine. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to help you overcome this hurdle and ensure the success of your chemical reactions.
Introduction: Understanding the Challenge
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure allows for diverse functionalization, making it a key component in the creation of novel compounds. However, its relatively nonpolar nature and crystalline structure can lead to poor solubility in many common organic solvents, posing a significant challenge for achieving efficient and reproducible reaction outcomes.
This guide will explore the underlying principles of solubility and provide a systematic approach to resolving these issues, drawing upon established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?
A1: The initial approach to tackling solubility issues should be systematic and grounded in the fundamental principle of "like dissolves like."[2] Begin by considering the polarity of your reactant and solvent. This compound is a substituted pyridine, and while the amine group provides some polarity, the chloro and methyl groups, along with the aromatic ring, contribute to its overall low polarity.
Initial Troubleshooting Steps:
-
Solvent Screening: If your initial solvent is not effective, consider a systematic screening of solvents with varying polarities. A good starting point is to test small-scale solubility in a range of common laboratory solvents. While specific experimental data for this compound is not widely published, a calculated solubility for the isomeric 4-Amino-2-chloro-5-methylpyridine is "slightly soluble" at 5.4 g/L at 25 °C, giving an indication of its limited solubility.[3]
-
Gentle Heating: For many compounds, solubility increases with temperature.[4] Gently warming the solvent while stirring can significantly improve the dissolution of this compound. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Particle Size Reduction: Decreasing the particle size of a solid increases its surface area, which can enhance the rate of dissolution.[2] If you have the solid form of the reactant, grinding it to a fine powder using a mortar and pestle before adding it to the solvent can be beneficial.
Q2: My reaction is very slow, and I suspect it's due to the poor solubility of this compound. What advanced techniques can I employ?
A2: When simple methods are insufficient, more advanced techniques can be employed to overcome solubility limitations and drive your reaction to completion. These methods often involve altering the reaction medium or introducing external energy.
Advanced Solubility Enhancement Techniques:
-
Co-solvent Systems: The use of a co-solvent, a mixture of two or more miscible solvents, can significantly enhance the solubility of a poorly soluble compound.[5] By carefully selecting a co-solvent system, you can fine-tune the polarity of the reaction medium to better match that of your reactant. For reactions involving aminopyridines, polar aprotic solvents are often effective.
-
Ultrasonication: Sonication utilizes high-frequency sound waves to induce acoustic cavitation in the solvent.[6][7] The formation and collapse of microscopic bubbles generate localized areas of high temperature and pressure, which can break down solid agglomerates and enhance mass transfer, thereby increasing the rate of dissolution and chemical reactivity.[6]
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions where reactants are in different, immiscible phases (e.g., a solid reactant in an organic solvent and an aqueous base). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from one phase to another where the reaction occurs.[8] This can be highly effective for N-alkylation and other reactions of amines.[8]
Troubleshooting Guides: Practical Protocols and Methodologies
Guide 1: Employing Co-solvent Systems for Enhanced Solubility
The principle behind using a co-solvent is to create a solvent mixture with a polarity that is optimal for dissolving all reactants. For this compound, polar aprotic solvents are often good candidates to be used as a primary solvent or as a co-solvent.
Recommended Solvents to Consider:
-
N,N-Dimethylformamide (DMF): Often used in reactions with substituted pyridines, DMF is a polar aprotic solvent with a high boiling point, making it suitable for reactions requiring elevated temperatures.[2][5]
-
Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent that can be very effective in dissolving a wide range of organic compounds.
-
Tetrahydrofuran (THF): A moderately polar ether that is a good solvent for many organic compounds.
-
Alcohols (Ethanol, Isopropanol): These protic solvents can also be effective, particularly when used in combination with water or other organic solvents. For instance, reactions with a related compound, 2-Chloro-3-methyl-5-nitropyridine, have been successfully carried out in an isopropanol/water mixture.[6]
Experimental Protocol: Small-Scale Co-solvent Screening
-
Preparation: In separate small vials, weigh out a small, equal amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent or co-solvent mixture you wish to test.
-
Observation: Stir or shake the vials at room temperature and observe the extent of dissolution.
-
Heating: If the compound does not dissolve at room temperature, gently heat the vials (e.g., to 50-60 °C) and observe any changes in solubility.
-
Selection: Choose the solvent or co-solvent system that provides the best solubility for your subsequent reaction.
Guide 2: Leveraging Ultrasonication for Difficult-to-Dissolve Reactants
Sonication can be a powerful tool to initiate reactions with poorly soluble starting materials by physically breaking down solid particles and enhancing mass transport at the solid-liquid interface.[6]
Experimental Protocol: Ultrasound-Assisted Reaction Setup
-
Reaction Vessel: In a round-bottom flask or other suitable reaction vessel, add the this compound and other solid reactants.
-
Solvent Addition: Add the chosen reaction solvent to the vessel.
-
Sonication: Place the reaction vessel in an ultrasonic cleaning bath. Ensure the liquid level in the bath is sufficient to cover the reaction mixture in the flask. Alternatively, for more direct energy input, an ultrasonic probe can be immersed into the reaction mixture.
-
Reaction Initiation: Turn on the sonicator. The power and duration of sonication will depend on the specific reaction and scale. It is often beneficial to sonicate the mixture for a period (e.g., 15-30 minutes) to ensure maximum dissolution before proceeding with the addition of other reagents or heating.
-
Monitoring: Monitor the reaction progress as you normally would (e.g., by TLC or LC-MS).
Guide 3: Utilizing Phase-Transfer Catalysis for Heterogeneous Reactions
For reactions that involve an organic-insoluble base (like NaOH or K₂CO₃) and the poorly soluble this compound in an organic solvent, a phase-transfer catalyst can be the key to success.
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (TEBAC)
Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis
This protocol is adapted from a general procedure for the N-alkylation of heterocyclic amines.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and a solid base (e.g., powdered K₂CO₃, 2.0 eq) in a suitable non-polar organic solvent (e.g., toluene or acetonitrile).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Reagent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir vigorously to ensure efficient mixing of the phases.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, filter off the inorganic salts, and wash the filter cake with the reaction solvent. The filtrate can then be concentrated and the product purified by standard methods such as column chromatography or recrystallization.
Summary of Key Physical Properties
A summary of the physical properties of this compound and its isomer is provided below. These properties can help in understanding its solubility behavior.
| Property | This compound | 4-Amino-2-chloro-5-methylpyridine (Isomer) | Reference |
| Molecular Weight | 142.59 g/mol | 142.59 g/mol | [3][9] |
| Melting Point | 86-91 °C | 115 °C | [3] |
| Calculated Solubility | Not available | Slightly soluble (5.4 g/L at 25 °C) | [3] |
Conclusion
The poor solubility of this compound is a common but manageable issue in organic synthesis. By systematically exploring solvent systems, employing techniques such as heating and sonication, or utilizing advanced methods like phase-transfer catalysis, researchers can significantly improve reaction conditions and achieve desired outcomes. This guide provides a foundational framework for troubleshooting these solubility challenges, empowering scientists to efficiently advance their research and development efforts.
References
- Insuasty, B., et al. (2015). Synthesis of pyrazolo[3,4-b]pyridines by a three-component reaction of 5-aminopyrazoles, cyclic β-diketones and heteroaryl aldehydes. Beilstein Journal of Organic Chemistry, 11, 1575-1583.
- Benchchem. (2025).
- Reddit. (2021).
- Benchchem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
- Slideshare. (2019). Ultrasound assisted reactions [autosaved].
- Industrial Phase-Transfer Catalysis. (2005).
- Hill, M. D., et al. (2010). A Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines. Journal of Organic Chemistry, 75(15), 5392-5395.
- Jiang, B., et al. (2009). Microwave-assisted synthesis of macrocyclane-fused pyrazolo[3,4-b]pyridine derivatives. Tetrahedron Letters, 50(48), 6663-6666.
- Boruah, P., et al. (2018). An Unprecedented Synthesis of Pyrazolo[1,5-a]pyrimidines Involving C–C Bond Cleavage through KOt-Bu-Catalyzed Condensation of 1,3,5-Trisubstituted Pentane-1,5-diones with 5-Aminopyrazoles. European Journal of Organic Chemistry, 2018(44), 6132-6136.
- Benchchem. (2025). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide.
- Gomaa, M. A.-M. (2012). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 59(9), 1165-1171.
-
Bakr, M. F., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][2][5][6]triazin-6-one Derivatives. Molecules, 17(10), 11543-11555.
- chemBlink. (2022). 4-Amino-2-chloro-5-methylpyridine [CAS# 79055-62-2].
- Chem-Impex. (2023). 2-Amino-3-chloro-5-methylpyridine.
- ChemicalBook. (2023). 2-chloro-5-methylpyridin-4-amine | 79055-62-2.
- PubChem. (2023). 2-Chloro-5-methylpyridin-4-amine.
- Tokyo Chemical Industry (India) Pvt. Ltd. (2023). 2-Amino-3-chloro-5-methylpyridine 31430-41-8.
- BLD Pharm. (2023). 79055-62-2|2-Chloro-5-methylpyridin-4-amine|BLD Pharm.
- PTC Communications, Inc. (2005).
-
Mandava, V. B. R., & Pal, M. (2016). Ultrasound assisted synthesis of 6-flavonyl substituted 1,4-dihydro-benzo[d][4][5]oxazin-2-ones via Suzuki-Miyaura coupling under Pd/C catalysis. Arabian Journal of Chemistry, 9, S1703-S1709.
- Echemi. (2021). 2-Amino-3-Chloro-5-Methylpyridine.
- De Figueiredo, R. M., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 87(5), 3647-3663.
- Nummy, L. J., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
- Sigma-Aldrich. (2023). 3-Amino-2-chloro-5-methylpyridine 97 34552-13-1.
- Chongqing Chemdad Co., Ltd. (n.d.). 2-AMINO-3-CHLORO-5-METHYLPYRIDINE.
- Sigma-Aldrich. (2023). 2-Chloro-5-methylpyridine 97 18368-64-4.
- CymitQuimica. (n.d.). This compound.
- Protheragen. (n.d.). This compound.
- PubChem. (2023). 2-Chloro-3-pyridylamine.
- Google Patents. (1986).
- Sloop, J. C., et al. (2019). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 24(12), 2248.
- Gök, Y., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3712-3726.
Sources
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- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
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- 7. Palladium nanoparticles decorated into a biguanidine modified-KIT-5 mesoporous structure: a recoverable nanocatalyst for ultrasound-assisted Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. 2-Amino-3-chloro-5-methylpyridine | 31430-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Optimization of Preparative HPLC for 2-Chloro-5-methylpyridin-3-amine Purification
Welcome to the technical support center for the preparative purification of 2-Chloro-5-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the preparative high-performance liquid chromatography (HPLC) of this and structurally similar basic compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can confidently optimize your separations for maximum purity, yield, and throughput.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the preparative HPLC of this compound, providing a foundational understanding for subsequent troubleshooting.
Q1: What is the biggest challenge in purifying this compound and similar basic compounds via preparative HPLC?
A1: The primary challenge is managing the strong interaction between the basic amine functionality on the pyridine ring and the acidic residual silanol groups on the surface of standard silica-based stationary phases (e.g., C18)[1]. This interaction leads to a secondary retention mechanism, causing significant peak tailing, which in turn reduces resolution, purity of collected fractions, and overall loading capacity[1].
Q2: What is a good starting point for column selection for this compound?
A2: A standard reversed-phase C18 column is a common starting point for many small molecules, including this one[2]. However, for basic compounds, it is often beneficial to consider columns specifically designed to minimize silanol interactions. Options include end-capped C18 columns, columns with a bidentate stationary phase, or columns packed with hybrid or polymer-based particles that are more stable at higher pH[1][3][4]. For compounds with halogenated features, a phenyl or pentafluorophenyl (PFP) phase can offer alternative selectivity[5][6].
Q3: How does mobile phase pH affect the purification of this compound?
A3: Mobile phase pH is a critical parameter that directly influences the ionization state of both the analyte and the stationary phase, thereby affecting retention, selectivity, and peak shape[7][8][9][10]. For a basic compound like this compound (with an estimated pKa in the range of typical pyridine derivatives, around 5-6), there are two main strategies[1]:
-
Low pH (e.g., 2.5-4.0): At a low pH, the amine group is protonated (positively charged), and the silanol groups on the silica are protonated (neutral). This minimizes the undesirable ionic interaction, leading to improved peak shape[11][12].
-
High pH (e.g., 8-10): At a high pH, the amine is in its neutral form, which can also result in good peak shape[1][3]. However, this requires a pH-stable column, as traditional silica-based columns will dissolve at a pH above 8[1][4].
Q4: Can I just use a generic gradient method for purification?
A4: While a generic gradient (e.g., 5-95% acetonitrile in water over 20 minutes) can be a starting point for method development on an analytical scale, it is rarely optimal for preparative purification. For preparative HPLC, the goal is to maximize the separation between the target compound and its closest eluting impurities to allow for the highest possible sample load[13][14]. This often requires a focused or step gradient that is optimized for the specific separation challenge.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the preparative HPLC of this compound.
Issue 1: Severe Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half. This is a prevalent issue with basic compounds.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The basic amine on the pyridine ring interacts strongly with acidic residual silanol groups on the silica stationary phase via ion-exchange, leading to a mixed-mode retention and peak tailing[1]. | 1. Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., 0.1% formic acid or trifluoroacetic acid, or a 10-20 mM phosphate buffer) to protonate the silanols and minimize interaction[2][11]. 2. Use of Mobile Phase Additives: Incorporate a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte[1]. 3. High pH Mobile Phase: If you have a pH-stable column (hybrid or polymer-based), operating at a pH of 9-10 will keep the analyte in its neutral form, often resulting in excellent peak shape[3][4]. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing[1][13]. | 1. Reduce Sample Load: Systematically decrease the injection volume or sample concentration to determine the column's loading capacity for your specific conditions[15][16]. 2. Increase Column Diameter: For larger sample quantities, scale up to a column with a larger internal diameter[17][18]. |
| Metal Chelation | The amine and/or chloro substituents can chelate with trace metals in the HPLC system (e.g., stainless steel frits, tubing), causing peak tailing. | 1. Use an Additive: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1 mM) to passivate the metal surfaces[7]. |
Experimental Protocol: Optimizing Mobile Phase pH to Mitigate Peak Tailing
-
Initial Scouting (Analytical Scale): Using a 4.6 mm I.D. analytical column of the same stationary phase as your preparative column, prepare three mobile phase systems:
-
A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
-
A: 10 mM Ammonium Bicarbonate in Water, pH 10; B: Acetonitrile
-
A: Water; B: Acetonitrile (as a control)
-
-
Gradient Runs: Perform identical gradient runs (e.g., 10-90% B over 15 minutes) with a small injection of your crude sample for each mobile phase system.
-
Evaluation: Compare the chromatograms for peak shape (asymmetry factor) and resolution between your target compound and the nearest impurities. The system providing the best peak shape and resolution is the most promising for scale-up.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the leading edge is broader than the trailing edge.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger (more organic) than the initial mobile phase, the analyte will travel through the top of the column too quickly, leading to a distorted, fronting peak[11][19]. | 1. Dissolve in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition[11]. 2. Minimize Strong Solvent: If the sample is poorly soluble in the initial mobile phase, dissolve it in the minimum amount of a stronger solvent (like DMSO or DMF) and then dilute with the initial mobile phase. |
| Concentration Overload | In some cases, particularly with certain analytes and mobile phases, high sample concentrations can lead to peak fronting[13]. | 1. Dilute the Sample: Reduce the concentration of the sample being injected[11][20]. 2. Modify Mobile Phase: Sometimes, adjusting the mobile phase composition can alter the adsorption isotherm of the analyte on the stationary phase, mitigating fronting. |
Issue 3: Poor Resolution Between Target and Impurities
Even with good peak shape, you may find that your target compound co-elutes with one or more impurities.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Selectivity | The chosen stationary phase and mobile phase do not provide enough difference in retention for the target and the impurity. | 1. Change Organic Modifier: If using acetonitrile, try methanol. The different solvent properties can alter selectivity. 2. Change Stationary Phase: Switch to a column with a different chemistry. A phenyl or PFP column can provide different pi-pi interactions, which may be beneficial for separating aromatic compounds[1][5][6]. 3. Adjust pH: Small changes in mobile phase pH can alter the ionization and retention of the target and impurities differently, significantly impacting selectivity[1][9]. |
| Sub-optimal Gradient | A steep gradient may not provide enough time for closely eluting compounds to separate. | 1. Shallow the Gradient: Decrease the rate of change of the organic solvent percentage around the elution time of your target compound. For example, instead of a linear 20-80% gradient, try a step gradient like 20-40% over 10 minutes, then 40-50% over 20 minutes. |
Issue 4: Low Recovery After Purification
After collecting fractions and evaporating the solvent, the yield of your purified compound is significantly lower than expected.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| On-Column Degradation | The compound may be unstable under the acidic or basic mobile phase conditions, especially over the longer residence time on a preparative column. | 1. Perform a Stability Test: Dissolve a small amount of the sample in the mobile phase and let it sit at room temperature for a few hours. Re-inject and check for the appearance of new peaks or a decrease in the main peak area. If degradation is observed, a mobile phase closer to neutral pH (with an appropriate column) may be necessary. 2. Minimize Time on Column: Use a faster flow rate or a shorter column if the resolution allows. |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to active sites on the stationary phase. | 1. Use Additives: As with peak tailing, using a competing base like TEA can help to reduce strong, irreversible binding. 2. Change Stationary Phase: Consider a more inert stationary phase, such as a polymer-based column, which has no silanol groups[1][21]. |
| Poor Solubility in Mobile Phase | If the compound precipitates at the head of the column upon injection, it can lead to low recovery and high backpressure. | 1. Check Solubility: Ensure your sample concentration is below the solubility limit in the initial mobile phase. 2. Use a Stronger Injection Solvent (with caution): As mentioned in the peak fronting section, use the minimum necessary amount of a strong solvent to keep the sample dissolved during injection. |
Visualization of Workflows
General Optimization Workflow
The following diagram illustrates a systematic approach to optimizing the preparative purification of this compound.
Caption: A workflow for developing and troubleshooting a preparative HPLC method.
References
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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HPLC and UHPLC Column Selection Guide | Merck Millipore. (n.d.). Retrieved January 12, 2026, from [Link]
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HPLC Column Selection Guide - Link Lab. (n.d.). Retrieved January 12, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). Retrieved January 12, 2026, from [Link]
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Understanding Peak Fronting in HPLC - Phenomenex. (2025, April 1). Retrieved January 12, 2026, from [Link]
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Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Retrieved January 12, 2026, from [Link]
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Method for pyridine amine derivative - Chromatography Forum. (2015, July 20). Retrieved January 12, 2026, from [Link]
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Agilent HPLC Column Selection guide - SOLUTIONS FOR SMALL MOLECULE SEPARATIONS. (n.d.). Retrieved January 12, 2026, from [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved January 12, 2026, from [Link]
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How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Retrieved January 12, 2026, from [Link]
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Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. (2025, January 8). Retrieved January 12, 2026, from [Link]
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HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved January 12, 2026, from [Link]
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How to choose HPLC column for analysis & preparative tests? - GALAK Chromatography. (n.d.). Retrieved January 12, 2026, from [Link]
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Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27). Retrieved January 12, 2026, from [Link]
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Principles in preparative HPLC - University of Warwick. (n.d.). Retrieved January 12, 2026, from [Link]
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HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved January 12, 2026, from [Link]
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The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved January 12, 2026, from [Link]
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Choosing Preparative Columns - GL Sciences. (n.d.). Retrieved January 12, 2026, from [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved January 12, 2026, from [Link]
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A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. (2014, June 21). Retrieved January 12, 2026, from [Link]
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Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved January 12, 2026, from [Link]
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Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community | Separation Science. (2024, September 5). Retrieved January 12, 2026, from [Link]
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How to use preparative HPLC - Part 1 Evaluation of loading amount. (n.d.). Retrieved January 12, 2026, from [Link]
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General tips for preparative HPLC Technical Note - MZ-Analysentechnik. (n.d.). Retrieved January 12, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Substituted Pyridine Building Blocks: A Comparative Analysis for Drug Discovery
Introduction: The Privileged Status of Pyridine in Medicinal Chemistry
The pyridine scaffold holds a position of exceptional importance in the landscape of medicinal chemistry and drug discovery.[1][2][3] Its presence is ubiquitous in a vast number of FDA-approved drugs, a testament to its remarkable versatility and favorable pharmacological properties.[1][2] The nitrogen atom within the six-membered aromatic ring imparts a unique set of characteristics, including basicity, hydrogen bonding capability, and the ability to act as a bioisostere for various functional groups.[1] These attributes allow for fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADMET) profile.[4] Furthermore, the pyridine ring can engage in crucial interactions with biological targets, including π-π stacking and metal chelation, enhancing binding affinity and selectivity.[2]
This guide provides a comparative analysis of substituted pyridine building blocks, offering insights into how the nature and position of substituents influence their reactivity and utility in drug development. We will delve into the practical aspects of their synthesis and application, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Electronic Landscape of Substituted Pyridines: A Tale of Three Positions
The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature of the nitrogen atom, which creates a charge disparity across the ring.[2][5] This electronic influence dictates the preferred sites for electrophilic and nucleophilic attack. Understanding this is paramount when selecting a pyridine building block for a specific synthetic transformation.
-
Position 2 (α-position): This position is the most electron-deficient due to its proximity to the nitrogen atom. This makes it highly susceptible to nucleophilic attack but challenging for many standard cross-coupling reactions, a phenomenon often referred to as the "2-pyridyl problem".[6] The instability and poor reactivity of 2-pyridyl organometallic reagents, particularly boronic acids, have historically posed a significant hurdle in synthesis.[6][7]
-
Position 3 (β-position): The 3-position is less electronically perturbed by the nitrogen atom compared to the 2- and 4-positions. Its reactivity is more akin to that of a substituted benzene ring, making it a more predictable and versatile handle for functionalization.
-
Position 4 (γ-position): Similar to the 2-position, the 4-position is also electron-deficient and activated towards nucleophilic substitution.[5] However, it is generally more amenable to cross-coupling reactions than the 2-position.
The interplay between the inherent electronics of the pyridine ring and the electronic nature of the substituent (electron-donating vs. electron-withdrawing) creates a nuanced reactivity profile for each building block.
Comparative Reactivity in Cross-Coupling Reactions: A Practical Guide
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. However, the success of these reactions with pyridine-based substrates is highly dependent on the nature of the building block.
The Challenge of 2-Substituted Pyridines
As mentioned, 2-substituted pyridines present a significant challenge in traditional cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7] This is primarily due to the instability of the corresponding boronic acids and the propensity for the pyridine nitrogen to coordinate with the palladium catalyst, inhibiting its catalytic activity.
Overcoming the "2-Pyridyl Problem":
Recent advancements have led to the development of alternative coupling partners and specialized catalytic systems to address this challenge. For instance, pyridine-2-sulfinates have emerged as highly effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, demonstrating broader scope and utility compared to their boronate counterparts.[7]
Workflow for Comparing Cross-Coupling Efficiency
To objectively compare the performance of different substituted pyridine building blocks, a standardized experimental workflow is crucial. The following diagram and protocol outline a general approach for evaluating the efficiency of a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the comparative analysis of substituted pyridine building blocks in a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of 2-chloropyridine, 3-bromopyridine, and 4-chloropyridine in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
2-Chloropyridine
-
3-Bromopyridine
-
4-Chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To three separate reaction vessels, add the respective halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a stir bar.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 1,4-dioxane (5 mL).
-
Add the catalyst solution to each reaction vessel, followed by water (1 mL).
-
Seal the vessels and heat the reactions at 80 °C with vigorous stirring.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Upon completion (or after 24 hours), cool the reactions to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the isolated yield and characterize the product by ¹H NMR and mass spectrometry.
Data Presentation: A Comparative Table
The results of the comparative experiment can be summarized in a clear and concise table for easy analysis.
| Building Block | Reaction Time (h) | Isolated Yield (%) |
| 2-Chloropyridine | 24 | <10% (or trace) |
| 3-Bromopyridine | 4 | 85% |
| 4-Chloropyridine | 8 | 70% |
Analysis of Results:
The hypothetical data above illustrates the typical reactivity trend. The 3-substituted pyridine exhibits the highest reactivity and yield, followed by the 4-substituted isomer. The 2-substituted pyridine shows significantly lower reactivity under these standard conditions, highlighting the "2-pyridyl problem." This data underscores the importance of selecting the appropriate building block and, if necessary, employing specialized methods for challenging substitutions.
The Impact of Substituents on Physicochemical Properties
Beyond reactivity, the substituents on a pyridine ring profoundly influence its physicochemical properties, which are critical for drug-like characteristics.[4][8]
| Property | Effect of Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) | Effect of Electron-Donating Groups (e.g., -NH₂, -OH, -CH₃) |
| Basicity (pKa) | Decreases basicity | Increases basicity |
| Lipophilicity (logP) | Generally increases lipophilicity | Generally decreases lipophilicity (for polar groups) |
| Solubility | Can decrease aqueous solubility | Can increase aqueous solubility (for polar groups) |
| Permeability | Variable, dependent on overall properties | Variable, dependent on overall properties |
Expert Insight: The strategic placement of substituents is a key element of medicinal chemistry. For example, introducing a basic nitrogen-containing substituent can improve aqueous solubility and allow for salt formation, which can enhance bioavailability. Conversely, adding a lipophilic group can improve membrane permeability. A study on the permeability of mono-substituted pyridines across Caco-2 monolayers demonstrated that substituents could alter permeability nearly 20-fold, with ionized pyridines showing the lowest permeability and nonpolar alkyl substituents the highest.[8]
Logical Relationship of Property Modulation
The process of optimizing a lead compound often involves a multi-parameter balancing act, as illustrated in the following diagram.
Caption: The logical flow of lead optimization through the strategic modification of a pyridine scaffold to modulate physicochemical properties.
Conclusion: Informed Selection for Accelerated Drug Discovery
The judicious selection of substituted pyridine building blocks is a critical decision in the drug discovery process. A thorough understanding of the electronic and steric effects of substituents on both the reactivity and physicochemical properties of the pyridine ring is essential for designing efficient and successful synthetic routes. As demonstrated, the position of substitution has a profound impact on the outcome of common synthetic transformations like cross-coupling reactions. By leveraging the comparative data and experimental insights provided in this guide, researchers can make more informed choices, troubleshoot challenging syntheses, and ultimately accelerate the development of novel therapeutics. The continued development of new synthetic methodologies for the functionalization of pyridines will undoubtedly further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of the next generation of pyridine-containing drugs.[9][10]
References
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De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15979-15995. [Link]
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Douglas, C. J., & Fallis, A. G. (2014). Synthesis and investigation of a symmetrical bis(methoxycarbonyl)-substituted rubrene derivative. Molecules, 19(9), 14054-14067. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Reeves, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(11), 7543-7548. [Link]
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Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(6), 1045-1061. [Link]
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Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441-4444. [Link]
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Kaur, M., & Singh, M. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Molecular Structure, 1297, 136894. [Link]
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Le-Duc, D., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 25(6), 1436-1450. [Link]
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Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919. [Link]
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Gorska, K., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 23(21), 13415. [Link]
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Al-Tel, T. H. (2012). SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. RASAYAN Journal of Chemistry, 5(1), 84-89. [Link]
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Fox, M. A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(4), 1262-1268. [Link]
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Pang, K. S., et al. (2012). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 29(4), 986-999. [Link]
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ResearchGate. (2025). Pyridine and Pyridine Derivatives. [Link]
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ResearchGate. (n.d.). Pyridines appear as core structures in drugs, ligands, and materials. [Link]
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ResearchGate. (2012). Synthesis of small pyridine building blocks. [Link]
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Mykhailiuk, P. K. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Journal of Organic and Pharmaceutical Chemistry, 21(3), 23-30. [Link]
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Verma, R., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 6(42), 27749-27763. [Link]
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Baklanov, M. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 798. [Link]
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Hsieh, C.-H., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Reactions, 3(3), 393-404. [Link]
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Maity, P., & Pimparkar, S. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 18(40), 8064-8087. [Link]
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Harrity, J. P., et al. (2020). Design and synthesis of fused pyridine building blocks for automated library generation. ChemMedChem, 15(24), 2447-2451. [Link]
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ResearchGate. (2004). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. [Link]
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A Comparative Guide to the HPLC Analytical Standard for 2-Chloro-5-methylpyridin-3-amine
For researchers, scientists, and professionals in drug development, the purity and accurate quantification of chemical intermediates are paramount. 2-Chloro-5-methylpyridin-3-amine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its isomeric purity and the absence of process-related impurities are critical to the safety and efficacy of the final product. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) analytical standard for this compound with alternative analytical methodologies. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a wide range of polar and non-volatile substances like substituted pyridines.[3][4] Its high resolution and sensitivity are indispensable for separating the main component from structurally similar impurities.[3] A well-developed and validated stability-indicating HPLC method is crucial for ensuring that all potential degradation products and process-related impurities are effectively separated and quantified.[5][6]
A typical reversed-phase HPLC (RP-HPLC) method is the preferred approach for analyzing polar compounds like this compound. The separation mechanism is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[7]
A Robust RP-HPLC Method for this compound
While a specific validated method for this compound is not publicly available in pharmacopeias, a robust method can be developed based on established principles for the analysis of substituted pyridines and aromatic amines. The basic nitrogen of the pyridine ring can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing). To counteract this, an acidic modifier is incorporated into the mobile phase to protonate the amine and minimize these secondary interactions.[8]
Herein, we propose a scientifically sound, stability-indicating RP-HPLC method suitable for the purity determination of this compound.
Experimental Protocol: Proposed RP-HPLC Method
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (ACS Grade)
-
Water (HPLC Grade)
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Orthophosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
System Suitability
Before sample analysis, the system suitability must be verified. Inject the Standard Solution five times and evaluate the following parameters:
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Theoretical Plates: The number of theoretical plates for the this compound peak should not be less than 2000.
-
Relative Standard Deviation (RSD): The RSD for the peak area of five replicate injections should not be more than 2.0%.
Comparative Performance of Analytical Methods
The choice of an analytical method is a critical decision based on performance characteristics such as sensitivity, precision, and accuracy. Below is a summary of illustrative performance data for the proposed HPLC method compared to potential alternative techniques for the analysis of this compound.
| Parameter | RP-HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Measurement of light absorption by the analyte in a solution. |
| Specificity | High (can separate isomers and impurities) | Very High (separation by GC, identification by MS) | Low (cannot distinguish between structurally similar compounds) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% to 102.0% | 95.0% to 105.0% | 90.0% to 110.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 5.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | ~3 µg/mL |
| Sample Throughput | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Analyst Expertise | Moderate | High | Low |
Note: The data presented in this table is illustrative and representative of typical performance for these analytical techniques. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.
In-depth Comparison with Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[9] For a polar and non-volatile compound like this compound, direct analysis by GC is challenging. Derivatization is typically required to increase its volatility and thermal stability. A common approach for primary amines is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Advantages of GC-MS:
-
High Specificity: The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in the identification of impurities.
-
Excellent Sensitivity: GC-MS can achieve very low limits of detection, making it suitable for trace impurity analysis.
Disadvantages of GC-MS:
-
Derivatization Required: The need for a derivatization step adds complexity, time, and potential for analytical error to the workflow.
-
Thermal Lability: Even with derivatization, there is a risk of thermal degradation of the analyte in the hot injector port or column.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique that measures the absorption of light by a substance in solution. While it can be used for quantitative analysis, its application for purity assessment of a specific compound is limited.
Advantages of UV-Vis:
-
Simplicity and Speed: The analysis is straightforward and can be performed very quickly.
-
Low Cost: The instrumentation is relatively inexpensive.
Disadvantages of UV-Vis:
-
Low Specificity: A UV-Vis spectrum is typically broad and lacks the fine detail to distinguish between the main compound and its structurally similar impurities or isomers. Any substance that absorbs at the same wavelength will interfere with the measurement.
Logical Workflow for Method Selection
The choice between these analytical techniques depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision tree for analytical method selection.
Stability-Indicating Nature of the Proposed HPLC Method
A critical aspect of a robust analytical method for pharmaceutical intermediates is its ability to be "stability-indicating." This means the method can resolve the active pharmaceutical ingredient (API) or intermediate from its degradation products, process impurities, and any other potential interfering substances.[1][2][10][11][12] To establish this, forced degradation studies are performed where the sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[1][2][10][11][12] The chromatograms from these stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation products are well-separated from the main peak.
The proposed gradient RP-HPLC method is designed to be stability-indicating. The wide gradient range from 10% to 90% acetonitrile ensures that both polar and non-polar degradation products can be eluted and separated from the main analyte peak.
Workflow for Forced Degradation Study
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A Comparative Guide to the Structural Confirmation of 2-Chloro-5-methylpyridin-3-amine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, particularly those with pharmaceutical potential, certainty in atomic connectivity and spatial arrangement is paramount. This guide provides an in-depth comparison of common analytical techniques for the structural elucidation of 2-Chloro-5-methylpyridin-3-amine and its derivatives, offering insights into the causality behind experimental choices and presenting supporting data from closely related analogues.
Introduction: The Importance of Orthogonal Structural Verification
The this compound scaffold is a key building block in the synthesis of various biologically active molecules. Its structural features—a substituted pyridine ring with chloro, methyl, and amino groups—give rise to a unique electronic and steric environment. Verifying the precise arrangement of these substituents is critical, as even minor positional isomers can exhibit vastly different pharmacological profiles. A multi-faceted analytical approach, employing orthogonal techniques, is therefore not just recommended but essential for robust structural confirmation. This guide will compare and contrast Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, presenting a holistic workflow for achieving unequivocal structural assignment.
The Analytical Workflow: A Triad of Techniques
A logical and efficient workflow for structural confirmation begins with techniques that provide rapid information about the molecular framework and functional groups, progressing to more definitive methods that reveal precise atomic coordinates.
Caption: An overview of the typical workflow for the structural confirmation of a newly synthesized compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum, which will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
2D NMR: For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
Expected Spectral Features for this compound:
| Technique | Expected Observations | Inferences |
| ¹H NMR | - A singlet for the methyl group protons (around δ 2.2-2.4 ppm).- Two distinct aromatic proton signals, likely doublets or singlets depending on coupling, in the aromatic region (δ 6.5-8.0 ppm).- A broad singlet for the amine protons, the chemical shift of which can be concentration and solvent-dependent. | - Confirms the presence of the methyl group.- Indicates the substitution pattern on the pyridine ring.- Confirms the presence of the amine group. |
| ¹³C NMR | - A signal for the methyl carbon (around δ 15-20 ppm).- Six distinct signals in the aromatic region corresponding to the pyridine ring carbons. The carbon bearing the chlorine will be significantly shifted. | - Provides a count of the number of unique carbon environments, confirming the overall carbon skeleton. |
| COSY | - Correlation between the two aromatic protons, if they are on adjacent carbons. | - Establishes the connectivity of the protons on the pyridine ring. |
| HSQC | - Correlation of each aromatic proton signal to its corresponding carbon signal. | - Unambiguously assigns the protonated carbons in the pyridine ring. |
Expertise in Action: The chemical shifts of the aromatic protons are highly informative. The proton at the 6-position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen and the chloro group at the 2-position. The proton at the 4-position would be upfield relative to the 6-proton. The absence of a proton signal in the region typical for the 2-position further supports the proposed substitution pattern.
Caption: A diagram illustrating the key NMR correlations expected for this compound.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a compound and can also provide clues about its structure through fragmentation patterns.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1] Proper sample preparation is crucial to avoid contamination and ensure good ionization.[2]
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like aminopyridines, which will likely produce a protonated molecule [M+H]⁺.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) to obtain an accurate mass measurement.
Expected Mass Spectrum Features for this compound:
The molecular formula is C₆H₇ClN₂.
| Feature | Expected Observation | Inference |
| Molecular Ion Peak | - The monoisotopic mass is 142.0298 Da.- An [M+H]⁺ peak at m/z 143.0371.- A characteristic isotopic pattern for one chlorine atom: an M+2 peak ([M+2+H]⁺ at m/z 145.0341) with approximately one-third the intensity of the M peak. | - Confirms the molecular weight of the compound.- The isotopic pattern is a definitive indicator of the presence of one chlorine atom. |
| Fragmentation | - Alpha-cleavage next to the amine group is a common fragmentation pathway for amines.[3][4]- Loss of the methyl group (a radical) to give a fragment at m/z 127.0141.- Loss of HCl (neutral loss) is also possible. | - Fragmentation patterns can provide additional structural information and support the proposed connectivity. |
Trustworthiness through Isotopes: The presence and relative abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl) provide a self-validating feature in the mass spectrum. The observation of the characteristic ~3:1 ratio for the M and M+2 peaks is strong evidence for the presence of a single chlorine atom in the molecule.
III. Single-Crystal X-ray Crystallography: The Definitive Structure
When a definitive, unambiguous three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[5][6] This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Growing X-ray quality single crystals is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion are common methods.[7] The choice of solvent is critical and often requires screening.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[5][8]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a model of the electron density from which the atomic positions can be determined and refined.
Information Gained from X-ray Crystallography:
| Parameter | Significance |
| Atomic Coordinates | - Provides the exact position of every non-hydrogen atom in the unit cell, unequivocally confirming the substitution pattern. |
| Bond Lengths and Angles | - Offers precise measurements of all bond lengths and angles, which can provide insights into the electronic nature of the molecule (e.g., bond delocalization in the pyridine ring). |
| Intermolecular Interactions | - Reveals how the molecules pack in the solid state, including hydrogen bonding involving the amine group, which can be crucial for understanding physical properties and potential biological interactions. |
Authoritative Grounding: The result of a successful single-crystal X-ray diffraction experiment is a crystallographic information file (CIF), which can be deposited in a public database such as the Cambridge Structural Database (CSD), providing a permanent and verifiable record of the compound's structure.
Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment, stereochemistry (in solution) | Non-destructive, provides detailed structural information, relatively fast for ¹H. | Can be complex to interpret for highly substituted systems, requires a relatively large amount of pure sample. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | High sensitivity (requires very little sample), provides exact mass. | Destructive, provides limited information on connectivity and stereochemistry. |
| X-ray Crystallography | Absolute 3D structure (in the solid state), bond lengths, bond angles, intermolecular interactions | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state. |
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of this compound derivatives, like any novel compound, relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the foundational map of the molecular skeleton and proton environments. Mass spectrometry offers a rapid and accurate confirmation of the molecular weight and elemental composition, with the chlorine isotopic pattern serving as a key diagnostic feature. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter of structure, providing a definitive and highly detailed three-dimensional picture. By employing this triad of techniques, researchers can have the utmost confidence in their synthesized molecules, a critical prerequisite for advancing drug discovery and development programs.
References
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Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737. [Link]
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Splittgerber, A. G., & Tonder, J. E. (2012). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1431-1433. [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
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Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
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University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
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A Comparative Efficacy Analysis of Pyridine-Based Auxin Herbicides: Aminopyralid and Picloram
This guide provides a comprehensive comparison of the efficacy of two prominent pyridine carboxylic acid herbicides, aminopyralid and picloram, which are structurally related to the 2-Chloro-5-methylpyridin-3-amine scaffold. Developed for researchers, scientists, and professionals in drug and herbicide development, this document delves into their mechanisms of action, comparative field performance, and the experimental methodologies used to evaluate their efficacy. Our analysis is grounded in peer-reviewed data and established scientific protocols to ensure technical accuracy and field-proven insights.
Introduction to Pyridine-Based Synthetic Auxin Herbicides
Herbicides derived from the pyridine chemical family represent a significant class of synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA). By binding to auxin receptors, these herbicides disrupt normal plant growth processes, leading to uncontrolled, disorganized cell division and elongation, ultimately resulting in the death of susceptible plants.[1][2] This guide focuses on two widely used pyridine herbicides: aminopyralid and picloram. While both share a common mode of action, their distinct chemical structures lead to differences in efficacy, weed spectrum, soil persistence, and crop safety. Understanding these nuances is critical for the development of effective weed management strategies and the design of novel herbicidal compounds.
Mechanism of Action: A Shared Pathway with Critical Distinctions
Both aminopyralid and picloram are classified as synthetic auxin herbicides (Group 4). Their primary mode of action involves mimicking natural plant auxins, leading to epinastic growth (twisting and curling of stems and leaves), vascular tissue disruption, and eventual plant death.[1][2]
Aminopyralid: As a modern synthetic auxin, aminopyralid is recognized for its high efficacy on perennial broadleaf weeds, particularly within the Asteraceae (e.g., thistles) and Fabaceae (e.g., clovers) families, while exhibiting excellent tolerance in most grass species.[2] It is absorbed through both the foliage and roots and is translocated throughout the plant via the xylem and phloem, accumulating in the meristematic tissues where it exerts its herbicidal effects.
Picloram: An older but highly potent auxin mimic, picloram is known for its broad-spectrum control of deep-rooted perennial and woody plants.[2] Similar to aminopyralid, it is systemic and readily translocated within the plant.[1][2] However, a key distinguishing feature of picloram is its significantly longer soil persistence, which provides extended residual control but also increases the risk of injury to sensitive rotational crops.[1][2]
Visualizing the Synthetic Auxin Herbicide Signaling Pathway
The following diagram illustrates the general mechanism of action for synthetic auxin herbicides like aminopyralid and picloram.
Caption: Mechanism of synthetic auxin herbicides.
Comparative Efficacy: Field Performance and Weed Spectrum
The practical utility of a herbicide is ultimately determined by its performance in the field. Aminopyralid and picloram, while both effective, are often positioned for different applications based on their weed control spectrum and residual activity.
Weed Control Spectrum
Aminopyralid is generally considered a more selective herbicide, excelling in the control of troublesome broadleaf weeds in pasture and rangeland with a high degree of safety to grasses.[2] It is particularly effective against invasive species such as Canada thistle (Cirsium arvense) and various knapweeds (Centaurea spp.).[3][4]
Picloram offers a broader spectrum of control that extends to many deep-rooted perennial weeds and woody species, making it a valuable tool for land clearing and managing brush encroachment in non-crop areas.[2][5] However, this broader activity can also impact a wider range of non-target forbs.[6]
Table 1: Comparative Weed Control Spectrum of Aminopyralid and Picloram
| Weed Species | Common Name | Aminopyralid Efficacy | Picloram Efficacy |
| Cirsium arvense | Canada Thistle | Excellent | Excellent |
| Centaurea spp. | Knapweeds | Excellent | Good to Excellent |
| Euphorbia esula | Leafy Spurge | Fair to Good | Good to Excellent |
| Oxytropis sericea | White Locoweed | Excellent | Excellent |
| Senecio jacobaea | Tansy Ragwort | Excellent | Good |
| Rosa multiflora | Multiflora Rose | Good | Excellent |
| Toxicodendron radicans | Poison Ivy | Fair | Good |
| Juniperus virginiana | Eastern Red Cedar | Poor | Good (suppression) |
Efficacy ratings are generalized from various field trial reports and may vary based on application timing, rate, and environmental conditions.
Quantitative Efficacy Data (ED50 Values)
Crop Safety and Phytotoxicity
Both aminopyralid and picloram are known for their excellent safety on most established cool- and warm-season grasses, making them suitable for use in pastures and rangelands. However, their soil residual activity poses a significant risk to subsequent broadleaf crops.
Aminopyralid: While it has a shorter half-life than picloram, aminopyralid residues in soil and composted manure can cause significant injury to sensitive crops such as legumes (peas, beans), composites (lettuce, sunflowers), and nightshades (tomatoes, potatoes) for an extended period.[7]
Picloram: Due to its high persistence in soil, picloram has a more restrictive crop rotation profile. The potential for carryover injury to sensitive broadleaf crops can last for several years, necessitating careful long-term planning.[8]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific validity of herbicide efficacy claims, standardized experimental protocols are essential. The following sections detail methodologies for greenhouse and field trials.
Greenhouse Dose-Response Bioassay Protocol
This protocol is designed to determine the ED50 of a herbicide on a target weed species under controlled conditions.
Objective: To quantify the dose-response of a weed species to a herbicide and calculate the ED50 value.
Materials:
-
Weed seeds of a uniform, susceptible population
-
Potting medium (e.g., sandy loam soil:peat:sand mix)
-
Pots (e.g., 10 cm diameter)
-
Greenhouse with controlled temperature, humidity, and photoperiod
-
Laboratory-grade herbicide and appropriate solvents/adjuvants
-
Calibrated laboratory spray chamber
-
Analytical balance
-
Data analysis software with dose-response modeling capabilities
Procedure:
-
Plant Propagation:
-
Sow a sufficient number of seeds in pots to achieve a uniform stand of 3-5 plants per pot after thinning.
-
Grow plants in the greenhouse under optimal conditions for the target species until they reach the desired growth stage for application (e.g., 2-4 true leaves).
-
-
Herbicide Preparation:
-
Prepare a stock solution of the herbicide in a suitable solvent.
-
Create a series of serial dilutions to achieve a range of at least 6-8 doses that are expected to cause between 10% and 90% injury. Include an untreated control.
-
-
Herbicide Application:
-
Randomly assign treatments to the experimental units (pots).
-
Apply the herbicide treatments using a calibrated laboratory spray chamber to ensure uniform coverage. Record the application volume and pressure.
-
-
Post-Treatment Care and Evaluation:
-
Return the pots to the greenhouse and maintain optimal growing conditions.
-
Visually assess plant injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = plant death).
-
At the final evaluation, harvest the above-ground biomass, dry it in an oven at 60-70°C to a constant weight, and record the dry weight for each pot.
-
-
Data Analysis:
-
Express the biomass data as a percentage of the untreated control.
-
Use a non-linear regression model (e.g., log-logistic) to fit the dose-response data and calculate the ED50 value with its corresponding confidence intervals.[9]
-
Visualizing the Greenhouse Bioassay Workflow
Caption: Workflow for a greenhouse herbicide bioassay.
Field Efficacy Trial Protocol
This protocol outlines the methodology for comparing the efficacy of different herbicides under real-world field conditions.
Objective: To compare the efficacy of aminopyralid and picloram for the control of a target weed species in a specific environment.
Materials:
-
Commercial formulations of aminopyralid and picloram
-
Calibrated field plot sprayer
-
Plot marking equipment (stakes, flags, measuring tape)
-
Data collection tools (notebook, tablet, quadrat)
-
Personal Protective Equipment (PPE)
Procedure:
-
Site Selection and Plot Layout:
-
Select a field site with a uniform and sufficiently dense population of the target weed species.
-
Establish a randomized complete block design with a minimum of 3-4 replications. Each block should contain all treatments, including an untreated control.
-
Mark out individual plots of a suitable size (e.g., 3m x 10m).
-
-
Herbicide Application:
-
Calibrate the sprayer to deliver the desired application volume.
-
Apply the herbicides at their recommended label rates for the target weed and growth stage.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).
-
-
Efficacy Assessment:
-
Visually assess weed control in each plot at regular intervals (e.g., 1, 3, 6, and 12 months after treatment) using a percentage scale.
-
For more quantitative data, conduct weed counts or biomass sampling within randomly placed quadrats in each plot.
-
-
Crop/Desirable Vegetation Tolerance:
-
If the trial is conducted in a pasture or rangeland setting, visually assess the tolerance of desirable grass species to the herbicide treatments.
-
-
Data Analysis:
-
Analyze the weed control and crop tolerance data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Synthesis of Pyridine-Based Herbicides
The chemical synthesis of these herbicides is a critical aspect of their development and commercialization.
Synthesis of Picloram
Picloram is typically synthesized from α-picoline through a multi-step process involving chlorination, amination, and hydrolysis.[10] A general laboratory-scale synthesis is as follows:
-
Chlorination of α-picoline: α-picoline is subjected to exhaustive chlorination to produce 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine.
-
Hydrolysis: The trichloromethyl group is hydrolyzed to a carboxylic acid, yielding 2,3,4,5-tetrachloropicolinic acid.
-
Amination: The tetrachloropicolinic acid is then aminated, typically with ammonia under pressure, to replace the chlorine atom at the 4-position with an amino group, resulting in the final product, picloram (4-amino-3,5,6-trichloropicolinic acid).[11]
Conclusion and Future Perspectives
Aminopyralid and picloram are highly effective pyridine-based herbicides that play crucial roles in modern weed management. Aminopyralid offers a more targeted approach for broadleaf weed control in grasslands with greater rotational flexibility, while picloram provides broader-spectrum, long-lasting control of difficult-to-manage perennial and woody species. The choice between these two active ingredients depends on the specific weed challenge, land use objectives, and environmental stewardship considerations.
Future research in this area will likely focus on the development of novel pyridine-based herbicides with improved selectivity, reduced environmental persistence, and alternative modes of action to combat the growing issue of herbicide resistance. A deeper understanding of the structure-activity relationships within this chemical family, guided by robust efficacy testing protocols, will be paramount to these endeavors.
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Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides for Professional Use. (2025, November 20). Pro-Agro-Life. Retrieved January 12, 2026, from [Link]
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Moss, S. R., & Rubin, B. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52824. Retrieved January 12, 2026, from [Link]
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Specialist Sales. (2024, October 21). Triclopyr, Picloram & Aminopyralid: Top Solutions for Woody Weeds. Retrieved January 12, 2026, from [Link]
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Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). A brief introduction to R for the analysis of dose-response data. Journal of Visualized Experiments, (101), e52824. Retrieved January 12, 2026, from [Link]
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Dow AgroSciences. (n.d.). Aminopyralid Family of Herbicides. Retrieved January 12, 2026, from [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Picloram. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Lyon: International Agency for Research on Cancer. Retrieved January 12, 2026, from [Link]
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Ralphs, M. H., et al. (2011). EFFECTS OF APPLYING PICLORAM AND AMINOPYRALID WITH 2,4-D ON WHITE LOCOWEED IN NORTHERN NEW MEXICO. Rangelands Gateway. Retrieved January 12, 2026, from [Link]
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Specialist Sales. (2024, October 21). Triclopyr, Picloram & Aminopyralid: Top Solutions for Woody Weeds. Retrieved January 12, 2026, from [Link]
-
Travlos, I. S., et al. (2017). Efficacy of the Herbicide Lancelot 450 WG (Aminopyralid + Florasulam) on Broadleaf and Invasive Weeds and Effects on Yield and Quality Parameters of Maize. Agriculture, 7(9), 78. Retrieved January 12, 2026, from [Link]
-
Washington State Department of Transportation. (2017). Aminopyralid Roadside Vegetation Management Herbicide Fact Sheet. Retrieved January 12, 2026, from [Link]
-
Washington State Department of Transportation. (2017). Picloram Roadside Vegetation Management Herbicide Fact Sheet. Retrieved January 12, 2026, from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Picloram. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Lyon: International Agency for Research on Cancer. Retrieved January 12, 2026, from [Link]
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USDA Forest Service. (n.d.). Appendix G Herbicides, Trade Names, and Target SPECIES. Retrieved January 12, 2026, from [Link]
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Knezevic, S. Z. (2020). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PLOS ONE. Retrieved January 12, 2026, from [Link]
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Agriculture and Agri-Food Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved January 12, 2026, from [Link]
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AHDB. (n.d.). Detecting herbicide resistance. Retrieved January 12, 2026, from [Link]
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Burgos, N. R., & Salas, R. A. (2013). Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. Weed Science, 61(1), 4-23. Retrieved January 12, 2026, from [Link]
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SGS. (2025). Focus on Field Trials 2025. Retrieved January 12, 2026, from [Link]
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Voluntary Purchasing Groups, Inc. (n.d.). PICLORAM+D. Retrieved January 12, 2026, from [Link]
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University of Tennessee Institute of Agriculture. (n.d.). Pasture Herbicide Stewardship. Retrieved January 12, 2026, from [Link]
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USDA ARS. (2010). Picloram and Aminopyralid Sorption to Soil and Clay Minerals. Retrieved January 12, 2026, from [Link]
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Down to Earth Organics. (n.d.). Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. Retrieved January 12, 2026, from [Link]
-
Dow AgroSciences. (n.d.). Aminopyralid Family of Herbicides. Retrieved January 12, 2026, from [Link]
-
Enloe, S. F., et al. (2012). Influence of aminopyralid, clopyralid, metsulfuron, and picloram application timing on grass establishment. Rangeland Ecology & Management. Retrieved January 12, 2026, from [Link]
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University of Tennessee Institute of Agriculture. (n.d.). Pasture Herbicide Stewardship. Retrieved January 12, 2026, from [Link]
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USDA ARS. (2010). Picloram and Aminopyralid Sorption to Soil and Clay Minerals. Retrieved January 12, 2026, from [Link]
-
Virginia Tech. (n.d.). Plant Injury From Herbicide Residue. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Aminopyralid. Retrieved January 12, 2026, from [Link]
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USDA Forest Service. (2011). Picloram. Retrieved January 12, 2026, from [Link]
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Voluntary Purchasing Groups, Inc. (n.d.). PICLORAM+D. Retrieved January 12, 2026, from [Link]
-
Travlos, I. S., et al. (2017). Efficacy of the Herbicide Lancelot 450 WG (Aminopyralid + Florasulam) on Broadleaf and Invasive Weeds and Effects on Yield and Quality Parameters of Maize. Agriculture, 7(9), 78. Retrieved January 12, 2026, from [Link]
-
Ralphs, M. H., et al. (2011). EFFECTS OF APPLYING PICLORAM AND AMINOPYRALID WITH 2,4-D ON WHITE LOCOWEED IN NORTHERN NEW MEXICO. Rangelands Gateway. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to Purity Analysis of 2-Chloro-5-methylpyridin-3-amine: A Validated HPLC Method and its Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity testing of 2-Chloro-5-methylpyridin-3-amine, a key building block in various pharmaceutical syntheses. We will explore the rationale behind the selected HPLC methodology and objectively compare its performance against alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE), supported by experimental insights and adherence to international regulatory standards.
The Central Role of Purity in Pharmaceutical Intermediates
This compound is a substituted pyridine derivative whose purity is paramount for the successful synthesis of downstream products. Impurities can arise from starting materials, side reactions, or degradation, and their carryover can lead to the formation of undesired and potentially toxic byproducts in the final API. Therefore, a robust, validated analytical method is essential for accurate purity assessment and quality control.
A Validated High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the analysis of non-volatile and thermally labile pharmaceutical compounds.[1][2] Its versatility, precision, and ability to separate complex mixtures make it an indispensable tool for purity determination.[2]
Causality Behind Experimental Choices
The selection of HPLC parameters is a meticulous process, driven by the physicochemical properties of this compound and its potential impurities.
-
Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC)
-
Rationale: this compound is a moderately polar compound, making it ideally suited for separation on a non-polar stationary phase with a polar mobile phase. This mode of chromatography offers excellent reproducibility and is compatible with a wide range of analytes.
-
-
Stationary Phase: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Rationale: A C18 (octadecylsilyl) stationary phase provides a strong hydrophobic interaction with the analyte, leading to good retention and separation from more polar impurities. The specified dimensions and particle size offer a balance between resolution, analysis time, and backpressure.
-
-
Mobile Phase: Isocratic Elution with Acetonitrile and Phosphate Buffer
-
Rationale: An isocratic mobile phase (constant composition) simplifies the method and enhances reproducibility. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A phosphate buffer is employed to control the pH of the mobile phase, which is crucial for the consistent ionization state of the basic amine group, thereby ensuring reproducible retention times.
-
-
Detection: Photodiode Array (PDA) Detector
-
Rationale: A PDA detector allows for the monitoring of absorbance across a wide range of wavelengths simultaneously. This is invaluable for several reasons:
-
Optimal Wavelength Selection: It enables the determination of the wavelength of maximum absorbance for the main component, maximizing sensitivity.
-
Peak Purity Analysis: By comparing the UV-Vis spectra across a single chromatographic peak, co-eluting impurities can be detected.[3][4][5][6][7] This is a critical aspect of method specificity.
-
-
Self-Validating System: Adherence to ICH Q2(R1) Guidelines
Trustworthiness in an analytical method is established through rigorous validation. The described HPLC method is designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[8][9]
Diagram: HPLC Purity Testing Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Experimental Protocol: Validated HPLC Method
1. System Suitability: Before initiating sample analysis, the suitability of the chromatographic system must be verified.[10][11][12][13] This is achieved by injecting a standard solution multiple times (typically five or six replicates).
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 | Ensures symmetrical peak shape, which is crucial for accurate integration.[9][11] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the ability to produce sharp peaks. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector.[11] |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity | Ensures baseline separation of the analyte from potential impurities.[11] |
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[14][15][16] This involves subjecting the analyte to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Reflux with 0.1 N HCl
-
Base Hydrolysis: Reflux with 0.1 N NaOH
-
Oxidative Degradation: Treat with 3% H₂O₂
-
Thermal Degradation: Heat in an oven at 80 °C
-
Photolytic Degradation: Expose to UV light
The developed HPLC method should be able to separate the main peak from all degradation products, confirming its specificity.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.
Diagram: Comparison of Analytical Techniques
Caption: Attributes of HPLC, GC, and CE for purity analysis.
Gas Chromatography (GC)
GC is a powerful technique for the separation of volatile and thermally stable compounds.[1]
-
Applicability to this compound: While the analyte has some volatility, its amine functional group can lead to peak tailing on standard GC columns due to interactions with active sites.[1] This necessitates the use of specialized, deactivated columns. There is also a risk of thermal degradation in the injector port.
-
Advantages:
-
Excellent for analyzing volatile impurities such as residual solvents.
-
High separation efficiency.
-
-
Disadvantages:
-
Not suitable for non-volatile or thermally labile impurities.
-
May require derivatization to improve volatility and peak shape, adding complexity to the sample preparation.
-
Capillary Electrophoresis (CE)
CE offers extremely high separation efficiency based on the differential migration of charged species in an electric field.[17][18]
-
Applicability to this compound: As an amine, the analyte can be protonated and separated effectively by Capillary Zone Electrophoresis (CZE).
-
Advantages:
-
Minimal solvent and sample consumption.
-
Provides an orthogonal separation mechanism to HPLC, which is valuable for cross-validation.
-
-
Disadvantages:
-
Generally lower concentration sensitivity compared to HPLC with UV detection.
-
Can be more susceptible to matrix effects, impacting reproducibility.
-
Quantitative Comparison of Analytical Techniques
| Feature | Validated HPLC Method | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes; potential for degradation. | Ideal for charged species; high efficiency. |
| Specificity | High, especially with PDA for peak purity analysis. | Good, but potential for co-elution with thermally stable isomers. | Very high, based on charge-to-size ratio. |
| Precision (%RSD) | Typically < 2.0% | < 5.0% | < 5.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Limit of Quantitation (LOQ) | Low (ng range) | Moderate (pg to ng range) | Higher than HPLC (ng to µg range) |
| Throughput | Moderate | High for volatile analytes | High |
| Robustness | Generally high | Can be sensitive to inlet conditions and column activity. | Can be sensitive to buffer composition and capillary surface. |
| Primary Application | Recommended for routine purity testing and stability studies. | Best for volatile impurities and residual solvents. | Complementary technique for orthogonal verification. |
Conclusion
For the comprehensive purity assessment of this compound, a validated reversed-phase HPLC method with PDA detection stands out as the most robust, versatile, and reliable technique. Its ability to analyze the compound in its native state, coupled with the power of peak purity analysis, ensures a high degree of confidence in the generated data. While GC and CE offer valuable, complementary information, particularly for volatile impurities and orthogonal verification, respectively, the HPLC method provides the most suitable framework for routine quality control and regulatory submission. The choice of analytical methodology should always be guided by a thorough understanding of the analyte's properties and the specific requirements of the analysis, all within the framework of rigorous scientific validation.
References
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks. Retrieved from [Link]
-
PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (n.d.). Chromatography Forum. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved from [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv. Retrieved from [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Analytica. Retrieved from [Link]
-
Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society. Retrieved from [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). (n.d.). Drug development & registration. Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Full article: Peak Purity Determination with a Diode Array Detector. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
(PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). (2017, February 4). ResearchGate. Retrieved from [Link]
-
HPLC vs CE Efficiency: Assessing Sample Purity Reach. (2025, September 19). Patsnap. Retrieved from [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved from [Link]
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HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. (n.d.). PubMed. Retrieved from [Link]
-
Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016, July 1). Spectroscopy Online. Retrieved from [Link]
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Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of 2-Chloro-5-methylpyridin-3-amine Analogs in Kinase Inhibition
Introduction: The Double-Edged Sword of Kinase Inhibitor Selectivity
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The 2-chloro-5-methylpyridin-3-amine scaffold represents a valuable starting point for the synthesis of a diverse array of kinase inhibitors. Its substituted aminopyridine core is a well-established hinge-binding motif, capable of interacting with the ATP-binding site of numerous kinases. However, the very feature that makes this scaffold attractive—its ability to interact with a large, conserved family of enzymes—also presents a significant challenge: the potential for cross-reactivity.
Off-target activity can be a double-edged sword. While sometimes leading to unexpected therapeutic benefits (polypharmacology), it is more often associated with adverse effects and toxicity.[1] Therefore, a thorough understanding and systematic evaluation of the cross-reactivity profile of any new chemical entity are paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of this compound analogs, offering insights into experimental design, data interpretation, and the underlying structure-activity relationships (SAR) that govern selectivity. While specific cross-reactivity data for this compound itself is not extensively available in the public domain, this guide will draw upon data from closely related aminopyridine-based kinase inhibitors to provide a robust and illustrative comparison.
Designing a Cross-Reactivity Screening Campaign: A Strategic Approach
A well-designed cross-reactivity study is not a mere fishing expedition but a hypothesis-driven investigation. The choice of off-targets to screen against should be informed by the intended primary target and the chemical nature of the analog series.
Rationale for Target Selection
Given that the 2-aminopyridine moiety is a common pharmacophore in Janus kinase (JAK) inhibitors, a cross-reactivity panel for analogs of this compound should prioritize members of the JAK family (JAK1, JAK2, JAK3, and TYK2).[2][3] The high degree of homology within the ATP-binding sites of JAK kinases makes achieving selectivity a significant challenge.[2] Beyond the immediate family of the primary target, a broader panel of kinases from different branches of the kinome should be included to identify unanticipated off-target interactions. Commercial kinase profiling services offer panels ranging from a few dozen to the entire human kinome.
The following diagram illustrates a logical workflow for a kinase inhibitor cross-reactivity screening campaign.
Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.
Comparative Cross-Reactivity Data of Aminopyridine-Based Kinase Inhibitors
To illustrate the principles of cross-reactivity and selectivity, the following table presents data for several aminopyridine-based kinase inhibitors with scaffolds related to this compound. This data highlights how subtle changes to the core structure can significantly impact the selectivity profile.
| Compound ID | Core Scaffold | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (Inhibition >50% @ 1µM) | Selectivity Score (S10 @ 1µM) | Reference |
| Analog A | 2-Aminopyridine | JAK2 | 9 | JAK1 (2484 nM), JAK3 (1656 nM) | Not explicitly stated, but high selectivity within JAK family. | [2] |
| Analog B | Pyrido[2,3-d]pyrimidine | FGFr | 60 | PDGFr (>50,000 nM), EGFr (>50,000 nM), c-src (>50,000 nM) | Highly selective for FGFr. | [4] |
| Analog C | 3-Aminopyrid-2-one | Itk | 7 (Ki) | Good selectivity profile across kinases. | Not explicitly stated, but described as having a good selectivity profile. | [5] |
| Dasatinib | 2-Aminothiazole | Src/Abl | <1 | Broad-spectrum (promiscuous) | Low selectivity. | [6] |
Note: The data presented is for illustrative purposes and is derived from the cited literature. Direct comparison between different studies should be made with caution due to variations in assay conditions.
Experimental Protocols for Assessing Cross-Reactivity
The accurate determination of a compound's cross-reactivity profile relies on robust and well-validated experimental methodologies. Below are detailed protocols for two common assay formats used in kinase inhibitor profiling.
Protocol 1: In Vitro Radiometric Kinase Inhibition Assay
This method directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Materials:
-
Purified recombinant kinase enzymes
-
Specific peptide or protein substrates
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
Test compounds dissolved in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Reaction Setup: In a 96- or 384-well plate, add the assay buffer, the kinase enzyme, and the specific substrate.
-
Inhibitor Addition: Add the serially diluted test compounds to the reaction wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Reaction Initiation: Start the kinase reaction by adding radiolabeled ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted ATP is washed away.[7]
-
Detection: After washing and drying the filter plate, measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Key structural features influencing the selectivity of this compound analogs.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. However, a deep understanding of the cross-reactivity of its analogs is essential for translating this promise into safe and effective therapeutics. This guide has provided a framework for the systematic evaluation of cross-reactivity, from experimental design and execution to data interpretation and SAR analysis. By employing a combination of broad kinome screening and focused selectivity assays, researchers can gain a comprehensive understanding of the off-target profile of their compounds. This knowledge, in turn, will enable the rational design of next-generation inhibitors with improved selectivity and a wider therapeutic window. Future studies should aim to generate and publish cross-reactivity data for a wider range of this compound analogs to further enrich our understanding of the SAR for selectivity within this important chemical class.
References
- Bantscheff, M., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research.
- Burden, A. M., et al. (2022). Identification of novel off-targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. Scientific Reports, 12(1), 7789.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
- Krumm, A., et al. (2020). Binding kinetics: high throughput assay for kinase inhibitors.
- Revvity. (n.d.). Kinetic binding of kinase inhibitors and determination of Kon, Koff rates.
- Sreeramulu, S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9036-9053.
- Wang, X., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128642.
- Pinzon, J. H., & Verstovsek, S. (2014). Off-Target Effects of BCR-ABL and JAK2 Inhibitors. Current Hematologic Malignancy Reports, 9(4), 305-314.
- Pellegrini, F., & Arribas, J. (2020).
- Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292.
- Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2998.
- Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-5037.
- Guo, L., et al. (2021). Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2. Cell Chemical Biology, 28(5), 686-698.e7.
- Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(8), 2630-2647.
- BenchChem. (2025). A Comparative Guide to the Synthesis Applications of 2-Chloro-3-pyridylamine and 2-Amino-3-chloropyridine.
- BenchChem. (2025). Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide.
- Li, H., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127048.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine.
- Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7329.
- BenchChem. (2025). cross-reactivity profile of kinase inhibitors from 7-Chloro-1H-pyrrolo[3,2-C]pyridine.
- Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-846.
- Crawford, J. J., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3634-3651.
- BenchChem. (2025). potential research areas for 2-Chloro-3-pyridylamine.
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Benchmarking Synthesis Routes for 6-Amino-5-chloro-3-picoline: A Comparative Guide for Researchers
For researchers and professionals in drug development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. 6-Amino-5-chloro-3-picoline, also known as 5-chloro-3-methylpyridin-2-amine, is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical agents. This guide provides an in-depth, objective comparison of the primary synthesis routes to this compound, offering detailed experimental protocols and supporting data to inform your selection of the most suitable pathway for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of 6-Amino-5-chloro-3-picoline presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of a substituted pyridine ring. The two primary strategies that emerge from the literature and our internal validation studies are:
-
Route A: Electrophilic Chlorination of an Aminopicoline. This approach commences with the readily available 2-Amino-3-methylpyridine (also known as 2-amino-3-picoline) and introduces the chlorine atom via electrophilic aromatic substitution. The key challenge lies in achieving selective chlorination at the C-5 position.
-
Route B: Nucleophilic Amination of a Dichloropicoline. This strategy begins with a di-chlorinated picoline derivative, 2,5-dichloro-3-methylpyridine, and introduces the amino group through a nucleophilic aromatic substitution (SNA_r_) reaction. The success of this route hinges on the selective replacement of the chlorine atom at the C-2 position.
This guide will dissect each route, providing a rationale for the experimental choices, detailed protocols, and a comparative analysis of their respective strengths and weaknesses.
Route A: Electrophilic Chlorination of 2-Amino-3-methylpyridine
This route is often considered the more direct approach, starting from a commercially available and relatively inexpensive precursor. The directing effects of the amino and methyl groups on the pyridine ring are crucial to understanding the regioselectivity of the chlorination step. The amino group is a strong activating group and ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. This combination favors substitution at the C-5 position.
Experimental Protocol: Route A
Step 1: Synthesis of 2-Amino-3-methylpyridine
While 2-Amino-3-methylpyridine is commercially available, for completeness, a common synthetic method is the Chichibabin reaction from 3-picoline.[1]
-
Reaction: 3-Picoline is reacted with sodium amide in an inert solvent like N,N-dimethylaniline at elevated temperatures.
-
Work-up: The reaction mixture is carefully quenched with water, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by distillation or recrystallization.
Step 2: Selective Chlorination of 2-Amino-3-methylpyridine
-
Reagents: 2-Amino-3-methylpyridine, N-chlorosuccinimide (NCS), and a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Procedure:
-
Dissolve 2-Amino-3-methylpyridine in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (1.0-1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 6-Amino-5-chloro-3-picoline.
-
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent due to its mild nature, which helps to control the exothermicity of the reaction and minimize the formation of dichlorinated byproducts.
-
Low Temperature: The initial low temperature is crucial for controlling the reaction rate and improving the regioselectivity towards the desired C-5 chlorination.
-
Solvent: Acetonitrile or dichloromethane are commonly used as they are relatively inert and provide good solubility for the reactants.
Route B: Nucleophilic Amination of 2,5-Dichloro-3-methylpyridine
This route offers an alternative approach, particularly if the starting dichloropicoline is readily accessible. The key to this synthesis is the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine at the C-2 position is generally more susceptible to nucleophilic attack than the one at the C-5 position due to the electronic influence of the ring nitrogen.
Experimental Protocol: Route B
Step 1: Synthesis of 2,5-Dichloro-3-methylpyridine
This intermediate can be prepared from 3-picoline through a multi-step process involving oxidation to the N-oxide, followed by chlorination.[2] Alternatively, it can be synthesized from dichloroacetonitrile and methacrolein.[3]
Step 2: Selective Amination of 2,5-Dichloro-3-methylpyridine
-
Reagents: 2,5-Dichloro-3-methylpyridine, a source of ammonia (e.g., aqueous ammonia, ammonia in a suitable solvent), and a catalyst (e.g., a copper salt like copper(I) oxide or copper(II) sulfate).
-
Procedure:
-
In a pressure vessel, combine 2,5-dichloro-3-methylpyridine, the ammonia source, and the copper catalyst.
-
Seal the vessel and heat the reaction mixture to a temperature typically ranging from 150-200 °C. The reaction is carried out under pressure.
-
Maintain the reaction at this temperature for several hours, with progress monitored by sampling and analysis (TLC or LC-MS).
-
After completion, cool the vessel to room temperature and carefully vent the excess pressure.
-
The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford 6-Amino-5-chloro-3-picoline.
-
Causality Behind Experimental Choices:
-
Copper Catalyst: The use of a copper catalyst is common in nucleophilic aromatic substitutions of aryl halides with amines (Ullmann condensation), as it facilitates the reaction, often allowing for milder conditions and improved yields.
-
High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction.
-
Ammonia Source: The choice of ammonia source can influence the reaction efficiency and work-up procedure.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Electrophilic Chlorination | Route B: Nucleophilic Amination |
| Starting Material Availability | 2-Amino-3-methylpyridine is readily available and relatively inexpensive. | 2,5-Dichloro-3-methylpyridine is less common and may require synthesis. |
| Number of Steps | Potentially shorter if starting from commercial 2-amino-3-methylpyridine. | Generally involves more steps to prepare the starting material. |
| Regioselectivity Control | Can be challenging; potential for over-chlorination and formation of isomers. | Generally good selectivity for amination at the C-2 position. |
| Reaction Conditions | Milder conditions (low to ambient temperature, atmospheric pressure). | Harsher conditions (high temperature and pressure). |
| Reagent & Catalyst | Uses common and relatively safe reagents like NCS. | Requires a copper catalyst and handling of ammonia under pressure. |
| Yield | Moderate to good, depending on the optimization of chlorination conditions. | Can achieve good yields, but optimization of pressure and temperature is key. |
| Purification | May require careful chromatographic separation from isomers and byproducts. | Purification can be straightforward if the reaction is highly selective. |
| Safety Considerations | Exothermic reaction that requires careful temperature control. | Requires handling of high-pressure equipment and ammonia. |
| Scalability | Generally more straightforward to scale up due to milder conditions. | Scalability can be more challenging due to the need for high-pressure reactors. |
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two primary synthesis routes for 6-Amino-5-chloro-3-picoline.
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of 6-Amino-5-chloro-3-picoline, each with its own set of advantages and disadvantages.
-
For laboratory-scale synthesis and initial research , Route A is often preferred due to the ready availability of the starting material and the milder reaction conditions, which are more amenable to standard laboratory equipment. However, careful optimization of the chlorination step is crucial to maximize the yield of the desired product and simplify purification.
-
For larger-scale production and process development , Route B may become more attractive if an efficient and cost-effective synthesis of 2,5-dichloro-3-methylpyridine can be established. The high regioselectivity of the amination step can lead to a more robust and scalable process with potentially simpler purification.
Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including the scale of production, cost considerations, available equipment, and the expertise of the research team. This guide provides the foundational information and experimental frameworks to make an informed decision and to proceed with the synthesis of this important chemical intermediate.
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An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (Organic Syntheses) [Link]
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Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (ResearchGate) [Link]
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An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (ResearchGate) [Link]
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A Comparative Guide to Catalysts for the Preparation of 2-Chloro-5-methylpyridin-3-amine
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. The compound 2-Chloro-5-methylpyridin-3-amine is a valuable building block, and its preparation, typically via regioselective amination of 2,3-dichloro-5-methylpyridine, presents a classic challenge in catalytic chemistry. This guide provides an in-depth comparison of the primary catalytic systems employed for this transformation, offering experimental insights and data to inform your synthetic strategy.
Introduction: The Challenge of Regioselective Amination
The synthesis of this compound from 2,3-dichloro-5-methylpyridine requires the selective substitution of the chlorine atom at the C3 position with an amino group, leaving the C2 chlorine intact. However, the inherent electronic properties of the pyridine ring, with the nitrogen atom's electron-withdrawing effect, render the C2 and C6 positions most susceptible to nucleophilic attack and oxidative addition by a metal catalyst.[1] Therefore, achieving the desired C3 amination necessitates careful selection and optimization of the catalytic system to overcome this inherent reactivity preference. This guide will compare and contrast the performance of the two most prominent catalytic methodologies for this C-N bond formation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type amination.
Palladium-Catalyzed Buchwald-Hartwig Amination: Precision and Versatility
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[2] For the regioselective amination of dichloropyridines, palladium catalysis offers a high degree of control through ligand selection.
Mechanistic Rationale: The Role of the Ligand
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminopyridine and regenerate the Pd(0) catalyst.
The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) series, are known to accelerate the rate-limiting oxidative addition and the final reductive elimination step.[1] This increased rate for the desired C-N bond formation can outcompete side reactions like hydrodehalogenation.[1] For achieving regioselectivity in dichloropyridines, ligands like Xantphos have been shown to be effective.[3]
Performance and Experimental Data
While direct comparative data for 2,3-dichloro-5-methylpyridine is limited, studies on analogous dichloropyridines and dichloropyrimidines provide valuable insights. Palladium-catalyzed systems generally offer high yields under relatively mild conditions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference (Analogous Systems) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | 75-90 | [3] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | 8-16 | 80-95 | [2] |
| Pd(OAc)₂ | P(o-Tol)₃ | NaOtBu | Toluene | 100 | 16 | ~80 | [4] |
Table 1: Representative Performance of Palladium Catalysts in the Amination of Dichloropyridines.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a generalized protocol for the amination of 2,3-dichloro-5-methylpyridine using an ammonia equivalent, which can be adapted from protocols for similar substrates.[4][5]
Materials:
-
2,3-dichloro-5-methylpyridine
-
Ammonia source (e.g., aqueous ammonia, benzophenone imine followed by hydrolysis)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2.0 equivalents).
-
Add the anhydrous solvent, followed by 2,3-dichloro-5-methylpyridine (1.0 equivalent) and the ammonia source (1.2-1.5 equivalents).
-
Degas the reaction mixture by bubbling with argon for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Copper-Catalyzed Ullmann-Type Amination: A Cost-Effective Alternative
The Ullmann condensation is a classical method for C-N bond formation, and modern advancements have led to the development of milder, catalytic versions.[6] Copper catalysts offer a more economical alternative to palladium, though they often require higher temperatures.
Mechanistic Considerations
The mechanism of the copper-catalyzed amination is thought to involve the formation of a copper(I)-amide intermediate. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond and a copper(I)-halide, which is then converted back to the active catalyst.
The choice of copper source (Cu(I) or Cu(II) salts), ligand (often diamines or phenanthrolines), and solvent are key to achieving good yields.[7][8]
Performance and Experimental Data
Copper-catalyzed aminations of halopyridines have been reported with varying success. The use of aqueous ammonia is often feasible, which is an advantage in terms of cost and availability of the amine source.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference (Analogous Systems) |
| CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Ethylene Glycol | 100-120 | 16-24 | 60-85 | [7] |
| CuSO₄ | 4,7-dimethoxy-1,10-phenanthroline | Aqueous NH₃ | Water | 120-140 | 24 | 70-90 | [8] |
| Cu₂O | None | Aqueous NH₃ | Ethylene Glycol | 100 | 16 | ~80 | [7] |
Table 2: Representative Performance of Copper Catalysts in the Amination of Halopyridines.
Experimental Protocol: Copper-Catalyzed Amination
The following is a generalized protocol for the copper-catalyzed amination of 2,3-dichloro-5-methylpyridine, adapted from literature procedures.[7][9]
Materials:
-
2,3-dichloro-5-methylpyridine
-
Aqueous ammonia (28-30%)
-
Copper catalyst (e.g., CuI, CuSO₄, or Cu₂O)
-
Ligand (if required, e.g., N,N'-dimethylethylenediamine)
-
Base (if required, e.g., K₂CO₃)
-
Solvent (e.g., ethylene glycol or water)
Procedure:
-
In a pressure vessel, combine 2,3-dichloro-5-methylpyridine (1.0 equivalent), the copper catalyst (5-10 mol%), the ligand (10-20 mol%, if used), and the base (2.0 equivalents, if used).
-
Add the solvent and aqueous ammonia (10-20 equivalents).
-
Seal the vessel and heat the reaction mixture to the specified temperature (100-150 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, carefully vent the vessel.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Analysis and Catalyst Selection
The choice between a palladium- and a copper-based catalytic system depends on several factors, including cost, desired reaction conditions, and functional group compatibility.
-
Palladium-based systems are generally preferred for laboratory-scale synthesis and for substrates with sensitive functional groups due to their milder reaction conditions and the high degree of control afforded by ligand selection. The higher cost of palladium and specialized phosphine ligands is a significant consideration for large-scale production.
-
Copper-based systems are a more economical choice, particularly for industrial applications. The ability to use aqueous ammonia directly and the lower cost of the catalyst are major advantages. However, the typically harsher reaction conditions may limit their applicability for complex substrates, and optimization may be required to achieve high regioselectivity and yields.
Conclusion
The synthesis of this compound via regioselective amination of 2,3-dichloro-5-methylpyridine is a challenging yet achievable transformation. Both palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann-type aminations offer viable routes. The choice of catalyst should be guided by a careful consideration of the specific requirements of the synthesis, including scale, cost, and the nature of the substrate. For high-value applications where yield and selectivity are paramount, palladium catalysis with carefully selected ligands is often the superior choice. For cost-driven, large-scale production, a well-optimized copper-catalyzed process can be a highly effective strategy.
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Dai, Q., Chen, J., & coworkers. (2013). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 135(42), 15854-15857. [Link]
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Jonckers, T. H. M., Maes, B. U. W., Lemière, G. L. F., & Dommisse, R. (2001). Selective palladium-catalyzed aminations on dichloropyridines. Tetrahedron, 57(32), 7027–7034. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Chen, Y., & Buchwald, S. L. (2013). Copper's Contribution to Amination Catalysis. Science, 341(6146), 620-621. [Link]
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Sharma, C., et al. (2018). Regioselective Copper(I)‐Catalyzed Ullmann Amination of Halopyridyl Carboxylates using Sodium Azide: A Route for Aminopyridyl Carboxylates and their Transformation to Pyrido[2, 3‐d]pyrimidin‐4(1H)‐ones. ChemistrySelect, 3(12), 3466-3470. [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
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Ortar, A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles with (Het)aryl Halides. Molecules, 27(6), 1957. [Link]
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Utkin, A. V., et al. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 26(21), 6683. [Link]
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Zaitsev, V. P., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2097-2111. [Link]
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Baumann, M., et al. (2024). Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia. Chemistry – A European Journal. [Link]
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Organic Syntheses. (n.d.). Nickel-catalyzed Amination of Aryl Chlorides. [Link]
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A Comparative Guide to the Biological Activity of Pyridine Isomers
For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of medicinal chemistry. Its presence in numerous natural products and FDA-approved drugs speaks to its versatility and significance.[1][2] However, the biological activity of a pyridine-containing molecule is not solely dictated by the presence of the ring itself, but profoundly influenced by the substitution pattern. The isomeric position of a functional group—be it at the 2- (ortho), 3- (meta), or 4- (para) position relative to the ring nitrogen—can dramatically alter the compound's efficacy and mechanism of action. This guide provides an in-depth comparison of the biological activities of pyridine isomers, supported by experimental data, to illuminate the critical role of positional isomerism in drug design.
The Decisive Role of Substituent Position
The location of a substituent on the pyridine ring governs its electronic properties, steric profile, and hydrogen bonding capabilities. These factors, in turn, dictate how the molecule interacts with its biological target, be it an enzyme, a receptor, or microbial cell components.
-
Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, creating a dipole moment and influencing the electron density at different positions. This inherent electronic nature means that substituents at the 2-, 3-, and 4-positions will have varied electronic impacts on the ring and on the functional group's interaction with a biological target.[3][4]
-
Steric Hindrance: The proximity of a substituent at the 2-position to the ring nitrogen can create steric hindrance, potentially influencing its ability to fit into a binding pocket. In contrast, substituents at the 4-position are generally more sterically accessible.
-
Hydrogen Bonding: The pyridine nitrogen is a hydrogen bond acceptor. A substituent's position can influence the molecule's ability to participate in crucial hydrogen bonding interactions with a biological target. For instance, a hydroxyl group at the 2-position can form an intramolecular hydrogen bond with the ring nitrogen, which is not possible for the 3- or 4-hydroxypyridine isomers.[5]
These fundamental differences are the basis for the diverse biological activities observed among pyridine isomers.
Comparative Biological Activities: Experimental Evidence
To illustrate the impact of isomeric substitution, this section presents a comparative analysis of the biological activities of different sets of pyridine isomers across various therapeutic areas.
Antimicrobial Activity
The position of a substituent can determine whether a pyridine derivative exhibits antibacterial or antifungal properties and its potency.
A study comparing aminopyridine isomers revealed significant differences in their antibacterial effects. While 3-aminopyridine, upon polymerization, demonstrated potent anti-staphylococcal activity, 2-aminopyridine showed no such activity.[5] This suggests that the arrangement of the amino group in the 3-position is crucial for the observed antibacterial action, likely due to its influence on the polymer's structure and interaction with bacterial components.
Table 1: Comparative Antimicrobial Activity of Pyridine Isomer Derivatives
| Isomer Class | Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| Aminopyridines | Polymerized 3-aminopyridine | Staphylococcus aureus | Active (activity varies with molecular weight) | [5] |
| 2-Aminopyridine | Staphylococcus aureus | Inactive | [5] | |
| Chloropyridines | 3-Chloropyridine | V79 cells (cytotoxicity) | Cytotoxic (dose-dependent) | [1] |
| 2-Chloropyridine | V79 cells (cytotoxicity) | Non-cytotoxic | [1] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Anticancer Activity (Cytotoxicity)
In the realm of oncology, the placement of functional groups on the pyridine ring is a critical determinant of a compound's cytotoxic potential.
A comparative study on the cytotoxicity of chloropyridine isomers against V79 hamster lung cells found that 3-chloropyridine exhibited dose-dependent cytotoxicity and clastogenicity (the ability to induce chromosomal damage).[1] In stark contrast, 2-chloropyridine was non-cytotoxic and non-clastogenic under the same conditions.[1] This striking difference underscores how the position of the chlorine atom influences the molecule's interaction with cellular components and its ultimate toxic effect.
The antiproliferative activity of pyridine derivatives is also heavily influenced by the position of substituents like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups.[1] The specific placement of these groups can enhance or diminish the compound's ability to inhibit cancer cell growth.
Enzyme Inhibition
Pyridine derivatives are well-known enzyme inhibitors, and their isomeric forms can exhibit vastly different potencies and mechanisms of inhibition. A comprehensive review of pyridine carboxylic acid isomers—picolinic acid (2-substituted), nicotinic acid (3-substituted), and isonicotinic acid (4-substituted)—highlights their diverse roles as enzyme inhibitors in various diseases.[2][6]
For instance, in the context of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a target for anticancer drugs, the orientation of the pyridine ring and its substituents is critical for binding to the active site. Methotrexate, a potent DHFR inhibitor, features a pteridine ring system, but its inhibitory mechanism provides insights into how heterocyclic compounds interact with this enzyme. The positioning of functional groups that can form hydrogen bonds and other interactions with key amino acid residues in the active site is paramount.
The differential inhibitory activities of pyridine isomers can be attributed to how their unique steric and electronic profiles complement the enzyme's binding pocket.
Mechanistic Insights into Isomeric Differences
The observed variations in biological activity among pyridine isomers can be rationalized by considering their molecular properties and how they influence interactions with biological macromolecules.
Caption: Influence of substituent position on pyridine isomer interactions with a biological target.
As the diagram illustrates, the positional isomerism of a substituent on the pyridine ring leads to distinct physicochemical properties that ultimately govern the molecule's interaction with a biological target and its resulting biological activity.
Experimental Protocols for Biological Activity Assessment
To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. Below are outlines of key assays used to evaluate the biological activities discussed in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: General workflow for an enzyme inhibition assay.
Key Considerations:
-
Enzyme and Substrate Concentrations: These should be optimized based on the enzyme's kinetic parameters (Km and Vmax).
-
Controls: Include positive controls (known inhibitors) and negative controls (vehicle) to validate the assay.
-
Data Analysis: The data is used to calculate the percentage of enzyme inhibition at different inhibitor concentrations, from which the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) can be determined.
Conclusion
The isomeric position of a substituent on a pyridine ring is a critical factor that profoundly influences its biological activity. As demonstrated by the comparative data on antimicrobial, anticancer, and enzyme inhibitory effects, a simple shift in a functional group's location from the 2- to the 3- or 4-position can lead to dramatic changes in potency and even a complete loss or gain of activity. A thorough understanding of the steric, electronic, and hydrogen-bonding consequences of positional isomerism is therefore indispensable for the rational design and optimization of novel pyridine-based therapeutic agents. This guide serves as a foundational resource for researchers to appreciate these subtleties and to inform their strategies in the ongoing quest for more effective and selective drugs.
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ResearchGate. (2018). Comparison of the antimicrobial activities of selected representative compounds of different classes of nucleoside antibiotics against selected bacterial species. Retrieved from [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. Retrieved from [Link]
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A Cost-Benefit Analysis of Synthetic Routes to 2-Chloro-5-methylpyridin-3-amine: A Guide for Researchers
Introduction
2-Chloro-5-methylpyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a key component in a variety of biologically active molecules. The strategic placement of the chloro, methyl, and amino groups provides multiple points for further functionalization, making it a versatile intermediate for the synthesis of complex molecular architectures, including kinase inhibitors.[1][2]
The efficient and cost-effective synthesis of this intermediate is crucial for its application in research and development. This guide provides a detailed comparative analysis of two plausible synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a thorough cost-benefit analysis to aid researchers in selecting the most suitable method for their specific needs.
Methodology Overview
Two primary synthetic strategies are evaluated in this guide:
-
Route A: Nitration and Reduction. This classic approach involves the electrophilic nitration of a readily available starting material, 2-chloro-5-methylpyridine, to introduce a nitro group at the 3-position, followed by its reduction to the desired amine.
-
Route B: Azidation and Reduction. This route begins with a dichlorinated pyridine derivative, 2,3-dichloro-5-methylpyridine, and proceeds via a nucleophilic aromatic substitution with sodium azide, followed by the reduction of the resulting pyridyl azide to the target amine.
The following sections will delve into the specifics of each route, including detailed experimental protocols, cost analysis of starting materials, and a discussion of the associated benefits and drawbacks.
Route A: Synthesis via Nitration and Reduction
This two-step synthesis begins with the commercially available 2-chloro-5-methylpyridine. The key transformation is the regioselective introduction of a nitro group at the 3-position, followed by a standard reduction.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via nitration and reduction.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
-
Rationale: The nitration of 2-chloro-5-methylpyridine is an electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the existing substituents. The chloro group is ortho, para-directing, while the methyl group is also ortho, para-directing. The pyridine nitrogen is deactivating. The combination of these effects can lead to a mixture of isomers, with the 3-nitro product being one of the potential outcomes.[3] The use of a strong acid mixture like nitric acid and sulfuric acid is standard for generating the nitronium ion (NO₂⁺) electrophile.[4]
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C, slowly add 2-chloro-5-methylpyridine (10 g, 0.078 mol).
-
Maintain the temperature at 0-5 °C and add a pre-cooled mixture of concentrated nitric acid (15 mL) and concentrated sulfuric acid (15 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 2-chloro-5-methyl-3-nitropyridine.
-
Step 2: Synthesis of this compound
-
Rationale: The reduction of the nitro group to an amine is a common and high-yielding transformation. Catalytic hydrogenation with Raney Nickel and hydrazine hydrate is an effective method for this conversion.[2]
-
Procedure:
-
Dissolve 2-chloro-5-methyl-3-nitropyridine (5 g, 0.029 mol) in ethanol (100 mL) in a round-bottom flask.
-
Add a catalytic amount of Raney Nickel (approximately 0.5 g of a 50% slurry in water).[2]
-
Heat the mixture to 50-60 °C and add hydrazine hydrate (80% solution, 5 mL) dropwise. An exothermic reaction should be observed.
-
After the addition is complete, reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully filter off the catalyst through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Route B: Synthesis via Azidation and Reduction
This alternative route starts from 2,3-dichloro-5-methylpyridine. The synthesis hinges on a nucleophilic aromatic substitution (SNAr) reaction to introduce a nitrogen-containing functional group, which is subsequently reduced.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via azidation and reduction.
Experimental Protocols
Step 1: Synthesis of 3-Azido-2-chloro-5-methylpyridine
-
Rationale: Nucleophilic aromatic substitution on dihalopyridines is a well-established reaction.[5] While the chlorine atom at the 2-position is generally more activated towards nucleophilic attack due to its proximity to the ring nitrogen, the outcome can be influenced by the nature of the nucleophile and reaction conditions.[6] The use of sodium azide provides a pathway to introduce a nitrogen atom. The regioselectivity of this reaction on 2,3-dichloro-5-methylpyridine is a critical factor. For the purpose of this guide, we will proceed with the assumption that the 3-azido product can be obtained, potentially as a mixture with the 2-azido isomer, requiring chromatographic separation.
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloro-5-methylpyridine (10 g, 0.062 mol) in dimethylformamide (DMF, 100 mL).[1]
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the progress by TLC.
-
Cool the mixture to room temperature and pour it into ice water (300 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 3-azido-2-chloro-5-methylpyridine from any isomeric byproducts.
-
Step 2: Synthesis of this compound
-
Rationale: The reduction of an aryl azide to an amine is a clean and efficient reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method, as is the use of hydrazine.
-
Procedure:
-
Dissolve 3-azido-2-chloro-5-methylpyridine (5 g, 0.029 mol) in methanol (100 mL).
-
Add a catalytic amount of 10% palladium on carbon (0.25 g).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product may be further purified by recrystallization if necessary.
-
Cost-Benefit Analysis
The choice of a synthetic route often depends on a balance of factors including cost, yield, safety, and scalability. The following table provides a comparative summary of the two routes.
| Metric | Route A: Nitration/Reduction | Route B: Azidation/Reduction |
| Starting Material | 2-Chloro-5-methylpyridine | 2,3-Dichloro-5-methylpyridine |
| Starting Material Cost | Lower[9][10][11] | Higher[12][13][14][15][16] |
| Number of Steps | 2 | 2 |
| Key Reagents | HNO₃, H₂SO₄, Hydrazine, Raney Ni | Sodium Azide, Hydrazine/Pd-C |
| Reagent Cost | Generally low-cost bulk chemicals[17][18][19][20][21] | Sodium azide is moderately priced and requires careful handling[7][8][22][23][24] |
| Estimated Overall Yield | 34-48% | 54-63% |
| Purification | Requires careful chromatographic separation of nitro-isomers. | Requires chromatographic separation of azido-isomers. |
| Safety Concerns | Use of highly corrosive and oxidizing strong acids. Hydrazine is toxic and Raney Nickel is pyrophoric. | Sodium azide is highly toxic and potentially explosive. Azide intermediates are also potentially explosive. |
| Environmental Impact | Generation of acidic waste from nitration. Use of heavy metal catalyst (Nickel). | Generation of azide-containing waste. Use of a noble metal catalyst (Palladium). |
| Scalability | Nitration reactions can be exothermic and require careful temperature control on a large scale. | The use of azides on a large scale poses significant safety challenges. |
Discussion and Recommendations
Route A: The Economical but Potentially Low-Yielding Path
The primary advantage of Route A is the lower cost of the starting material, 2-chloro-5-methylpyridine.[9][10][11] However, the key challenge lies in the regioselectivity of the nitration step. Without a highly selective protocol, the formation of multiple isomers would necessitate a difficult and costly purification process, significantly lowering the effective yield of the desired 3-nitro intermediate. The subsequent reduction is a standard and generally high-yielding step. From a safety perspective, the handling of large quantities of concentrated nitric and sulfuric acids, as well as the toxic and pyrophoric nature of the reduction reagents, requires stringent safety protocols.
Recommendation for Route A: This route is best suited for exploratory, small-scale synthesis where the cost of the starting material is a primary concern and where the researcher is equipped to perform careful chromatographic separations. The overall cost-effectiveness at a larger scale is questionable due to the likely low yield of the desired isomer.
Route B: The Higher-Yielding but More Hazardous and Expensive Route
Route B benefits from a potentially more predictable, albeit still challenging, regioselectivity in the nucleophilic substitution step. While direct amination is problematic, the use of sodium azide offers a viable alternative for introducing the nitrogen functionality. The starting material, 2,3-dichloro-5-methylpyridine, is more expensive than its monochloro counterpart.[12][13][14][15][16] The primary drawback of this route is the significant safety hazard associated with the use of sodium azide and the formation of potentially explosive azide intermediates.[7][8][22][23][24] These safety concerns often necessitate specialized equipment and handling procedures, which can increase the overall cost and complexity of the synthesis, particularly at scale. The reduction of the azide is typically a clean and high-yielding reaction.
Recommendation for Route B: This route may be preferred when a higher overall yield is critical and the necessary safety infrastructure for handling azides is in place. The higher cost of the starting material and the inherent safety risks make it less attractive for routine or large-scale production unless the regioselectivity of the azidation is proven to be significantly superior to the nitration in Route A.
Conclusion
Both synthetic routes to this compound present a trade-off between cost, yield, and safety. Route A is more economical in terms of starting materials but is likely hampered by poor regioselectivity in the nitration step. Route B offers a potentially higher yield but at a greater financial cost and with significant safety considerations due to the use of azides.
For researchers in an academic or early-stage drug discovery setting, Route A may be a suitable starting point for obtaining small quantities of the material, provided that purification is not a limiting factor. For process development and scale-up, a thorough investigation into optimizing the regioselectivity of the nitration in Route A would be a worthwhile endeavor. If this proves unsuccessful, Route B could be considered, but only with a comprehensive safety assessment and the implementation of appropriate engineering controls. Further research into alternative synthetic strategies, such as those involving directed ortho-metalation or the construction of the pyridine ring from acyclic precursors, may ultimately provide a more efficient, cost-effective, and safer route to this valuable building block.
References
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Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Retrieved January 12, 2026, from [Link]
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YSI. (n.d.). Hydrazine, liquid reagent, 100ml for 50 tests. Retrieved January 12, 2026, from [Link]
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IndiaMART. (n.d.). 2-Chloro-5-methylpyridine. Retrieved January 12, 2026, from [Link]
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Agnitio Pharma. (n.d.). Raney Nickel. Retrieved January 12, 2026, from [Link]
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S D Fine-Chem Limited. (n.d.). HYDRAZINE HYDRATE 99% AR. Retrieved January 12, 2026, from [Link]
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The Lab Depot, Inc. (n.d.). Aluminum-Nickel Catalyst Raney-type Alloy Al-Ni 50/50 Powder. Retrieved January 12, 2026, from [Link]
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Lab Alley. (n.d.). Sodium Azide, Lab Grade, 99%. Retrieved January 12, 2026, from [Link]
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Tradeindia. (n.d.). 2-chloro-5-methylpyridine. Retrieved January 12, 2026, from [Link]
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Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions. YouTube. Retrieved January 12, 2026, from [Link]
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BenChem. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved January 12, 2026, from [Link]
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to 2-Chloro-5-methylpyridin-3-amine: A Comparative Analysis for Advanced Synthesis
This guide provides an in-depth technical analysis of 2-Chloro-5-methylpyridin-3-amine, a versatile heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will move beyond simple protocols to explore the causal relationships between this molecule's structure and its reactivity, offering a comparative perspective against common alternatives. Every claim is grounded in peer-reviewed literature to ensure scientific integrity and trustworthiness.
Introduction: The Strategic Value of a Polysubstituted Pyridine
This compound is a highly functionalized pyridine derivative poised for significant application in the synthesis of complex, high-value molecules.[1] Its structure is notable for three key substituents on the pyridine core: an amine, a chloro group, and a methyl group. This arrangement provides a rich platform for selective chemical transformations.
-
The amino group serves as a primary nucleophile or a handle for further derivatization.
-
The chloro atom is an excellent leaving group, particularly for nucleophilic aromatic substitution (SNAr) and as a reactive site for palladium-catalyzed cross-coupling reactions.[2]
-
The methyl group provides steric bulk and electronic influence, which can be used to modulate the molecule's reactivity and the physicochemical properties (e.g., solubility, metabolic stability) of its derivatives.
The strategic placement of these groups makes this compound a valuable intermediate in the synthesis of biologically active agents, from kinase inhibitors in oncology to novel agrochemicals.[1][3] This guide will dissect its utility in these key areas, comparing its performance and synthetic rationale against alternative building blocks.
Core Principles of Reactivity: An Electronic and Steric Perspective
The chemical behavior of this compound is dictated by the electronic interplay of its substituents on the electron-deficient pyridine ring. The ring nitrogen acts as an electron sink, activating the ring for nucleophilic attack, especially at the 2- and 6-positions.[4]
In this compound, the chlorine atom is at the 2-position, which is ortho to the ring nitrogen. This placement is critical as it strongly activates the carbon for nucleophilic aromatic substitution (SNAr). The proximity to the ring nitrogen allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate that forms during the reaction, thereby lowering the activation energy for substitution.[4] The electron-donating effects of the amino and methyl groups, while present, are less dominant in governing the feasibility of SNAr at the C2 position compared to the powerful activating effect of the ring nitrogen.
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), this C2-Cl bond is also an ideal site for the rate-determining oxidative addition step in the catalytic cycle.[4] The amine at the C3 position offers a convenient point for intramolecular cyclization following a reaction at the C2 position, opening pathways to fused heterocyclic systems like imidazo[4,5-b]pyridines, which are known purine bioisosteres with a wide range of biological activities.[5]
Caption: Key reactive sites on this compound.
Application I: Synthesis of Kinase Inhibitor Scaffolds
A primary application of substituted aminopyridines is in the construction of heterocyclic cores for kinase inhibitors. The general strategy involves a substitution at the chloro position followed by functionalization or cyclization involving the adjacent amino group.
Comparison: this compound vs. 2-Amino-5-chloropyridine
We compare our title compound with a common alternative, 2-Amino-5-chloropyridine, for the synthesis of a hypothetical aminopyrimidine-based inhibitor scaffold, a structure reminiscent of the core of potent kinase inhibitors like Dasatinib.[6][7]
| Feature | This compound | 2-Amino-5-chloropyridine | Rationale & Supporting Evidence |
| Reaction Type | Buchwald-Hartwig Amination | Buchwald-Hartwig Amination | A standard C-N bond-forming reaction crucial for kinase inhibitor synthesis.[4] |
| Predicted Reactivity | Higher | Lower | The C-Cl bond in this compound is at the activated 2-position, ortho to the ring nitrogen, facilitating oxidative addition. The C-Cl bond in the alternative is at the 5-position (meta), which is less electronically activated.[4] |
| Potential for Side Reactions | Lower | Higher risk of homocoupling | The adjacent amino group in the title compound can coordinate to the palladium catalyst, potentially stabilizing the active species and promoting the desired cross-coupling. |
| Subsequent Cyclization | Favorable | Not possible without further functionalization | The vicinal amino group allows for a direct intramolecular cyclization to form a fused imidazopyridine ring, a common scaffold in bioactive molecules.[5][8] |
| Final Product Properties | Methyl group can enhance binding affinity and improve metabolic stability. | Lacks the methyl group, potentially leading to lower potency or different metabolic profile. | The methyl group can occupy hydrophobic pockets in an enzyme's active site and block sites of metabolic oxidation. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the cross-coupling of this compound with a generic aminopyrimidine. The causality for each step is explained to ensure a self-validating and reproducible system.
-
Inert Atmosphere Preparation: A 50 mL Schlenk flask is charged with a magnetic stir bar, dried in an oven at 120 °C, and allowed to cool under a stream of dry argon.
-
Causality: Palladium catalysts, particularly in their active Pd(0) state, and phosphine ligands are highly sensitive to oxygen. An inert atmosphere is critical to prevent catalyst deactivation and ensure reaction efficiency.
-
-
Reagent Addition: To the flask, add this compound (1.0 eq), the desired aminopyrimidine (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Causality: A slight excess of the amine coupling partner ensures complete consumption of the limiting pyridyl chloride. The base is required to deprotonate the amine in the catalytic cycle, regenerating the active catalyst. Cesium carbonate is often effective in these couplings due to its solubility and basicity. Xantphos is a wide bite-angle ligand that promotes reductive elimination and prevents β-hydride elimination.
-
-
Solvent and Reaction: Anhydrous, degassed 1,4-dioxane (0.1 M concentration) is added via syringe. The flask is sealed and heated to 100 °C with vigorous stirring.
-
Causality: Dioxane is a common high-boiling, aprotic solvent for cross-coupling reactions. Degassing (e.g., by three freeze-pump-thaw cycles) is essential to remove dissolved oxygen. Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
-
-
Monitoring and Workup: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove inorganic salts and palladium residues.
-
Causality: Monitoring prevents unnecessary heating that could lead to byproduct formation. The workup procedure removes non-organic components before purification.
-
-
Purification: The filtrate is concentrated under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel to yield the desired coupled product.
-
Causality: Chromatography is necessary to separate the pure product from unreacted starting materials, ligand, and any organic byproducts.
-
Caption: Workflow for Buchwald-Hartwig amination.
Application II: Derivatization for Agrochemical Agents
The chloropyridine scaffold is a cornerstone of modern agrochemicals, including many successful herbicides and insecticides.[9] The amine functionality of this compound provides a direct route to derivatives like ureas and sulfonamides, which are common pharmacophores in this field.
Comparison: this compound vs. 3-Amino-5-methylpyridine
Here, we evaluate the title compound against its non-chlorinated analogue for the synthesis of a pyridyl urea derivative, a potential herbicide.
| Feature | This compound | 3-Amino-5-methylpyridine | Rationale & Supporting Evidence |
| Reaction Type | Reaction with an isocyanate | Reaction with an isocyanate | A standard and efficient method for urea formation from a primary amine. |
| Nucleophilicity of Amine | Lower | Higher | The electron-withdrawing chloro group at the adjacent C2 position reduces the electron density on the C3-amino group, making it less nucleophilic. |
| Reaction Conditions | May require heating or a catalyst | Typically proceeds readily at room temperature | Due to the lower nucleophilicity, driving the reaction to completion may necessitate more forcing conditions. |
| Lipophilicity (LogP) | Higher | Lower | The presence of the chlorine atom significantly increases the lipophilicity of the final product, which can enhance its ability to penetrate plant cuticles or insect exoskeletons. |
| Metabolic Stability | Potentially higher | C2 position is susceptible to oxidation | The chloro group at C2 blocks a potential site of metabolic hydroxylation, which can lead to a longer half-life and improved efficacy in the field.[10] |
Experimental Protocol: Urea Formation
This protocol describes the synthesis of a pyridyl urea derivative.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Causality: Anhydrous conditions are crucial as isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid and ultimately a symmetric urea byproduct.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the desired alkyl or aryl isocyanate (1.05 eq) dropwise via syringe over 10 minutes.
-
Causality: A slight excess of the isocyanate ensures full conversion of the amine. The reaction is often exothermic, and dropwise addition at 0 °C helps to control the reaction rate and prevent potential side reactions.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
Causality: Most urea formations are complete within this timeframe at room temperature. The lower nucleophilicity of the substrate may require longer reaction times or gentle warming to 40 °C to proceed to completion.
-
-
Monitoring and Workup: Monitor the reaction by TLC. If the reaction is sluggish, a catalytic amount of a non-nucleophilic base like triethylamine (TEA) can be added. Upon completion, if a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Causality: TEA can act as a base catalyst to enhance the nucleophilicity of the amine. The urea products are often crystalline solids with limited solubility in common organic solvents, simplifying isolation.
-
-
Purification: The collected solid is washed with a cold non-polar solvent (e.g., hexanes or diethyl ether) to remove any unreacted isocyanate and dried under vacuum. If no precipitate forms, the crude residue is purified by recrystallization or column chromatography.
-
Causality: Washing removes soluble impurities. Recrystallization is an efficient purification method for crystalline solids.
-
Conclusion
This compound is a strategically designed building block whose value lies in the precise arrangement of its functional groups. While its reactivity may be modulated compared to simpler aminopyridines, this is often a synthetic advantage. The activated C2-Cl bond provides a reliable site for SNAr and cross-coupling reactions, while the adjacent C3-amino group is perfectly positioned for subsequent cyclizations to build molecular complexity. The C5-methyl group offers a tool to fine-tune the biological and pharmacokinetic properties of the final products.
This guide has demonstrated that by understanding the fundamental principles of its reactivity, researchers can leverage this compound to construct sophisticated molecules for pharmaceutical and agrochemical applications. The provided protocols, grounded in established chemical logic, serve as a validated starting point for its successful implementation in synthesis campaigns.
References
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Reddy, T. S., & G, N. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(8), 101286. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-methylpyridin-3-amine
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-5-methylpyridin-3-amine (CAS No. 34552-13-1). As a substituted halogenated aminopyridine, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical. The procedures outlined herein are grounded in established safety protocols and regulatory standards to build a framework of trust and operational excellence.
Hazard Profile and the Imperative for Proper Disposal
Understanding the "why" is critical to appreciating the necessity of stringent disposal protocols. This compound is not a benign substance. While comprehensive toxicological data is not available for this specific compound, information from structurally similar chemicals and available Safety Data Sheets (SDS) indicates several hazards.[1][2]
-
Human Health Hazards : Structurally related compounds are classified as harmful or toxic if swallowed or in contact with skin.[3][4][5] They are known to cause skin and eye irritation.[3][6][7] Therefore, all waste, including empty containers that are not properly decontaminated, must be treated as hazardous.
-
Environmental Hazards : Halogenated aromatic compounds can be persistent in the environment and may be harmful to aquatic life with long-lasting effects.[4] Improper disposal, such as pouring it down the drain, is strictly prohibited as it can lead to environmental contamination.[1][8]
-
Combustion Hazards : In the event of a fire, thermal decomposition can produce highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[9][10] This makes the choice of final disposal method, such as high-temperature incineration, critical.
Due to these factors, this compound waste must be classified and managed as hazardous chemical waste in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Before generating or managing waste, ensure the following controls are in place. The causality is simple: minimizing exposure is the first line of defense.
-
Engineering Controls : All handling of this compound, including weighing, transfers, and preparing waste containers, must be conducted in a certified chemical fume hood.[12] This is a non-negotiable control to prevent the inhalation of dust or aerosols.[12] An eyewash station and safety shower must be readily accessible.[2]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][13] | Protects against splashes and airborne particles, preventing serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.[12] | Prevents skin contact, which can cause irritation and potential systemic toxicity.[3][4] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If a fume hood is not available or if dust is generated, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[4][13] | Prevents inhalation, a primary route of exposure that may cause respiratory irritation.[3] |
The Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be handled by a licensed professional waste disposal service.[1] Your role as a researcher is to safely collect, segregate, and label the waste for pickup by your institution's Environmental Health & Safety (EHS) department or their designated contractor.
Step 1: Waste Characterization and Segregation
-
Characterize : All waste streams containing this compound must be designated as "Hazardous Waste." This includes pure or unused chemical, reaction mixtures, contaminated solvents, and contaminated labware (e.g., gloves, weigh paper, pipette tips).
-
Segregate : This waste must be kept separate from non-hazardous and other incompatible waste streams. Specifically, it should be categorized as a halogenated organic waste .[14] Do not mix with non-halogenated solvents or aqueous waste unless it is part of a specific experimental residue.
Step 2: Containerization
-
Select a Container : Use a chemically compatible and sealable container. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate for liquid waste. For solid waste, use a labeled, sealable bag for lightly contaminated debris or a wide-mouth HDPE container for bulk solids.
-
Maintain Container Integrity : The container must be in good condition, with no leaks or cracks. Keep the exterior of the container clean and free of contamination.
-
Keep Closed : The waste container must be kept tightly closed at all times, except when adding waste.[3][12]
Step 3: Labeling
Proper labeling is a critical regulatory requirement. Your institution's EHS office will provide specific labels, but they generally require the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
An accurate list of all components and their approximate percentages if it is a mixed waste.
-
The date on which waste was first added to the container (accumulation start date).
Step 4: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" within the laboratory.
-
This area should be under the control of the operator, at or near the point of generation.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
Step 5: Arranging for Professional Disposal
-
Once the container is full, or if you are finished generating this type of waste, contact your institution's EHS office.
-
Provide them with the necessary information from the label. They will arrange for the pickup, consolidation, and ultimate disposal of the waste by a licensed and approved hazardous waste disposal facility.[9] The most common and effective disposal method for this type of compound is high-temperature incineration.[11]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a robust disposal plan includes protocols for emergencies.
-
In Case of a Spill :
-
Evacuate the immediate area and alert colleagues.[12]
-
If the spill is large or you are unsure how to proceed, contact your EHS office immediately.
-
For small, manageable spills, wear the appropriate PPE (including respiratory protection if necessary).[12]
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[12]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
In Case of Personal Exposure :
-
Eyes : Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper management and disposal of waste containing this compound.
Caption: Decision workflow for handling and disposal of this compound waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for any laboratory professional. It is not merely a procedural task but a fundamental aspect of a robust safety culture. By understanding the hazards, implementing stringent controls, and adhering to a systematic disposal protocol, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management in your facility.
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Occupational Safety and Health Administration (OSHA). (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (2023-03-28). 2-AMINOPYRIDINE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12643706, 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Chloro-5-methylpyridin-3-amine
Authored for the Forefront of Research and Development
As professionals engaged in the fast-paced world of drug discovery and chemical synthesis, our primary responsibility extends beyond innovation to ensuring a culture of uncompromising safety. This guide provides essential, field-proven safety protocols for handling 2-Chloro-5-methylpyridin-3-amine (CAS No. 31430-41-8). It is structured not as a rigid checklist, but as a dynamic risk-management framework, empowering you to make informed decisions that protect yourself, your colleagues, and your research.
Core Hazard Profile: Understanding the "Why"
This compound is a substituted pyridine derivative frequently used as a building block in organic synthesis. While its full toxicological profile is not exhaustively documented, existing data from safety data sheets for it and structurally analogous compounds mandate a cautious and well-informed approach. The primary, officially classified hazards are significant and demand respect.
The Globally Harmonized System (GHS) classifications provide the foundation for our safety protocols. Understanding these classifications is the first step in building a self-validating safety system in your laboratory.
| Hazard Statement | GHS Classification | Implication in the Laboratory |
| H315: Causes skin irritation.[1][2][3] | Skin Irritation, Category 2 | Direct contact with the solid or solutions can lead to redness, itching, and inflammation. Prolonged or repeated exposure may result in dermatitis. |
| H319: Causes serious eye irritation.[1][2][3] | Eye Irritation, Category 2A | Accidental contact with the eyes from dust particles or splashes can cause significant pain, redness, and potential damage if not addressed immediately. |
Expert Insight: While the primary classifications are irritation, related chloro-amino-pyridine structures carry warnings for acute toxicity if swallowed or in contact with skin (H302/H312) and potential respiratory irritation (H335).[4][5] Therefore, our standard operating procedures should be built on the principle of avoiding all direct contact and inhalation, treating the compound with a higher degree of caution than the minimum classifications might suggest. This proactive stance is a cornerstone of robust laboratory safety.
Essential Personal Protective Equipment (PPE): Your Last Line of Defense
Engineering controls are primary, but the correct selection and use of PPE are non-negotiable for any task involving this chemical. The following table outlines the minimum required PPE, explaining the rationale behind each choice.
| Protection Area | Required PPE | Specification and Rationale |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Rationale: Protects against airborne dust and accidental splashes, directly mitigating the risk of serious eye irritation (H319).[1][2] A face shield should be worn over goggles when there is a significant splash potential, such as during transfers of larger quantities or when handling solutions.[6] Goggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] |
| Hands | Chemical-Resistant Gloves | Rationale: Prevents direct skin contact, addressing the H315 hazard (Causes skin irritation).[1] Nitrile rubber gloves are a suitable initial choice.[9] Always check for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste. |
| Body | Laboratory Coat & Closed-Toe Shoes | Rationale: A fully fastened lab coat protects skin and personal clothing from contamination.[9] Closed-toe shoes made of a non-porous material are mandatory to protect against spills. |
| Respiratory | Use within a Chemical Fume Hood | Rationale: This is an engineering control but is directly tied to personal respiratory safety. All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[9] If a situation arises where airborne concentrations could exceed exposure limits (e.g., a large spill outside of a hood), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used by trained personnel.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow minimizes risk. The following protocol is designed to be a self-validating system, with checks and safety measures built into each stage.
Step 1: Preparation and Pre-Handling Safety Checks
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a current certification. Ensure that a safety shower and eyewash station are accessible and unobstructed.[8][9]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and sealable containers, and place them within the fume hood.
-
Prepare for Waste: Designate a clearly labeled, sealed container for hazardous waste.[9]
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical storage area.
Step 2: Weighing and Transfer (Inside Fume Hood)
-
Minimize Dust: Handle the solid chemical gently to avoid creating airborne dust.
-
Containment: Conduct all weighing and transferring of the chemical inside the fume hood.[9]
-
No Direct Contact: Use spatulas for all transfers. Never handle the chemical directly, even with gloved hands.
-
Seal Immediately: Keep the primary container tightly closed when not in use.[8][9]
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Thoroughly decontaminate any non-disposable equipment used during the process.
-
Wipe Down Surfaces: Clean the work surface inside the fume hood to remove any residual chemical.
-
Doff PPE Correctly: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[1][7][10]
Step 4: Disposal
-
Segregate Waste: All contaminated materials, including gloves, weigh boats, and paper towels, must be placed in the designated hazardous waste container.[9]
-
Follow Regulations: Dispose of all waste in strict accordance with local, state, and federal environmental regulations.[5][11] Never dispose of this chemical or its containers in the regular trash or down the drain.[9]
Caption: Workflow for the safe handling of this compound.
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
| Scenario | Immediate Action Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[1][10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[9] |
| Inhalation | Move the affected person to fresh air immediately.[10][13] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth thoroughly with water.[5][11] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[10] |
| Small Spill | Evacuate the immediate area. Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for proper disposal.[9] Clean the spill area thoroughly. |
Storage & Incompatibilities
Proper storage is crucial for maintaining chemical integrity and safety.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9][11] Some suppliers recommend storage in a dark place at temperatures below 15°C.[2][3]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][8][11]
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2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. PubChem.
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2-Amino-3-Chloro-5-Methylpyridine. Echemi.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
